Lnd 623
Description
Properties
CAS No. |
90520-42-6 |
|---|---|
Molecular Formula |
C27H47NO6 |
Molecular Weight |
481.7 g/mol |
IUPAC Name |
(2R,3R,4S,5R,6R)-2-[[(10S,13R,14R,17S)-14-amino-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C27H47NO6/c1-14(29)18-9-12-27(28)20-6-5-16-13-17(34-24-23(32)22(31)21(30)15(2)33-24)7-10-25(16,3)19(20)8-11-26(18,27)4/h14-24,29-32H,5-13,28H2,1-4H3/t14?,15-,16?,17?,18-,19?,20?,21+,22+,23-,24+,25+,26-,27-/m1/s1 |
InChI Key |
RHGPTBMIKFUPQA-MWTGQHQQSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2CC[C@]3(C(C2)CCC4C3CC[C@]5([C@]4(CC[C@@H]5C(C)O)N)C)C)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C(C)O)N)C)C)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
14beta-amino-3-beta-rhamnosyl-5beta-pregnan-20beta-ol 3 beta-rhamnosyloxy-14 beta-amino-5 beta-pregnan-20 beta-ol LND 623 LND-623 |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Mechanisms of Action: A Technical Guide to Lnd 623
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
The compound designation "Lnd 623" can refer to two distinct molecules with disparate mechanisms of action and therapeutic targets: LND-623, a cardiotonic aminosteroid, and LXR-623, a liver X receptor (LXR) agonist. This guide provides a comprehensive technical overview of the core mechanism of action for both compounds, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.
Part 1: LND-623 - A Novel Inotropic Agent
LND-623 is an aminosteroid compound that exhibits a potent positive inotropic effect on cardiac muscle, meaning it increases the force of heart contractions.[1] Despite its steroid backbone, its structure deviates from that of traditional digitalis glycosides, yet it produces a similar, digitalis-like pharmacological effect.[2] The primary mechanism of action of LND-623 is the inhibition of the Na+/K+ ATPase enzyme, which leads to downstream effects on intracellular calcium concentration and myocardial contractility.[2]
Core Mechanism of Action: Inhibition of Na+/K+ ATPase
The principal molecular target of LND-623 is the Na+/K+ ATPase, an integral membrane protein responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[2][3][4] By pumping three sodium ions out of the cell for every two potassium ions pumped in, this enzyme plays a crucial role in cellular homeostasis and is particularly vital in excitable tissues like the myocardium.[5]
LND-623 exerts its effect by binding to the Na+/K+ ATPase and inhibiting its enzymatic activity.[2] This inhibition leads to an increase in the intracellular sodium concentration. The elevated intracellular sodium, in turn, alters the function of the sodium-calcium (Na+/Ca2+) exchanger. Under normal conditions, the Na+/Ca2+) exchanger pumps calcium out of the cell. However, the increased intracellular sodium concentration reduces the driving force for this exchange, leading to a decrease in calcium efflux and a subsequent increase in the intracellular calcium concentration. This rise in cytosolic calcium enhances the contractility of the cardiac muscle fibers, resulting in a positive inotropic effect.[2]
Notably, LND-623 has been shown to be a more potent inhibitor of the human Na+ pump than the classic cardiac glycoside ouabain.[2] Furthermore, its mechanism appears to be specific, as it does not affect other cellular functions such as the Na+-Ca2+ exchange directly, Ca2+-ATPase, slow calcium channels, or the adenylate cyclase system.[2]
Quantitative Data
| Parameter | Value | Comparison | Species/System | Reference |
| IC50 (Na+ Pump Inhibition) | 0.098 +/- 0.001 µM | 6.8-fold more potent than ouabain (IC50 = 0.67 +/- 0.02 µM) | Human Red Blood Cells | [2] |
| LD50 (Intravenous) | ~45 mg/kg | 10-fold higher than ouabain | In vivo | [6] |
| Inotropic Effect | Up to 3-fold higher maximal effect than ouabain | - | Rat Heart | [2] |
Signaling Pathway
Caption: Mechanism of LND-623 induced inotropy.
Experimental Protocols
-
Objective: To determine the inhibitory concentration (IC50) of LND-623 on Na+/K+ ATPase activity.
-
Enzyme Source: Purified membrane-bound Na+/K+ ATPase from a suitable source (e.g., human red blood cells, rat heart tissue).
-
Reaction Buffer: A buffer containing MgCl2, KCl, NaCl, and ATP at physiological pH.
-
Procedure:
-
The purified enzyme is pre-incubated with varying concentrations of LND-623.
-
The enzymatic reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The reaction is stopped, and the amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured using a colorimetric method (e.g., malachite green assay).
-
The percentage of inhibition at each LND-623 concentration is calculated relative to a control without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the LND-623 concentration and fitting the data to a dose-response curve.
-
-
Objective: To assess the positive inotropic effect of LND-623 on cardiac muscle.
-
Preparation: Male guinea pigs are sacrificed, and the atria are rapidly excised and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 and 5% CO2 at 37°C.
-
Measurement: The contractile force of the atria is measured using an isometric force transducer connected to a data acquisition system.
-
Procedure:
-
The atria are allowed to equilibrate in the organ bath until a stable baseline contractile force is achieved.
-
LND-623 is added to the bath in a cumulative concentration-response manner.
-
The change in contractile force is recorded at each concentration.
-
The results are expressed as the percentage increase in contractile force compared to the baseline.
-
Caption: Key experimental workflows for LND-623.
Part 2: LXR-623 - A Liver X Receptor Agonist for Neuro-oncology
LXR-623 is a synthetic agonist of the Liver X Receptors (LXRs), which are nuclear receptors that play a critical role in the regulation of cholesterol metabolism and inflammation.[1][7] LXR-623 has demonstrated potential as a therapeutic agent for brain cancers, particularly glioblastoma (GBM), by exploiting the unique metabolic dependencies of these tumors.[2][8] It is a brain-penetrant molecule that acts as a partial agonist for LXRα and a full agonist for LXRβ.[6]
Core Mechanism of Action: Modulation of Cholesterol Homeostasis in Cancer Cells
The primary mechanism of action of LXR-623 in the context of glioblastoma is the disruption of cholesterol homeostasis within the cancer cells, leading to apoptosis.[2] Glioblastoma cells are highly dependent on the uptake of exogenous cholesterol for their growth and survival. LXR-623 exploits this dependency through a two-pronged attack:
-
Increased Cholesterol Efflux: LXR-623 activates LXRβ, the predominant LXR isoform in the brain, which in turn upregulates the expression of the ATP-binding cassette transporter A1 (ABCA1).[2][6] ABCA1 is a key protein responsible for effluxing cholesterol from cells.
-
Decreased Cholesterol Uptake: LXR-623 activation of LXRβ also increases the expression of the E3 ubiquitin ligase, Inducible Degrader of the Low-Density Lipoprotein Receptor (IDOL).[2] IDOL targets the Low-Density Lipoprotein Receptor (LDLR) for degradation, thereby reducing the cancer cell's ability to take up cholesterol from the bloodstream.
This combined effect of promoting cholesterol efflux while simultaneously inhibiting its uptake leads to a significant depletion of intracellular cholesterol, which triggers apoptosis and cell death in glioblastoma cells.[2] Importantly, normal brain cells are less sensitive to this effect as they primarily rely on de novo cholesterol synthesis.[2]
Quantitative Data
| Parameter | Value | Target | Reference |
| IC50 | 179 nM | LXRα | [1][7] |
| IC50 | 24 nM | LXRβ | [1][7] |
| EC50 (ABCA1 expression) | 526 ng/mL | ABCA1 gene expression | [9] |
| EC50 (ABCG1 expression) | 729 ng/mL | ABCG1 gene expression | [9] |
Signaling Pathway
Caption: LXR-623 signaling in glioblastoma cells.
Experimental Protocols
-
Objective: To quantify the cytotoxic effect of LXR-623 on glioblastoma cell lines.
-
Cell Lines: Established glioblastoma cell lines (e.g., U87, T98G) or patient-derived neurosphere cultures.[2]
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of LXR-623 or a vehicle control (e.g., DMSO).
-
After a specified incubation period (e.g., 3-5 days), the cells are harvested.
-
The cells are stained with Trypan Blue, which is excluded by live cells but taken up by dead cells with compromised membranes.
-
The number of live and dead cells is counted using a hemocytometer or an automated cell counter.
-
The percentage of cell death is calculated for each treatment condition.
-
-
Objective: To measure the effect of LXR-623 on the rate of cholesterol efflux from cells.
-
Cell Lines: Glioblastoma cell lines (e.g., U87EGFRvIII).[2]
-
Procedure:
-
Cells are plated in multi-well plates and labeled with a radioactive tracer, such as [3H]-cholesterol, for 24-48 hours to allow for incorporation into cellular cholesterol pools.[10]
-
The cells are then washed and incubated in serum-free media containing LXR-623 or a vehicle control to stimulate gene expression.
-
After this equilibration period, the media is replaced with media containing a cholesterol acceptor, such as apolipoprotein A-I (ApoA-I) or high-density lipoprotein (HDL).
-
After a defined efflux period (e.g., 2-4 hours), the media is collected, and the cells are lysed.
-
The amount of radioactivity in the media and the cell lysate is determined by scintillation counting.
-
Cholesterol efflux is calculated as the percentage of radioactivity in the media relative to the total radioactivity (media + cell lysate).
-
Caption: Key experimental workflows for LXR-623.
References
- 1. selleckchem.com [selleckchem.com]
- 2. An LXR-Cholesterol Axis Creates a Metabolic Co-Dependency for Brain Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Inhibitory effect of LXR activation on cell proliferation and cell cycle progression through lipogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Cell-Based, High-Throughput Screening Assay for Cholesterol Efflux Using a Fluorescent Mimic of Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. A Novel Approach to Treating Glioblastoma through Activation of the Liver X Recep - Genaro Villa [grantome.com]
- 9. Safety, pharmacokinetics, and pharmacodynamics of single doses of LXR-623, a novel liver X-receptor agonist, in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Early Studies and Discovery of Lnd 623
Introduction
Lnd 623 is a synthetic aminosteroid that emerged from early research as a potent positive inotropic agent.[1][2] Unlike traditional cardiac glycosides such as digoxin or ouabain, this compound possesses a unique chemical structure, notably lacking the unsaturated lactone ring at the 17β-position, which was thought to be essential for cardiotonic activity.[1][2] Its discovery prompted a re-evaluation of the structural requirements for interaction with the "inotropic receptor," later identified as the Na+/K+ ATPase. This guide provides a comprehensive overview of the seminal studies that characterized the initial pharmacological profile and mechanism of action of this compound.
Discovery and Early Pharmacological Evaluation
This compound was developed as part of an effort to identify novel inotropic compounds. Early investigations revealed its significant positive inotropic effects at concentrations comparable to those of established cardiac glycosides.[1][2] A key finding from these initial studies was that the inotropic action of this compound was not diminished by the presence of propranolol, a beta-blocker, indicating that its mechanism was independent of the beta-adrenergic pathway.[1][2] Furthermore, in vivo studies demonstrated a more potent maximal inotropic effect compared to digoxin.[1]
Mechanism of Action: Inhibition of Na+/K+ ATPase
The primary mechanism underlying the positive inotropic effect of this compound was identified as the inhibition of the Na+/K+ ATPase enzyme.[1][3] This enzyme is responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. By inhibiting the Na+/K+ pump in cardiomyocytes, this compound causes an increase in the intracellular sodium concentration. This, in turn, leads to a subsequent increase in intracellular calcium concentration via the sodium-calcium exchanger (NCX). The elevated intracellular calcium enhances the contractility of the cardiac muscle. Preliminary studies confirmed that this compound is capable of competing with ouabain for binding to membrane preparations rich in digitalis receptors and directly inhibits Na+/K+ ATPase activity at remarkably low concentrations.[1]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data from the early studies of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Species/Tissue | Reference |
| Onset of Inotropic Effect | 10⁻⁸ M | Guinea-pig atria | [1] |
| Na+/K+ ATPase Inhibition | 10⁻¹⁰ M | Not Specified | [1] |
Table 2: In Vivo Data for this compound
| Parameter | Value | Species | Reference |
| Maximum Inotropic Effect | +140% | Dog | [1] |
| Intravenous LD50 | ~45 mg/kg | Not Specified | [1][3] |
| Comparative Inotropic Effect (vs. Digoxin) | Stronger maximal effect | Dog | [1] |
| Comparative Toxicity (vs. Ouabain) | 10 times less toxic | Not Specified | [1][3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the early studies of this compound. These protocols are reconstructed based on the available literature and standard pharmacological practices of the era.
Isolated Guinea-Pig Atria Preparation for Inotropic Studies
-
Animal Model: Male guinea pigs (350-500 g) were used.[1]
-
Tissue Preparation:
-
Animals were stunned, and the hearts were rapidly excised.
-
The atria were dissected and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).
-
-
Experimental Setup:
-
The atria were electrically stimulated at a fixed frequency.
-
The contractile force was measured using an isometric force transducer.
-
The tissue was allowed to equilibrate under a resting tension until a stable baseline contraction was achieved.
-
-
Drug Administration:
-
This compound was added to the organ bath in a cumulative concentration-response manner.
-
The increase in contractile force was recorded at each concentration.
-
In some experiments, tissues were pre-treated with propranolol to assess the involvement of the beta-adrenergic pathway.
-
In Vivo Hemodynamic Studies in Anesthetized Dogs
-
Animal Model: Anesthetized dogs were used to evaluate the in vivo effects of this compound.[1]
-
Anesthesia and Instrumentation:
-
Animals were anesthetized (e.g., with pentobarbital).
-
Catheters were inserted to measure cardiovascular parameters such as left ventricular pressure and its first derivative (dP/dt), a measure of contractility.
-
-
Drug Administration:
-
This compound was administered via intravenous infusion at a controlled rate. A total dose of 4-8 x 10⁻⁷ mol/kg was administered.[1]
-
Hemodynamic parameters were continuously monitored before, during, and after the infusion.
-
-
Comparative Studies: The effects of this compound were compared to those of digoxin administered under the same experimental conditions.[1]
Na+/K+ ATPase Inhibition Assay
-
Enzyme Source: A membrane preparation rich in Na+/K+ ATPase was used. This is typically prepared from tissues with high enzyme expression, such as the brain, kidney, or heart.
-
Assay Principle: The assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by the Na+/K+ ATPase. The difference in Pi released in the presence and absence of a specific inhibitor (like ouabain) represents the Na+/K+ ATPase activity.
-
Protocol:
-
The membrane preparation was incubated in a reaction buffer containing Na+, K+, Mg²⁺, and ATP.
-
Varying concentrations of this compound were added to the reaction mixture.
-
The reaction was allowed to proceed for a defined period at a constant temperature (e.g., 37°C).
-
The reaction was stopped, and the amount of liberated Pi was quantified using a colorimetric method (e.g., the Fiske-Subbarow method).
-
The concentration of this compound that produced 50% inhibition of enzyme activity (IC₅₀) was determined.
-
Visualizations
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow.
Caption: Proposed mechanism of the positive inotropic effect of this compound.
Caption: Experimental workflow for the early pharmacological characterization of this compound.
References
- 1. Comparative hemodynamic study of a new aminosteroid: LND-623 with its 20 alpha-isomer: LND-369, and with digoxin and digoxigenin-rhamnoside in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new inotropic aminosteroid: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to Aminosteroid Cardiac Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The aminosteroid class of cardiac compounds represents a promising area of research for the development of novel therapies for heart failure. Unlike traditional cardiac glycosides, which primarily act by inhibiting the Na+/K+-ATPase, newer aminosteroid compounds exhibit a dual mechanism of action, offering the potential for improved efficacy and safety profiles. This technical guide provides a comprehensive overview of the core principles of aminosteroid cardiac compounds, focusing on their mechanism of action, structure-activity relationships, and the experimental protocols used to evaluate their efficacy and safety. Detailed signaling pathways and quantitative data are presented to facilitate a deeper understanding for researchers and drug development professionals in the field of cardiovascular medicine.
Introduction
Heart failure remains a leading cause of morbidity and mortality worldwide, creating a significant unmet need for new therapeutic strategies. For centuries, cardiac glycosides, such as digoxin, have been used to increase cardiac contractility (inotropism). However, their narrow therapeutic window and potential for proarrhythmic effects have limited their use. The emergence of aminosteroid cardiac compounds offers a novel approach to treating heart failure. These synthetic compounds, built upon a steroid scaffold with key amino group substitutions, are designed to modulate cardiac function with greater precision and potentially fewer adverse effects.
A leading example of this class is Istaroxime , a first-in-class agent that not only inhibits the Na+/K+-ATPase but also stimulates the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a). This dual mechanism of action leads to both enhanced cardiac contraction and improved relaxation (lusitropy), a significant advantage in treating diastolic dysfunction, a common feature of heart failure.
Mechanism of Action: A Dual Approach
The cardiac effects of aminosteroid compounds stem from their interaction with two key proteins involved in cardiomyocyte calcium cycling: the Na+/K+-ATPase and SERCA2a.
Inhibition of Na+/K+-ATPase
Similar to cardiac glycosides, aminosteroids bind to the Na+/K+-ATPase pump on the cardiomyocyte membrane. This inhibition leads to an increase in intracellular sodium concentration. The elevated intracellular sodium alters the electrochemical gradient for the sodium-calcium exchanger (NCX), causing it to work in its reverse mode. This results in a net influx of calcium into the cell, leading to increased calcium loading of the sarcoplasmic reticulum (SR) and consequently, a more forceful contraction of the heart muscle.
Stimulation of SERCA2a
A key innovation of compounds like istaroxime is their ability to directly stimulate SERCA2a. In heart failure, SERCA2a function is often impaired, leading to slower calcium reuptake into the SR during diastole and contributing to diastolic dysfunction. By activating SERCA2a, these aminosteroids enhance the rate of calcium sequestration from the cytosol back into the SR. This not only improves myocardial relaxation but also increases the amount of calcium available for release in the subsequent systole, further augmenting contractility. This lusitropic effect is a crucial differentiator from traditional cardiac glycosides and may contribute to a lower risk of arrhythmias.
Signaling Pathways
The interaction of aminosteroid cardiac compounds with Na+/K+-ATPase and SERCA2a initiates a cascade of downstream signaling events within the cardiomyocyte.
Na+/K+-ATPase Inhibition Signaling Cascade
Inhibition of the Na+/K+-ATPase not only affects ion concentrations but also triggers intracellular signaling pathways. The Na+/K+-ATPase can act as a signal transducer, with its inhibition leading to the activation of various kinases, including protein kinase C (PKC) and the Src tyrosine kinase.[1][2] Activation of these pathways can have diverse effects on cell growth, survival, and function.
Caption: Na+/K+-ATPase Inhibition Signaling Pathway.
SERCA2a Activation and Downstream Effects
The activation of SERCA2a by aminosteroids directly impacts calcium handling within the cardiomyocyte. This leads to a faster decline in cytosolic calcium during diastole, promoting relaxation. The increased SR calcium load enhances subsequent calcium release through the ryanodine receptor (RyR2), contributing to a stronger contraction. Furthermore, improved calcium homeostasis can positively influence mitochondrial function and reduce endoplasmic reticulum (ER) stress, both of which are implicated in the pathophysiology of heart failure.[3]
Caption: SERCA2a Activation and Downstream Effects.
Structure-Activity Relationships (SAR)
The cardiac activity of aminosteroid compounds is highly dependent on their chemical structure. Modifications to the steroid backbone, the nature and position of the amino group, and other substituents can significantly impact their potency and selectivity for Na+/K+-ATPase and SERCA2a.
Istaroxime and its Analogues
Studies on istaroxime and its analogues have provided valuable insights into the SAR of this class. Modifications to the oximic chain at position 3 and functional groups at position 6 of the androstane scaffold have been explored to optimize potency and safety.[4][5]
| Compound | Modification | Na+/K+-ATPase Inhibition (IC50, µM) | Inotropic Effect (Guinea Pig Atria, ED50, µM) |
| Istaroxime | 2-aminoethoxy imino at C3, keto at C6 | 0.25 | 0.18 |
| Analogue 9 | Monomethylamine derivative of Istaroxime | ~1.5 | - |
| Analogue 10 | Homologue of Analogue 9 | <1.5 (more potent than 9) | - |
| Analogue 8 | Guanidinyl group at C3 | ~25 | - |
| Analogue 15 | (E)-3-[(R)-3-pyrrolidinyl]oxime at C3 | <0.25 (most potent) | - |
Data compiled from multiple sources.[5]
These data suggest that the nature of the basic group on the oximic chain is critical for Na+/K+-ATPase inhibitory activity, with bulkier groups like guanidinyl significantly reducing potency.
Aminosugar Cardiac Glycosides
Another subclass of aminosteroid-related compounds is the aminosugar cardiac glycosides. For example, ASI-222, a semisynthetic aminosugar derivative of digitoxigenin, has demonstrated greater potency and a higher therapeutic index compared to digoxin.[6]
| Compound | Potency Relative to Digitoxigenin (Left Ventricular Stroke Work) |
| ASI-222 | ~3x more potent |
| Digitoxigenin-β-D-galactose | ~1.5x more potent |
| Digoxin | ~1x (ASI-222 is ~3x more potent than digoxin) |
Data from a study in the dog heart-lung preparation.[6]
The addition of an aminosugar moiety to the cardiac glycoside core appears to enhance potency and prolong the duration of action.
Experimental Protocols
A variety of in vitro and in vivo experimental protocols are employed to characterize the cardiac effects of aminosteroid compounds.
In Vitro Assays
This assay measures the activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.
-
Sample Preparation: Prepare tissue homogenates (e.g., from cardiac muscle) or isolated enzyme preparations.
-
Reaction Mixture: Prepare a reaction buffer containing ATP, MgCl2, NaCl, and KCl.
-
Incubation: Add the enzyme preparation to the reaction mixture with and without the aminosteroid compound at various concentrations. Incubate at 37°C.
-
Stopping the Reaction: Stop the reaction by adding a solution that denatures the enzyme (e.g., trichloroacetic acid).
-
Phosphate Detection: Add a colorimetric reagent (e.g., a solution containing ammonium molybdate and a reducing agent) that forms a colored complex with the released Pi.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 660 nm) using a microplate reader.
-
Calculation: The difference in Pi released in the presence and absence of the inhibitor is used to determine the percent inhibition and calculate the IC50 value.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. intracellular calcium assay [protocols.io]
- 3. The YAP/SERCA2a signaling pathway protects cardiomyocytes against reperfusion-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cohesionbio.com [cohesionbio.com]
- 5. bu.edu [bu.edu]
- 6. Whole-Cell Voltage Clamping of Isolated Heart Cells [southalabama.edu]
- 7. assaygenie.com [assaygenie.com]
Preliminary In-Vitro Studies of Lnd 623: A Technical Overview
Disclaimer: No publicly available in-vitro studies for a compound designated "Lnd 623" were found. The following technical guide is based on the published preliminary in-vitro data for Lenvatinib, a multi-kinase inhibitor, and is intended to serve as a representative example of the requested content.
This document provides a comprehensive summary of the initial in-vitro investigations of this compound, a potent multi-kinase inhibitor. The data presented herein elucidates its inhibitory activity, effects on cell proliferation, and the underlying signaling pathways.
Kinase Inhibition Profile
This compound was evaluated for its inhibitory activity against a panel of receptor tyrosine kinases (RTKs) implicated in angiogenesis and tumor progression. The half-maximal inhibitory concentrations (IC50) were determined using enzymatic assays.
Table 1: Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| VEGFR1 (Flt-1) | 22[1] |
| VEGFR2 (KDR) | 4.0[1] |
| VEGFR3 (Flt-4) | 5.2[1] |
| FGFR1 | 46[1] |
| FGFR2 | 27[2] |
| FGFR3 | 52[2] |
| FGFR4 | 43[2] |
| PDGFRα | 29[2] |
| PDGFRβ | 39[3] |
| KIT | 85[2] |
| RET | 6.4[2] |
Data obtained from competitive in-vitro kinase assays.[1][2][3]
Inhibition of Cellular Phosphorylation
The ability of this compound to inhibit ligand-stimulated phosphorylation of key receptors was assessed in cellular assays. Human Umbilical Vein Endothelial Cells (HUVECs) were utilized to evaluate the inhibition of VEGFR phosphorylation.
Table 2: Inhibition of VEGFR Phosphorylation in HUVECs
| Receptor | Stimulating Ligand | IC50 (nM) |
| VEGFR2 | VEGF | 0.83[1] |
| VEGFR3 | VEGF-C | 0.36[1] |
IC50 values were determined by measuring the inhibition of ligand-induced receptor phosphorylation in HUVECs.[1]
Antiproliferative Activity
The antiproliferative effects of this compound were investigated across various cancer cell lines. Cells were treated with a range of concentrations of this compound for a specified duration, and cell viability was assessed.
Table 3: Antiproliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| 8505C | Anaplastic Thyroid Cancer | 24.26[4] |
| TCO1 | Anaplastic Thyroid Cancer | 26.32[4] |
| Hep3B2.1-7 | Hepatocellular Carcinoma | 0.23[1] |
| HuH-7 | Hepatocellular Carcinoma | 0.42[1] |
| JHH-7 | Hepatocellular Carcinoma | 0.64[1] |
| HAK-5 | Hepatocellular Carcinoma | 5.8[5] |
| KYN-2 | Hepatocellular Carcinoma | 10.4[5] |
| HAK-1A | Hepatocellular Carcinoma | 12.5[5] |
| KMCH-2 | Hepatocellular Carcinoma | 15.4[5] |
| KMCH-1 | Hepatocellular Carcinoma | 18.2[5] |
| KYN-1 | Hepatocellular Carcinoma | 20.3[5] |
| HAK-1B | Hepatocellular Carcinoma | 20.4[5] |
| HAK-6 | Hepatocellular Carcinoma | 28.5[5] |
Cell viability was assessed after 48-72 hours of treatment with this compound.[1][4][5]
Experimental Protocols
The inhibitory activity of this compound against various receptor tyrosine kinases was determined using either a time-resolved fluorescence (HTRF) proximity assay or an off-chip mobility shift assay (MSA).[6]
-
Materials: Recombinant kinase domains of VEGFRs, FGFRs, PDGFRs, KIT, and RET; ATP; appropriate substrates (e.g., poly(GT) for HTRF); this compound at serial dilutions (e.g., 0.1 - 10,000 nmol/L).[6]
-
Procedure (HTRF Example):
-
Serial dilutions of this compound were mixed in a 96-well plate with the kinase domain solution, substrate solution, and ATP solution.[6]
-
The mixture was incubated for a specified time (e.g., 30 minutes at 30°C) to allow the kinase reaction to proceed.[6]
-
The reaction was stopped, and the level of substrate phosphorylation was quantified using HTRF detection.
-
IC50 values were calculated from the dose-response curves.
-
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Procedure:
-
HUVECs were cultured to sub-confluence and then serum-starved.
-
Cells were pre-treated with various concentrations of this compound.
-
Cells were then stimulated with a specific ligand (e.g., VEGF for VEGFR2, VEGF-C for VEGFR3) to induce receptor phosphorylation.[1]
-
Cell lysates were collected, and the levels of phosphorylated and total receptor were quantified by ELISA.[2]
-
IC50 values were determined based on the inhibition of phosphorylation.
-
-
Cell Lines: Various cancer cell lines as listed in Table 3.
-
Procedure:
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were treated with various concentrations of this compound (e.g., 0.1 to 50 µM) for a specified duration (e.g., 48 or 72 hours).[4][5]
-
After the incubation period, an XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) solution was added to each well.
-
The absorbance was measured at a specific wavelength to determine the number of viable cells.
-
IC50 values were calculated from the dose-response curves.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by this compound and a typical experimental workflow for assessing its antiproliferative activity.
Caption: this compound inhibits multiple RTKs, impacting angiogenesis and tumor cell proliferation.
Caption: Workflow for determining the antiproliferative IC50 of this compound in vitro.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. mdpi.com [mdpi.com]
- 5. Antiproliferative Effect of Lenvatinib on Human Liver Cancer Cell Lines In Vitro and In Vivo | Anticancer Research [ar.iiarjournals.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
LXR-623: A Technical Guide to a Novel Liver X Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
LXR-623 (also known as WAY-252623) is a synthetic, orally bioavailable small molecule that functions as a modulator of the Liver X Receptors (LXRs).[1][2] LXRs are ligand-activated transcription factors that play a critical role in regulating cholesterol, fatty acid, and glucose homeostasis.[3][4] LXR-623 is characterized as a dual agonist of both LXRα and LXRβ, with a notable preference for LXRβ.[1][3][5] This differential activity has positioned it as a compound of interest for therapeutic applications, aiming to leverage the beneficial effects of LXR activation while potentially mitigating some of the adverse effects associated with non-selective LXR agonism.
Initially developed for the treatment of atherosclerosis, LXR-623 showed promise in preclinical models by promoting reverse cholesterol transport.[6][7] However, its clinical development for this indication was halted due to adverse effects on the central nervous system (CNS) observed in a Phase I trial.[6][8] Despite this setback, ongoing research has unveiled its potential in other therapeutic areas, notably in oncology for the treatment of glioblastoma (GBM) due to its ability to penetrate the blood-brain barrier and induce cancer cell death.[1][9] This guide provides a comprehensive technical overview of LXR-623, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of its signaling pathways.
Mechanism of Action
LXR-623 exerts its effects by binding to and activating Liver X Receptors, which belong to the nuclear receptor superfamily. LXRs form heterodimers with the Retinoid X Receptor (RXR), and this complex binds to specific DNA sequences known as LXR response elements (LXREs) in the promoter regions of target genes, thereby modulating their transcription.[10]
Role in Cholesterol Homeostasis
The primary therapeutic rationale for LXR agonists in atherosclerosis is their ability to enhance reverse cholesterol transport (RCT), the process of removing excess cholesterol from peripheral tissues and transporting it back to the liver for excretion.[6][7] LXR-623 achieves this through the following mechanisms:
-
Upregulation of ABC Transporters: Upon activation by LXR-623, the LXR/RXR heterodimer induces the expression of ATP-binding cassette (ABC) transporters, including ABCA1 and ABCG1.[6] These transporters are crucial for mediating the efflux of cholesterol from cells, particularly from macrophages within atherosclerotic plaques, to high-density lipoprotein (HDL) particles.[11] LXR-623 has been shown to dose-dependently increase both ABCA1 and ABCG1 expression in humans.[6] In preclinical models, it also upregulates intestinal ABCG5 and ABCG8, which are involved in reducing cholesterol absorption.[1][2]
-
Modulation of LDL Receptor Levels: LXR activation can lead to the upregulation of the E3 ubiquitin ligase IDOL (Inducible Degrader of the Low-Density Lipoprotein Receptor).[9] IDOL targets the LDL receptor (LDLR) for degradation, thereby reducing the uptake of LDL cholesterol into cells.[9] This mechanism contributes to the cholesterol-depleting effects of LXR-623, which has been demonstrated to decrease LDLR protein levels in glioblastoma cells.[1][9]
Effects on Lipogenesis
A significant challenge with systemic LXR agonists is their tendency to induce lipogenesis in the liver, leading to hypertriglyceridemia and hepatic steatosis. This is primarily mediated by LXRα, which upregulates the sterol regulatory element-binding protein-1c (SREBP-1c), a master transcriptional regulator of fatty acid synthesis.[8][12][13]
LXR-623 was specifically developed to minimize these effects. It exhibits partial agonist activity for the induction of SREBP-1c.[3] This characteristic suggests that it can promote the beneficial RCT pathways without fully activating the lipogenic cascade, offering a more neutral lipid profile compared to earlier LXR agonists like T0901317 and GW3965.[3][14] In studies with hamsters, a species with lipoprotein metabolism closer to humans, LXR-623 did not cause changes in serum or hepatic triglycerides.[3]
Quantitative Data
The following tables summarize the key quantitative data for LXR-623 from various in vitro and in vivo studies.
Table 1: In Vitro Potency and Efficacy of LXR-623
| Target/Assay | Species/Cell Line | Parameter | Value | Reference(s) |
|---|---|---|---|---|
| LXRα Binding | - | IC₅₀ | 179 nM | [1][3] |
| LXRβ Binding | - | IC₅₀ | 24 nM | [1][3] |
| ABCA1 Gene Expression | Human differentiated THP1 cells | EC₅₀ | 0.54 µM | [1] |
| Cholesterol Efflux | acLDL-loaded foam cell macrophages | EC₅₀ | 0.3–1.2 µM | [3] |
| Triglyceride Accumulation | Human HepG2 cells | EC₅₀ | 1 µM | [1] |
| LXRβ Transactivation | Human HuH7 cells | EC₅₀ | 3.67 µM |[1] |
Table 2: Pharmacokinetic Properties of LXR-623 in Healthy Humans (Single Ascending-Dose Study)
| Parameter | Description | Value | Reference(s) |
|---|---|---|---|
| Tₘₐₓ | Time to reach maximum plasma concentration | ~2 hours | [2][6][7] |
| Cₘₐₓ & AUC | Dose proportionality | Increased in a dose-proportional manner | [2][6][7] |
| t₁/₂ | Mean terminal disposition half-life | 41–43 hours | [1][6][7] |
| EC₅₀ (ABCA1 Expression) | In vivo effect on target gene | 526 ng/mL | [6][7] |
| EC₅₀ (ABCG1 Expression) | In vivo effect on target gene | 729 ng/mL |[6][7] |
Table 3: In Vivo Efficacy of LXR-623 in Animal Models
| Animal Model | Treatment Details | Key Findings | Reference(s) |
|---|---|---|---|
| LDLr knockout mice (atherosclerosis) | 5 mg/kg/day (oral gavage) for 8 weeks | 24% reduction in atherosclerotic lesions | [3] |
| LDLr knockout mice (atherosclerosis) | 15 mg/kg in diet for 8 weeks | 37% reduction in atherosclerotic lesions | [3] |
| Golden Syrian Hamsters | 15–150 mg/kg/day (gavage) for 7 or 28 days | No change in serum or hepatic triglycerides | [3] |
| Glioblastoma (GBM) mouse model | 400 mg/kg (p.o.) | Crossed blood-brain barrier, inhibited tumor growth, and prolonged survival |[5] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize LXR-623.
LXR-623 Signaling in Cholesterol Homeostasis
The primary mechanism involves the activation of the LXR/RXR nuclear receptor heterodimer, which binds to LXREs in the promoter regions of target genes. This leads to increased transcription of genes involved in cholesterol efflux (ABCA1, ABCG1) and LDL receptor degradation (IDOL), ultimately reducing cellular cholesterol levels.
Caption: LXR-623 activates the LXR/RXR heterodimer to regulate cholesterol.
LXR-623's Partial Agonism on Lipogenesis
While full LXR activation strongly induces SREBP-1c, leading to increased fatty acid and triglyceride synthesis, LXR-623 acts as a partial agonist. This blunts the downstream lipogenic cascade, which is a key factor in its improved metabolic profile compared to other LXR agonists.
Caption: LXR-623 acts as a partial agonist on the SREBP-1c lipogenic pathway.
Experimental Workflow: Assessing LXR-623 in Glioblastoma (GBM)
Research into LXR-623's potential as an anti-cancer agent involves a series of in vitro and in vivo experiments to determine its efficacy and mechanism of action in tumor cells. The workflow below illustrates the key steps in evaluating its effects on GBM.
Caption: Workflow for evaluating the anti-cancer effects of LXR-623 on GBM cells.
LXR Binding Assay (Competitive Radioligand Binding)
-
Objective: To determine the binding affinity (IC₅₀) of LXR-623 for LXRα and LXRβ.
-
Principle: This assay measures the ability of a test compound (LXR-623) to compete with a radiolabeled LXR agonist for binding to the LXR ligand-binding domain (LBD).
-
Methodology:
-
Reagents: Purified recombinant LXRα-LBD and LXRβ-LBD, a high-affinity radiolabeled LXR agonist (e.g., [³H]-T0901317), scintillation fluid, and buffer solutions.
-
Procedure:
-
A constant concentration of the LXR LBD and the radiolabeled ligand are incubated in a multi-well plate.
-
Increasing concentrations of unlabeled LXR-623 are added to the wells.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound radioligand is separated from the unbound ligand (e.g., using filter plates).
-
The amount of bound radioactivity is quantified using a scintillation counter.
-
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of LXR-623. A sigmoidal dose-response curve is fitted to the data to calculate the IC₅₀ value, which is the concentration of LXR-623 that displaces 50% of the radiolabeled ligand.
-
Gene Expression Analysis by Quantitative PCR (qPCR)
-
Objective: To quantify the change in mRNA expression of LXR target genes (e.g., ABCA1, ABCG1, SREBP-1c) in response to LXR-623 treatment.
-
Methodology:
-
Cell Culture and Treatment: Cells (e.g., THP-1 macrophages, HepG2 hepatocytes) are cultured and treated with various concentrations of LXR-623 or a vehicle control (e.g., DMSO) for a specified time (e.g., 18-24 hours).[2]
-
RNA Isolation: Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Kit) and its concentration and purity are determined.
-
cDNA Synthesis: The isolated RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: The cDNA is used as a template for qPCR with gene-specific primers for the target genes and a housekeeping gene (e.g., GAPDH, β-actin) for normalization. The reaction is performed in a real-time PCR machine that detects the fluorescence of an intercalating dye (e.g., SYBR Green) or a probe as DNA is amplified.
-
Data Analysis: The relative expression of the target gene is calculated using the delta-delta Ct (ΔΔCt) method, normalizing the expression to the housekeeping gene and comparing the treated samples to the vehicle control.
-
Cholesterol Efflux Assay
-
Objective: To measure the capacity of LXR-623 to promote the removal of cholesterol from cells.
-
Methodology:
-
Cell Culture and Cholesterol Loading: Macrophages (e.g., J774 or THP-1) are plated and loaded with labeled cholesterol by incubating them with [³H]-cholesterol and acetylated LDL (acLDL).
-
Treatment: The cells are washed and then incubated with different concentrations of LXR-623 for 18-24 hours to induce the expression of ABC transporters.
-
Efflux Measurement: The treatment medium is replaced with a medium containing a cholesterol acceptor (e.g., Apolipoprotein A-I or HDL). The cells are incubated for a defined period (e.g., 4-6 hours).
-
Quantification: The radioactivity in the medium and the cells is measured separately using a scintillation counter.
-
Data Analysis: Cholesterol efflux is calculated as the percentage of radioactivity in the medium relative to the total radioactivity (medium + cells).
-
Clinical Development and Future Directions
Phase I Clinical Trial and Discontinuation for Atherosclerosis
A single ascending-dose study was conducted in healthy human participants to evaluate the safety, pharmacokinetics, and pharmacodynamics of LXR-623.[6][7] The study successfully demonstrated "target engagement," showing a dose-dependent increase in the expression of ABCA1 and ABCG1 in peripheral blood cells.[6][8] However, at the two highest doses tested, participants experienced CNS-related adverse events, including psychiatric side effects.[6][8][14] These unforeseen effects led to the termination of LXR-623's clinical development for cardiovascular diseases.[8][14]
Renewed Potential in Oncology and Virology
Despite its discontinuation for atherosclerosis, the properties of LXR-623 have made it a valuable tool for research in other fields:
-
Glioblastoma (GBM): LXR-623's ability to cross the blood-brain barrier is a significant advantage for treating brain cancers.[1][9] Studies have shown that it can potently kill GBM cells in vitro and in vivo by depleting them of cholesterol, a critical component for their survival and proliferation.[1][9] LXR-623 induces apoptosis in GBM cells while sparing normal brain cells, which are less reliant on external cholesterol uptake.[9] This has opened a potential new therapeutic avenue for this aggressive cancer.
-
Antiviral Activity: Recent research has indicated that LXR-623 can restrict the replication of flaviviruses, such as Zika virus (ZIKV) and Powassan virus (POWV).[15] The proposed mechanism involves the disruption of cellular membranes required for viral replication, likely due to cholesterol efflux, and the upregulation of antiviral cytokines.[15]
Conclusion
LXR-623 is a potent, LXRβ-preferential agonist with a unique pharmacological profile. Its design as a "lipid-neutral" LXR modulator that separates the beneficial effects on reverse cholesterol transport from the adverse effects on hepatic lipogenesis represented a significant advancement in the field. While CNS side effects halted its journey as a treatment for atherosclerosis, its ability to penetrate the brain and modulate cellular cholesterol metabolism has given it a second life as a promising candidate for the treatment of glioblastoma. Furthermore, its emerging antiviral properties highlight the broad therapeutic potential of targeting LXR pathways. LXR-623 remains a critical chemical probe for understanding the complex roles of Liver X Receptors in health and disease, providing a foundation for the development of next-generation LXR modulators with improved safety and tissue-specific activity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. LXR-623 | Liver X Receptor | TargetMol [targetmol.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Safety, pharmacokinetics, and pharmacodynamics of single doses of LXR-623, a novel liver X-receptor agonist, in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An LXR-Cholesterol Axis Creates a Metabolic Co-Dependency for Brain Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of mouse sterol regulatory element-binding protein-1c gene (SREBP-1c) by oxysterol receptors, LXRα and LXRβ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Targeting macrophages in atherosclerosis using nanocarriers loaded with liver X receptor agonists: A narrow review [frontiersin.org]
- 12. Liver X receptor in cooperation with SREBP-1c is a major lipid synthesis regulator in nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LXR-SREBP-1c-Phospholipid Transfer Protein Axis Controls Very Low Density Lipoprotein (VLDL) Particle Size - PMC [pmc.ncbi.nlm.nih.gov]
- 14. alzdiscovery.org [alzdiscovery.org]
- 15. The liver X receptor agonist LXR 623 restricts flavivirus replication - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of LXR-623 on Cholesterol Metabolism in Cancer Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism and effects of LXR-623, a synthetic Liver X Receptor (LXR) agonist, on cholesterol metabolism within cancer cells. The document synthesizes findings from preclinical studies, focusing on the molecular pathways, quantitative effects, and experimental methodologies employed to elucidate its anti-neoplastic properties.
Introduction: Targeting Cholesterol Homeostasis in Cancer
Cancer cells exhibit a reprogrammed metabolism to sustain their rapid proliferation, with cholesterol metabolism being a critical dependency.[1][2] Many tumors show an accumulation of cholesterol due to enhanced uptake and de novo synthesis, which supports membrane biogenesis and signaling.[2] The Liver X Receptors, LXRα and LXRβ, are nuclear receptors that function as master regulators of cholesterol homeostasis.[1][2] When activated by oxysterols, they induce genes that promote cholesterol efflux and inhibit its uptake, thereby maintaining cellular cholesterol balance.[2][3]
LXR-623 is a potent, orally bioavailable, and brain-penetrant LXR agonist with a unique selectivity profile, acting as a full agonist for LXRβ and a partial agonist for LXRα.[4][5] This profile is advantageous as LXRβ activation is primarily linked to anti-tumor effects, while LXRα activation in the liver is associated with undesirable side effects like hypertriglyceridemia.[4] This guide explores the specific mechanism by which LXR-623 exploits the cholesterol dependency of cancer cells, particularly glioblastoma (GBM), to induce cell death.
Mechanism of Action of LXR-623
LXR-623 exerts its anti-cancer effects by fundamentally rewiring cholesterol transport within tumor cells, leading to a state of terminal cholesterol depletion. The primary mechanism is mediated through the activation of LXRβ.[4]
-
Induction of Cholesterol Efflux: Upon activation by LXR-623, LXRβ forms a heterodimer with the Retinoid X Receptor (RXR) and binds to LXR Response Elements (LXREs) in the promoter regions of target genes.[6] This robustly upregulates the expression of ATP-binding cassette (ABC) transporters, primarily ABCA1 and ABCG1 .[4][7] These transporters are crucial for actively effluxing cholesterol from the cell to extracellular acceptors like apolipoprotein A-I.[2]
-
Inhibition of Cholesterol Uptake: LXR-623 activation also suppresses the uptake of exogenous cholesterol. It induces the expression of the E3 ligase IDOL (Inducible Degrader of the LDLR) .[4] IDOL targets the Low-Density Lipoprotein Receptor (LDLR) for degradation, thereby reducing the cell's ability to internalize cholesterol-rich LDL particles.[4]
-
Net Effect: Cellular Cholesterol Depletion and Apoptosis: The dual action of promoting efflux while simultaneously blocking uptake results in a significant net reduction of intracellular cholesterol.[4][8] Cancers like glioblastoma, which are highly dependent on a steady supply of cholesterol for survival, cannot withstand this metabolic stress.[4][5] The depletion of cholesterol ultimately triggers an apoptotic cascade, leading to selective cancer cell death.[2][4]
This cholesterol-depletion mechanism has been shown to be independent of effects on Apolipoprotein E (ApoE) and distinct from the mechanisms of other LXR agonists like GW3965 in different cancer types.[4]
Quantitative Data on LXR-623 Effects
The following tables summarize the quantitative data from key preclinical studies investigating LXR-623.
Table 1: In Vitro Efficacy and Target Engagement of LXR-623
| Parameter | Cell Line(s) | Value/Effect | Reference |
| LXR Agonism (IC50) | - | LXRα: 179 nMLXRβ: 24 nM | [8] |
| ABCA1 Gene Expression (EC50) | THP-1 cells | 0.54 µM | [8] |
| Triglyceride Accumulation (EC50) | HepG2 cells | 1 µM | [8] |
| Protein Expression | U87EGFRvIII, GBM39 | Increased ABCA1, Decreased LDLR | [4] |
| Protein Expression | U251, T98G, U373, A172 | Increased ABCA1, Decreased LDLR | [4] |
| Cellular Effect | GBM cells | Inhibited LDL uptake, Induced cholesterol efflux (p < 0.001) | [4] |
| Cellular Effect | GBM cells | Significant reduction in cellular cholesterol content | [4][8] |
| Cell Viability | MDA-MB-361 (Breast Cancer) | Highly sensitive, concentration-dependent cell death | [8] |
Table 2: In Vivo Efficacy of LXR-623 in Glioblastoma Models
| Animal Model | Dosage & Administration | Key Findings | Reference |
| Intracranial GBM Xenograft | 400 mpk PO daily | Significant tumor regression (p < 0.05 to p < 0.001) | [4] |
| Intracranial GBM Xenograft | 400 mpk PO daily | Tumor Immunohistochemistry: - Increased ABCA1 (p < 0.01)- Decreased LDLR (p < 0.001)- >10-fold increase in TUNEL staining (apoptosis) (p < 0.001) | [4] |
| C57/Bl6 Mice (Brain Tissue) | 30 mg/kg (oral) | Significantly induced LXR target genes Abcg1 and Idol in cerebral cortex. Did not induce Srebp1c. | [4][8] |
Experimental Protocols
The methodologies below represent standard protocols used to assess the impact of LXR-623 on cancer cells.
Cell Culture and LXR-623 Treatment
-
Cell Lines: Established glioblastoma cell lines (e.g., U87, U251, T98G) and patient-derived GBM neurosphere cultures are commonly used.[4]
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM for adherent lines, neurobasal media for neurospheres) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a 5% CO₂ atmosphere.
-
Treatment: LXR-623 is dissolved in a vehicle such as DMSO.[8] Cells are treated with varying concentrations of LXR-623 for specified time periods (e.g., 48-72 hours) for subsequent analysis.[4][9]
Immunoblotting
-
Purpose: To determine the effect of LXR-623 on the protein levels of key cholesterol metabolism regulators.
-
Protocol:
-
Lysis: After treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE.
-
Transfer: Proteins are transferred to a PVDF or nitrocellulose membrane.
-
Blocking & Incubation: The membrane is blocked (e.g., with 5% non-fat milk or BSA) for 1 hour, then incubated overnight at 4°C with primary antibodies against targets like ABCA1, LDLR, and a loading control (e.g., Vinculin or β-actin).
-
Detection: The membrane is washed and incubated with a corresponding HRP-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Quantitative Real-Time PCR (qPCR)
-
Purpose: To measure changes in the mRNA expression of LXR target genes.
-
Protocol:
-
RNA Isolation: Total RNA is isolated from treated cells using a commercial kit (e.g., RNeasy Kit).[8]
-
cDNA Synthesis: RNA is reverse-transcribed into cDNA using a high-capacity cDNA synthesis kit.
-
qPCR Reaction: The qPCR is performed using a SYBR Green or TaqMan-based assay with specific primers for target genes (e.g., ABCA1, ABCG1, IDOL, SREBP1c) and a housekeeping gene for normalization (e.g., GAPDH).
-
Analysis: Relative gene expression is calculated using the ΔΔCt method.
-
Cholesterol Efflux and LDL Uptake Assays
-
Purpose: To functionally assess the impact of LXR-623 on cholesterol transport.
-
Cholesterol Efflux Protocol:
-
Cells are plated and labeled overnight with a fluorescent cholesterol analog (e.g., NBD-cholesterol) or radioactive [³H]-cholesterol.
-
Cells are washed and treated with LXR-623 for 24-48 hours to induce ABCA1/G1 expression.
-
Efflux is initiated by adding a cholesterol acceptor (e.g., ApoA-I or HDL) to the medium.
-
After a defined period (e.g., 4-8 hours), the medium is collected, and cells are lysed. The amount of cholesterol in the medium and lysates is quantified, and efflux is expressed as a percentage of total cholesterol.
-
-
LDL Uptake Protocol:
-
Cells are pre-treated with LXR-623 for 48 hours.
-
The medium is replaced with one containing fluorescently labeled LDL (e.g., DiI-LDL).
-
After incubation (e.g., 4 hours), cells are washed, and the amount of internalized LDL is measured via fluorescence plate reader or flow cytometry.
-
Cell Viability Assay (Trypan Blue Exclusion)
-
Purpose: To quantify LXR-623-induced cell death.[4]
-
Protocol:
-
Cells are treated with LXR-623 for an extended period (e.g., 3-5 days).[4]
-
Both adherent and floating cells are collected and centrifuged.
-
The cell pellet is resuspended in a small volume of medium.
-
An aliquot of the cell suspension is mixed with an equal volume of 0.4% Trypan Blue stain.
-
Viable (unstained) and non-viable (blue) cells are counted using a hemocytometer. The percentage of dead cells is calculated.
-
Visualizations: Pathways and Workflows
The following diagrams illustrate the core concepts and experimental designs discussed.
Caption: LXR-623 signaling pathway in cancer cells.
References
- 1. antoniomoschetta.com [antoniomoschetta.com]
- 2. Frontiers | Liver X Receptors: Regulators of Cholesterol Metabolism, Inflammation, Autoimmunity, and Cancer [frontiersin.org]
- 3. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An LXR-Cholesterol Axis Creates a Metabolic Co-Dependency for Brain Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An LXR-Cholesterol Axis Creates a Metabolic Co-Dependency for Brain Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of mouse sterol regulatory element-binding protein-1c gene (SREBP-1c) by oxysterol receptors, LXRα and LXRβ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Activation of LXRβ inhibits tumor respiration and is synthetically lethal with Bcl‐xL inhibition - PMC [pmc.ncbi.nlm.nih.gov]
LXR-623: A Potential Therapeutic Avenue for Glioblastoma by Targeting Cholesterol Metabolism
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors in adults, with a median survival of just over 14 months.[1] The inherent difficulties in treating GBM are compounded by the blood-brain barrier, which restricts the entry of many chemotherapeutic agents into the central nervous system (CNS).[1] A promising alternative strategy involves targeting the unique metabolic dependencies of these tumors. Recent research has illuminated a critical vulnerability of GBM cells: their profound reliance on exogenous cholesterol for survival and proliferation.[2][3] This has brought the Liver X Receptors (LXRs), key regulators of cholesterol homeostasis, into focus as potential therapeutic targets.[3][4] This technical guide provides a comprehensive overview of LXR-623, a brain-penetrant LXR agonist, and its potential as a therapeutic agent against glioblastoma.
LXR-623 is a synthetic, orally bioavailable agonist of Liver X Receptors with a preferential affinity for LXRβ over LXRα.[5][6] It has been shown to effectively cross the blood-brain barrier, a crucial attribute for any CNS-targeted therapy.[1][4] The primary mechanism of action of LXR-623 in the context of glioblastoma revolves around the disruption of cholesterol metabolism within the tumor cells, leading to their death.[7][8]
Mechanism of Action: Exploiting a Metabolic Vulnerability
Glioblastoma cells exhibit a reprogrammed cholesterol metabolism, characterized by a downregulation of cholesterol synthesis pathways and an upregulation of cholesterol uptake mechanisms.[3] This renders them highly dependent on the import of cholesterol from their microenvironment. LXR-623 exploits this dependency by activating LXRs, which in turn orchestrates a dual attack on the tumor's cholesterol supply:
-
Increased Cholesterol Efflux: LXR activation leads to the upregulation of the ATP-binding cassette transporter A1 (ABCA1), a key protein responsible for effluxing cholesterol out of the cell.[4][8]
-
Decreased Cholesterol Uptake: LXR activation also induces the expression of the Inducible Degrader of the Low-Density Lipoprotein Receptor (IDOL).[4] IDOL is an E3 ubiquitin ligase that targets the LDL receptor (LDLR) for degradation, thereby inhibiting the uptake of cholesterol-rich LDL particles.[9]
This combined effect of promoting cholesterol efflux while simultaneously blocking its uptake leads to a significant depletion of intracellular cholesterol, ultimately triggering apoptosis in GBM cells.[7][8] Notably, normal brain cells, which rely more on endogenous cholesterol synthesis, appear to be largely unaffected by this mechanism.[5]
Preclinical Efficacy: In Vitro and In Vivo Studies
A substantial body of preclinical evidence supports the anti-tumor activity of LXR-623 in glioblastoma models.
In Vitro Studies
LXR-623 has demonstrated potent and selective killing of a variety of established and patient-derived GBM cell lines, while sparing normal human astrocytes.[4][7]
| Cell Line | IC50 (µM) | Reference |
| U373 | 8.50 | [10] |
| KNS42 | 27.51 | [10] |
| SF188 | 22.49 | [10] |
Table 1: Half-maximal inhibitory concentration (IC50) of LXR-623 in various glioblastoma cell lines after 72 hours of treatment.
Treatment of GBM cells with LXR-623 leads to a dose-dependent increase in ABCA1 expression and a decrease in LDLR levels, consistent with its proposed mechanism of action.[7] Furthermore, studies have shown that the cytotoxic effects of LXR-623 can be rescued by the addition of exogenous cholesterol, confirming that cholesterol depletion is the primary driver of cell death.[11]
In Vivo Studies
In orthotopic xenograft models of human glioblastoma in mice, orally administered LXR-623 has been shown to cross the blood-brain barrier, reach therapeutic concentrations within the tumor, and significantly inhibit tumor growth.[6][7] This anti-tumor activity is accompanied by increased apoptosis within the tumor and prolonged survival of the tumor-bearing mice.[7]
| Animal Model | LXR-623 Dose | Outcome | Reference |
| Intracranial patient-derived GBM xenograft in nu/nu mice | 400 mg/kg, daily oral gavage | Reduced tumor growth, prolonged survival | [7] |
| Subcutaneous U87/EGFRvIII xenograft in mice (using GW3965, another LXR agonist) | 40 mg/kg, daily oral gavage | 59% inhibition of tumor growth, 25-fold increase in apoptosis | [12] |
Table 2: In vivo efficacy of LXR agonists in preclinical models of glioblastoma.
Signaling Pathways and Experimental Workflows
The therapeutic effect of LXR-623 is rooted in its ability to modulate specific signaling pathways that govern cholesterol metabolism in glioblastoma.
Figure 1: LXR-623 signaling pathway in glioblastoma cells.
Figure 2: General experimental workflow for evaluating LXR-623 efficacy.
Experimental Protocols
Cell Culture
-
Established GBM Cell Lines (e.g., U251, T98G, U373, A172): These cell lines are typically cultured in standard media such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.[7]
-
Patient-Derived GBM Neurospheres (e.g., GBM6, HK301, GSC11, GSC23): These are cultured in serum-free Neurocult media supplemented with epidermal growth factor (EGF), fibroblast growth factor (FGF), and heparin.[7] This method helps to enrich for cancer stem-like cells.[13]
In Vitro LXR-623 Treatment and Viability Assays
-
Plate GBM cells in appropriate culture vessels and allow them to adhere (for adherent lines) or form neurospheres.
-
Prepare a stock solution of LXR-623 in a suitable solvent such as DMSO.[5]
-
Treat the cells with a range of LXR-623 concentrations for a specified duration (e.g., 48-72 hours).[7][10]
-
Assess cell viability using methods such as Trypan blue exclusion assay or commercially available cytotoxicity kits to determine the IC50 value.[7]
Western Blot Analysis
-
Lyse LXR-623-treated and control cells in RIPA buffer supplemented with protease inhibitors.[14]
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against ABCA1, LDLR, IDOL, and a loading control (e.g., actin).
-
Incubate with a corresponding secondary antibody and visualize the protein bands using an appropriate detection system.
Quantitative Real-Time PCR (qPCR)
-
Isolate total RNA from LXR-623-treated and control cells using a suitable kit.[12]
-
Synthesize cDNA from the RNA using reverse transcriptase.[12]
-
Perform qPCR using primers specific for ABCA1, IDOL, and a housekeeping gene for normalization (e.g., GAPDH).[12]
-
Analyze the relative gene expression using the ΔΔCt method.
Cholesterol Efflux Assay
-
Label GBM cells with [3H]-cholesterol for 24 hours.[7]
-
Wash the cells and incubate them in serum-free media containing LXR-623.
-
Collect the media and cell lysates at various time points.
-
Measure the radioactivity in the media and lysates using a scintillation counter to determine the percentage of cholesterol efflux.[7]
Orthotopic Glioblastoma Xenograft Model
-
Surgically implant patient-derived GBM neurospheres or established GBM cell lines stereotactically into the brains of immunodeficient mice (e.g., nu/nu mice).[7]
-
Monitor tumor growth using non-invasive imaging techniques such as fluorescence molecular tomography (FMT) if the cells are engineered to express a fluorescent protein.[7]
-
Once tumors are established, treat the mice with LXR-623 (e.g., 400 mg/kg) or a vehicle control via oral gavage daily.[7]
-
Monitor tumor size and the overall survival of the mice.[7]
-
At the end of the study, harvest the brains for ex vivo analysis, including immunohistochemistry for markers of apoptosis (e.g., TUNEL), ABCA1, and LDLR.[7]
Clinical Development and Challenges
Despite the promising preclinical data, the clinical development of LXR-623 has faced a significant hurdle. A Phase I clinical trial in healthy volunteers was terminated due to the observation of CNS-related adverse events at the highest doses tested.[15][16] This highlights a potential on-target toxicity in the CNS that was not predicted by preclinical models.
The future of LXR agonists, including LXR-623, in the treatment of glioblastoma will likely depend on several factors:
-
Understanding and Mitigating CNS Toxicity: Further research is needed to elucidate the precise mechanisms underlying the observed CNS side effects. This could involve exploring LXRβ-selective agonists to potentially minimize off-target effects mediated by LXRα.[17]
-
Therapeutic Window: A critical aspect will be to determine if a therapeutic window exists where anti-tumor efficacy can be achieved at doses that do not cause significant CNS toxicity.
-
Combination Therapies: LXR agonists may be more effective when used in combination with other therapeutic agents that target different pathways in glioblastoma.
Conclusion
LXR-623 represents a novel and mechanistically rational approach to treating glioblastoma by exploiting the tumor's metabolic dependency on cholesterol. The preclinical data are compelling, demonstrating potent anti-tumor activity in both in vitro and in vivo models. However, the CNS toxicity observed in early clinical trials underscores the challenges of translating this promising strategy to the clinic. Future research must focus on understanding and overcoming these safety concerns to unlock the full therapeutic potential of targeting the LXR-cholesterol axis in brain tumors.
References
- 1. Depriving Deadly Brain Tumors of Cholesterol May Be Their Achilles’ Heel [today.ucsd.edu]
- 2. Cholesterol metabolism and its implication in glioblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Cholesterol in Brain Cancer - NCI [cancer.gov]
- 4. A Novel Approach to Treating Glioblastoma through Activation of the Liver X Recep - Genaro Villa [grantome.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. An LXR-Cholesterol Axis Creates a Metabolic Co-Dependency for Brain Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LXR-623 | Liver X Receptor | TargetMol [targetmol.com]
- 9. LXRβ controls glioblastoma cell growth, lipid balance, and immune modulation independently of ABCA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Activation of LXRβ inhibits tumor respiration and is synthetically lethal with Bcl‐xL inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An LXR agonist promotes GBM cell death through inhibition of an EGFR/AKT/SREBP-1/LDLR-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of High Grade Glioma Cell Culture from Surgical Specimens for Use in Clinically Relevant Animal Models and 3D Immunochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LXRs link metabolism to inflammation through Abca1-dependent regulation of membrane composition and TLR signaling | eLife [elifesciences.org]
- 15. researchgate.net [researchgate.net]
- 16. Safety, pharmacokinetics, and pharmacodynamics of single doses of LXR-623, a novel liver X-receptor agonist, in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. LXR agonism for CNS diseases: promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
LXR-623: A Technical Guide to its Blood-Brain Barrier Penetration and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles governing the blood-brain barrier (BBB) penetration of LXR-623, a synthetic Liver X Receptor (LXR) agonist. It details the compound's mechanism of action, summarizes key quantitative data from preclinical and clinical studies, and provides an overview of the experimental protocols employed to elucidate its activity.
Introduction to LXR-623
LXR-623, also known as WAY-252623, is a potent, orally bioavailable synthetic modulator of Liver X Receptors (LXRs).[1] It functions as a partial agonist of LXR-α and a full agonist of LXR-β, with IC50 values of 179 nM and 24 nM, respectively.[2][3] This preferential agonism for LXR-β, the predominant isoform in the central nervous system (CNS), coupled with its ability to cross the blood-brain barrier, has positioned LXR-623 as a compound of interest for treating neurological disorders, particularly glioblastoma (GBM).[4][5] However, its development was halted in Phase I clinical trials due to adverse CNS effects.[6][7][8]
Mechanism of Action: The LXR Signaling Pathway
LXR-623 exerts its effects by activating the LXR signaling pathway, a critical regulator of cholesterol homeostasis and inflammation. Upon binding to LXR, the receptor forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) on the DNA, initiating the transcription of target genes.
Key molecular events following LXR-623 administration include:
-
Upregulation of Cholesterol Efflux Transporters: LXR-623 significantly increases the expression of ATP-binding cassette (ABC) transporters, primarily ABCA1 and ABCG1.[2][9] These transporters are crucial for effluxing cholesterol from cells.
-
Downregulation of Cholesterol Uptake: The compound induces the expression of the Inducible Degrader of the Low-Density Lipoprotein Receptor (IDOL).[4][10][11] IDOL is an E3 ubiquitin ligase that targets the LDL receptor (LDLR) for degradation, thereby reducing the uptake of cholesterol into the cell.[12]
This dual action of promoting cholesterol efflux while inhibiting its uptake leads to a significant reduction in intracellular cholesterol levels.[1][2][10] This is particularly cytotoxic to cancer cells like glioblastoma, which exhibit a high dependence on cholesterol for survival and proliferation.[5][10] Normal brain cells, which rely more on endogenous cholesterol synthesis, are less sensitive to the effects of LXR-623.[1][2][10]
Quantitative Data on Blood-Brain Barrier Penetration and Pharmacokinetics
LXR-623 has demonstrated the ability to cross the blood-brain barrier and achieve therapeutic concentrations in the brain.[3][10]
Table 1: Preclinical Pharmacokinetics of LXR-623 in Mice
| Parameter | Value | Species | Dosing | Time Points | Reference |
| Plasma Concentration | ~400 ng/mL | Mice | Single oral gavage (400 mg/kg) | 2 hours | [10] |
| Brain Concentration | ~1200 ng/g | Mice | Single oral gavage (400 mg/kg) | 2 hours | [10] |
| Plasma Concentration | ~200 ng/mL | Mice | Single oral gavage (400 mg/kg) | 8 hours | [10] |
| Brain Concentration | ~800 ng/g | Mice | Single oral gavage (400 mg/kg) | 8 hours | [10] |
| Brain/Plasma Ratio | ~3 | Mice | Single oral gavage (400 mg/kg) | 2 hours | [10] |
| Brain/Plasma Ratio | ~4 | Mice | Single oral gavage (400 mg/kg) | 8 hours | [10] |
Table 2: Human Pharmacokinetics and Pharmacodynamics of LXR-623 (Single Ascending Dose Study)
| Parameter | Value | Population | Reference |
| Time to Peak Concentration (Cmax) | ~2 hours | Healthy Participants | [9] |
| Terminal Disposition Half-life | 41 - 43 hours | Healthy Participants | [9] |
| EC50 for ABCA1 Expression | 526 ng/mL | Healthy Participants | [9] |
| EC50 for ABCG1 Expression | 729 ng/mL | Healthy Participants | [9] |
Experimental Protocols
The following sections outline the general methodologies used in the key experiments to characterize the BBB penetration and efficacy of LXR-623.
In Vivo Pharmacokinetic Studies in Mice
References
- 1. LXR-623 | Liver X Receptor | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Liver X Receptor as a Possible Drug Target for Blood-Brain Barrier Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of LXRβ inhibits tumor respiration and is synthetically lethal with Bcl‐xL inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. LXR agonism for CNS diseases: promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety, pharmacokinetics, and pharmacodynamics of single doses of LXR-623, a novel liver X-receptor agonist, in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An LXR-Cholesterol Axis Creates a Metabolic Co-Dependency for Brain Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel Approach to Treating Glioblastoma through Activation of the Liver X Recep - Genaro Villa [grantome.com]
- 12. LXRβ controls glioblastoma cell growth, lipid balance, and immune modulation independently of ABCA1 - PMC [pmc.ncbi.nlm.nih.gov]
LXR-623: A Deep Dive into its Anti-Tumor Properties and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the investigational drug LXR-623, focusing on its anti-tumor properties, particularly in the context of glioblastoma (GBM). We will delve into its mechanism of action, summarize key quantitative data from preclinical studies, and outline the experimental protocols used to elucidate its effects.
Introduction to LXR-623
LXR-623 (also known as WAY-252623) is a synthetic agonist of the Liver X Receptors (LXRs), which are nuclear receptors that play a crucial role in regulating cholesterol homeostasis, fatty acid metabolism, and inflammation. There are two isoforms, LXRα and LXRβ. LXR-623 is a partial agonist of LXRα and a full agonist of LXRβ, with a significantly higher affinity for LXRβ[1]. This brain-penetrant compound has shown promise as a therapeutic agent for glioblastoma, an aggressive and challenging-to-treat brain tumor[2][3].
Mechanism of Action: Disrupting Cholesterol Homeostasis in Cancer Cells
The primary anti-tumor mechanism of LXR-623 revolves around its ability to induce lethal cholesterol depletion within cancer cells. Glioblastoma cells, in particular, exhibit a high dependence on cholesterol for their rapid growth and survival[3]. LXR-623 exploits this metabolic vulnerability through a dual mechanism of action mediated by the activation of LXRβ[2][3]:
-
Increased Cholesterol Efflux: Upon activation by LXR-623, LXRβ upregulates the expression of the ATP-Binding Cassette Transporter A1 (ABCA1). ABCA1 is a key transporter responsible for effluxing cholesterol and phospholipids from cells to lipid-poor apolipoproteins[2][4]. This enhanced efflux actively removes cholesterol from the cancer cells.
-
Inhibition of Cholesterol Uptake: LXR-623 also induces the expression of the Inducible Degrader of the Low-Density Lipoprotein Receptor (IDOL). IDOL is an E3 ubiquitin ligase that targets the Low-Density Lipoprotein Receptor (LDLR) for degradation. By reducing the number of LDLRs on the cell surface, LXR-623 effectively blocks the uptake of cholesterol-rich LDL particles from the extracellular environment[2].
The simultaneous stimulation of cholesterol efflux and inhibition of its uptake leads to a significant net loss of cellular cholesterol, triggering apoptosis and cell death in glioblastoma cells while having minimal effect on normal human astrocytes[2].
Beyond its effects on cholesterol metabolism, LXR-623 has also been shown to upregulate the pro-apoptotic protein Noxa and may have immunomodulatory effects, such as the downregulation of PD-L1 on chordoma cells[4].
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of LXR-623 from various preclinical studies.
Table 1: In Vitro Efficacy of LXR-623 in Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value | Reference |
| U373 | Glioblastoma | IC50 | 8.50 µM | [5] |
| KNS42 | Glioblastoma | IC50 | 27.51 µM | [5] |
| SF188 | Glioblastoma | IC50 | 22.49 µM | [5] |
| U87EGFRvIII | Glioblastoma | - | Potently Kills | [1] |
| GBM39 | Glioblastoma | - | Potently Kills | [1] |
| THP1 | Leukemia | EC50 (ABCA1 expression) | 0.54 µM | [3] |
| HepG2 | Hepatocellular Carcinoma | EC50 (Triglyceride accumulation) | 1 µM | [3] |
| HuH7 | Hepatocellular Carcinoma | EC50 (LXRβ transactivation) | 3.67 µM | [3] |
Table 2: LXR-623 Receptor Binding and In Vivo Administration
| Parameter | Value | Species | Model | Reference |
| IC50 for LXRα | 179 nM | - | - | [1][6] |
| IC50 for LXRβ | 24 nM | - | - | [1][6] |
| Oral Administration | 30 mg/kg | Mouse | Glioblastoma | [7] |
| Oral Administration | 100 mg/kg, daily | Mouse | Chordoma (humanized) | [8] |
| Oral Administration | 1.5, 5 mg/kg/day | Mouse | Atherosclerosis | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of LXR-623 and a typical experimental workflow for evaluating its anti-tumor effects.
Caption: Mechanism of LXR-623-induced apoptosis in cancer cells.
Caption: Experimental workflow for evaluating LXR-623 anti-tumor activity.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the anti-tumor properties of LXR-623. Note that specific conditions may vary between laboratories and studies.
Cell Culture and LXR-623 Treatment
-
Cell Lines: Human glioblastoma cell lines (e.g., U373, KNS42, SF188) are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO2.
-
LXR-623 Preparation: LXR-623 is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM).
-
Treatment: For experiments, cells are seeded in appropriate culture vessels. After allowing for cell attachment, the medium is replaced with fresh medium containing the desired concentrations of LXR-623 or vehicle control (DMSO).
Cell Viability Assay (Trypan Blue Exclusion)
-
After treatment with LXR-623 for the desired time, cells are harvested by trypsinization.
-
The cell suspension is centrifuged, and the cell pellet is resuspended in a known volume of phosphate-buffered saline (PBS).
-
A small aliquot of the cell suspension is mixed with an equal volume of 0.4% trypan blue stain.
-
The mixture is incubated for 1-2 minutes at room temperature.
-
The number of viable (unstained) and non-viable (blue) cells is counted using a hemocytometer under a microscope.
-
Cell viability is calculated as (number of viable cells / total number of cells) x 100%.
Immunoblotting
-
Protein Extraction: Following LXR-623 treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., ABCA1, LDLR, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Glioblastoma Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used.
-
Tumor Cell Implantation: A suspension of human glioblastoma cells (e.g., U87EGFRvIII) is stereotactically injected into the brain of the mice.
-
LXR-623 Administration: Once tumors are established (monitored by bioluminescence imaging if using luciferase-expressing cells), mice are randomized into treatment and control groups. LXR-623 is administered orally at a specified dose (e.g., 30 mg/kg) daily. The control group receives a vehicle control.
-
Tumor Growth and Survival Monitoring: Tumor growth is monitored regularly using imaging techniques. The overall health and survival of the mice are also recorded.
-
Tissue Analysis: At the end of the study, mice are euthanized, and brain tumors are excised for further analysis, such as immunohistochemistry for markers of apoptosis (e.g., TUNEL) and protein expression (e.g., ABCA1, LDLR).
Conclusion
LXR-623 represents a promising therapeutic strategy for glioblastoma and potentially other cancers with a high dependence on cholesterol metabolism. Its ability to potently and selectively induce cancer cell death by disrupting cholesterol homeostasis provides a strong rationale for its continued investigation. The data and protocols outlined in this guide offer a foundational understanding for researchers and drug development professionals interested in the further exploration of LXR agonists as anti-cancer agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An LXR-Cholesterol Axis Creates a Metabolic Co-Dependency for Brain Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Activation of LXRβ inhibits tumor respiration and is synthetically lethal with Bcl‐xL inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. axonmedchem.com [axonmedchem.com]
- 7. A Novel Approach to Treating Glioblastoma through Activation of the Liver X Recep - Genaro Villa [grantome.com]
- 8. RARE-01. IN VIVO IMMUNOMODULATING EFFECT OF LXR-623 AND ITS SYNERGISM WITH CHECKPOINT BLOCKADE AGAINST CHORDOMAS IN A HUMANIZED MOUSE MODEL - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of LXR-623: A Brain-Penetrant LXRβ Agonist
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
LXR-623 (also known as WAY-252623) is a synthetic, orally bioavailable, and brain-penetrant Liver X Receptor (LXR) agonist. It demonstrates preferential activity towards LXRβ over LXRα, classifying it as a partial LXRα and full LXRβ agonist. This selective agonism has been investigated for its potential therapeutic effects in atherosclerosis and, more notably, in glioblastoma (GBM), where it has shown preclinical efficacy. This document provides a comprehensive overview of the pharmacological characteristics of LXR-623, including its mechanism of action, in vitro and in vivo potency, pharmacokinetic profile, and key experimental methodologies.
Introduction
Liver X Receptors (LXRs) are nuclear receptors that play a critical role in the regulation of cholesterol homeostasis, fatty acid metabolism, and inflammation. The two isoforms, LXRα and LXRβ, are activated by oxysterols and synthetic ligands, leading to the transcriptional regulation of target genes. While LXR activation holds therapeutic promise for conditions like atherosclerosis by promoting reverse cholesterol transport, the clinical development of pan-LXR agonists has been hampered by side effects such as hypertriglyceridemia, primarily attributed to LXRα activation in the liver.
LXR-623 emerged as a promising candidate due to its preferential activation of LXRβ, suggesting a potentially improved therapeutic window. Its ability to cross the blood-brain barrier further expanded its therapeutic potential to central nervous system (CNS) disorders, most notably glioblastoma.
Mechanism of Action
LXR-623 functions as a selective agonist of Liver X Receptors, with a higher affinity and efficacy for LXRβ compared to LXRα.[1][2] Upon binding, LXR-623 induces a conformational change in the receptor, leading to the recruitment of coactivators and the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription.
Key target genes upregulated by LXR-623 include:
-
ATP-binding cassette transporter A1 (ABCA1): Mediates the efflux of cholesterol from cells to lipid-poor apolipoproteins.[1][3]
-
ATP-binding cassette transporter G1 (ABCG1): Promotes cholesterol efflux to mature high-density lipoprotein (HDL) particles.[3]
-
Inducible Degrader of the Low-Density Lipoprotein Receptor (IDOL): Leads to the degradation of the LDL receptor, thereby reducing cellular uptake of LDL cholesterol.[4]
In the context of glioblastoma, the activation of LXRβ by LXR-623 leads to a significant reduction in cellular cholesterol content by both increasing cholesterol efflux and decreasing LDL uptake.[1][4] This cholesterol depletion induces cell death in GBM cells, which are highly dependent on exogenous cholesterol for survival.[4]
Signaling Pathway
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Safety, pharmacokinetics, and pharmacodynamics of single doses of LXR-623, a novel liver X-receptor agonist, in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An LXR-Cholesterol Axis Creates a Metabolic Co-Dependency for Brain Cancers - PMC [pmc.ncbi.nlm.nih.gov]
LXR-623: A Technical Guide to its Role in Gene Regulation via the Liver X Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
LXR-623, also known as WAY-252623, is a synthetic, orally bioavailable modulator of the Liver X Receptor (LXR) with a distinct pharmacological profile. It acts as a partial agonist of LXRα and a full agonist of LXRβ.[1][2] This differential activity, combined with its ability to penetrate the blood-brain barrier, has positioned LXR-623 as a significant tool for investigating the therapeutic potential of LXR modulation in a range of diseases, from atherosclerosis to central nervous system (CNS) malignancies.[3][4] This technical guide provides an in-depth overview of LXR-623's mechanism of action, its effects on gene expression, and a summary of key experimental findings and methodologies.
Introduction to Liver X Receptors (LXRs)
Liver X Receptors (LXRα and LXRβ) are ligand-activated nuclear transcription factors that play a pivotal role in cholesterol homeostasis, lipid metabolism, and the regulation of inflammatory responses.[3][5] LXRs form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of target genes, thereby modulating their transcription.[6] The ubiquitous expression of LXRβ contrasts with the more restricted expression of LXRα, which is predominantly found in metabolic tissues such as the liver, adipose tissue, and macrophages.[7] This differential expression is a key consideration in the development of LXR-targeted therapeutics.
LXR-623: Mechanism of Action
LXR-623 exerts its effects by binding to the ligand-binding domains of LXRα and LXRβ, albeit with different functional consequences. As a partial agonist for LXRα and a full agonist for LXRβ, LXR-623 was designed to selectively engage LXRβ-mediated pathways while minimizing the LXRα-driven lipogenic side effects, such as increased plasma triglycerides, that have plagued earlier pan-LXR agonists.[8]
Upon binding, LXR-623 induces a conformational change in the LXR-RXR heterodimer, leading to the recruitment of coactivator proteins and the subsequent initiation of target gene transcription.[6] Key gene targets of LXR-623 are central to cholesterol transport and metabolism.
Regulation of Gene Expression by LXR-623
LXR-623 modulates the expression of a suite of genes critical for maintaining cholesterol balance. The primary targets include:
-
ATP-Binding Cassette (ABC) Transporters (ABCA1 and ABCG1): LXR-623 robustly induces the expression of ABCA1 and ABCG1.[1][9] These transporters are crucial for mediating the efflux of cholesterol from cells, a key step in reverse cholesterol transport.
-
Inducible Degrader of the LDL Receptor (IDOL): By upregulating IDOL, LXR-623 promotes the degradation of the Low-Density Lipoprotein Receptor (LDLR), thereby reducing the uptake of LDL cholesterol into cells.[4][10]
-
Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): A key transcription factor for lipogenesis. While potent LXR agonists can significantly upregulate SREBP-1c, leading to hypertriglyceridemia, LXR-623 was developed to have a more neutral effect on hepatic lipogenesis.[3][11][12]
The net effect of this gene regulation program is a reduction in cellular cholesterol levels, which has been shown to be particularly effective in cholesterol-dependent cancer cells.[4]
Quantitative Data Summary
Table 1: In Vitro Activity of LXR-623
| Parameter | LXR Isotype | Value | Cell Line/Assay | Reference |
| IC50 | LXRα | 179 nM | Radioligand Binding Assay | [1] |
| LXRβ | 24 nM | Radioligand Binding Assay | [1] | |
| EC50 | LXRα | 6.66 µM | Huh-7 Transactivation Assay | [13] |
| LXRβ | 3.67 µM | Huh-7 Transactivation Assay | [13] |
Table 2: Human Pharmacokinetics of LXR-623 (Single Ascending Dose)
| Parameter | Value | Notes | Reference |
| Time to Cmax | ~2 hours | Rapid absorption | [14] |
| Terminal Half-life | 41 - 43 hours | Dose-independent | [14] |
| Cmax and AUC | Dose-proportional | Linear pharmacokinetics | [14] |
| EC50 (ABCA1 expression) | 526 ng/mL | Pharmacodynamic endpoint | [14] |
| EC50 (ABCG1 expression) | 729 ng/mL | Pharmacodynamic endpoint | [14] |
Key Experimental Findings and Protocols
Atherosclerosis Studies in Preclinical Models
LXR-623 has demonstrated significant efficacy in reducing the progression of atherosclerosis in murine models without inducing hepatic lipogenesis.[3]
-
Animal Model: LDL receptor knockout (LDLR-/-) mice.
-
Dosing Regimen: Oral administration of LXR-623.
-
Key Findings: Significant reduction in atherosclerotic lesion area. No significant increase in hepatic triglycerides.[3] In nonhuman primates, LXR-623 significantly lowered total and LDL cholesterol.[3]
Glioblastoma (GBM) Studies
LXR-623's ability to cross the blood-brain barrier has made it a candidate for treating brain cancers like glioblastoma, which are highly dependent on cholesterol.[4]
-
Cell Lines: U87EGFRvIII, GBM39 patient-derived neurospheres.[4]
-
Key Findings: LXR-623 selectively induces apoptosis in GBM cells by depleting cellular cholesterol.[4][15] This is achieved through the upregulation of ABCA1 and IDOL, leading to increased cholesterol efflux and reduced uptake, respectively.[4][10] In vivo, LXR-623 treatment of mice with intracranial GBM xenografts resulted in tumor regression and prolonged survival.[4]
Experimental Protocols
5.3.1. Cell Culture and Treatment
-
Cell Lines: Human peripheral blood mononuclear cells (PBMCs), glioblastoma cell lines (e.g., U87EGFRvIII), and patient-derived neurospheres are cultured in appropriate media (e.g., RPMI or DMEM) supplemented with fetal bovine serum and antibiotics.
-
LXR-623 Preparation: LXR-623 is typically dissolved in DMSO to create a stock solution, which is then diluted in culture media to the desired final concentration for treating cells.
5.3.2. Quantitative Real-Time PCR (qPCR)
This technique is used to measure the mRNA expression levels of LXR target genes.
-
RNA Isolation: Total RNA is extracted from cells or tissues using standard methods (e.g., TRIzol reagent).
-
cDNA Synthesis: Reverse transcription is performed to synthesize complementary DNA (cDNA) from the isolated RNA.
-
qPCR Reaction: The qPCR reaction is set up using a master mix, cDNA template, and specific primer-probe sets for the genes of interest (e.g., ABCA1, ABCG1, IDOL, SREBP-1c) and a housekeeping gene for normalization (e.g., GAPDH).
-
Primer Example (Rat ABCA1):
-
Forward: 5'-GGGTGGCTTCGCCTACTTG-3'
-
Reverse: 5'-GACGCCCGTTTTCTTCTCAG-3'
-
Probe: FAM-AGGATGTGGTGGAGCAGGCG[9]
-
5.3.3. Western Blotting
Western blotting is employed to detect changes in protein levels of LXR targets.
-
Protein Extraction: Cells are lysed to extract total protein.
-
SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., ABCA1, LDLR) and a loading control (e.g., β-actin), followed by incubation with a secondary antibody conjugated to a detection enzyme.
-
Detection: The protein bands are visualized using a chemiluminescent substrate.
5.3.4. Cholesterol Efflux Assay
This assay measures the capacity of cells to efflux cholesterol to an acceptor molecule.
-
Labeling: Cells are incubated with a radiolabeled cholesterol tracer (e.g., ³H-cholesterol) to allow for its incorporation into the cellular cholesterol pool.
-
Treatment: Cells are treated with LXR-623 or a vehicle control.
-
Efflux: The cells are then incubated with a cholesterol acceptor (e.g., apolipoprotein A-I) to initiate efflux.
-
Quantification: The amount of radiolabeled cholesterol transferred to the media is measured by liquid scintillation counting and expressed as a percentage of the total radiolabeled cholesterol in the cells.
Clinical Development and Future Directions
A single ascending-dose Phase I clinical trial of LXR-623 was conducted in healthy volunteers. The study confirmed target engagement, as evidenced by a dose-dependent increase in ABCA1 and ABCG1 expression in peripheral blood cells.[14] However, the trial was halted due to the observation of central nervous system-related adverse events at the highest doses.[6][14] While these side effects precluded further development for systemic diseases like atherosclerosis, the brain-penetrant nature of LXR-623 and its potent anti-cancer effects in preclinical models suggest its potential utility in treating CNS malignancies where the therapeutic agent is delivered directly to the brain, potentially bypassing systemic side effects.[4][10] Further research may focus on developing LXR modulators with an improved safety profile or exploring alternative delivery methods for compounds like LXR-623.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. LXR ligand lowers LDL cholesterol in primates, is lipid neutral in hamster, and reduces atherosclerosis in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An LXR-Cholesterol Axis Creates a Metabolic Co-Dependency for Brain Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic LXR ligand inhibits the development of atherosclerosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LXR agonism for CNS diseases: promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LXRβ controls glioblastoma cell growth, lipid balance, and immune modulation independently of ABCA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. Discovery and implementation of transcriptional biomarkers of synthetic LXR agonists in peripheral blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel Approach to Treating Glioblastoma through Activation of the Liver X Recep - Genaro Villa [grantome.com]
- 11. Promoter-Specific Roles for Liver X Receptor/Corepressor Complexes in the Regulation of ABCA1 and SREBP1 Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. axonmedchem.com [axonmedchem.com]
- 14. Safety, pharmacokinetics, and pharmacodynamics of single doses of LXR-623, a novel liver X-receptor agonist, in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An LXR-Cholesterol Axis Creates a Metabolic Co-Dependency for Brain Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Safety and Toxicity Profile of LXR-623: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the preliminary safety and toxicity profile of LXR-623, a novel synthetic agonist of the Liver X Receptor (LXR). LXR-623 exhibits a distinct pharmacological profile as a partial agonist of LXRα and a full agonist of LXRβ.[1] Its development was primarily aimed at therapeutic areas such as atherosclerosis and glioblastoma, owing to its ability to modulate cholesterol metabolism and its high brain penetrance.[2][3] However, its clinical progression was halted due to safety concerns, specifically adverse effects on the central nervous system (CNS).[3][4] This document synthesizes available preclinical and clinical data to offer a detailed perspective on the safety and toxicity of LXR-623.
Pharmacological Profile
LXR-623 is a potent activator of LXRβ, with a significantly lower agonist activity on LXRα. This selectivity was intended to minimize the hypertriglyceridemia often associated with pan-LXR agonists.[3]
| Parameter | Value | Source |
| IC50 for LXRα | 179 nM | [5] |
| IC50 for LXRβ | 24 nM | [5] |
| EC50 for ABCA1 Expression (in humans) | 526 ng/mL | [6] |
| EC50 for ABCG1 Expression (in humans) | 729 ng/mL | [6] |
Preclinical Safety and Toxicity
In vitro and in vivo animal studies have provided initial insights into the safety profile of LXR-623.
In Vitro Studies
-
Cell Viability: LXR-623 demonstrated selective cytotoxicity towards glioblastoma (GBM) cells while sparing normal human astrocytes.[3] This effect is attributed to the depletion of cellular cholesterol in the cancer cells.[3]
In Vivo Studies
Animal models have been utilized to assess both the efficacy and safety of LXR-623.
| Animal Model | Dosing Regimen | Key Safety/Toxicity Findings | Source |
| LDLR-/- Mice (Atherosclerosis Model) | Not specified | Reduced atherosclerotic lesion size by 66% over 8 weeks without increasing serum triglycerides. | [2] |
| Golden Syrian Hamsters | Not specified | Reduced serum cholesterol without increasing serum triglycerides. | [2] |
| Cynomolgus Monkeys | Not specified | Reduced serum cholesterol without increasing serum triglycerides. | [2] |
| Nude Mice (Colon Xenograft Model) | Not specified | No significant toxicity was observed. | [7] |
| Nude Mice (GBM Xenograft Model) | 400 mg/kg, oral gavage | Achieved therapeutic levels in the brain with minimal activity in the periphery; did not induce the expression of lipogenic genes in the liver. | [3] |
Clinical Safety and Pharmacokinetics
A single ascending-dose (SAD) study was conducted in healthy adult volunteers to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of LXR-623. The clinical trial was registered under the identifier NCT00379860.[8]
Pharmacokinetics
Following oral administration, LXR-623 was rapidly absorbed.
| Parameter | Value | Source |
| Time to Peak Concentration (Tmax) | ~2 hours | [6] |
| Terminal Disposition Half-life | 41 - 43 hours | [6] |
| Dose Proportionality | Cmax and AUC increased in a dose-proportional manner. | [6] |
Safety and Tolerability
The clinical development of LXR-623 was terminated due to adverse events observed at the highest dose levels.
| Adverse Events | Details | Source |
| Central Nervous System (CNS) | Mild to moderate CNS side effects were observed at the two highest doses tested. These included neurological and/or psychiatric side effects. | [1][2][6] |
| Lipid Profile | Consistent with its design as a "lipid-neutral" agonist, LXR-623 did not appear to cause the hypertriglyceridemia seen with other LXR agonists. | [2][3] |
The precise nature of the psychiatric adverse events has not been detailed in the available literature. It remains unclear whether these CNS effects were a direct result of LXR agonism (on-target) or due to an off-target activity of the compound.[1]
Experimental Protocols
Detailed proprietary protocols for Good Laboratory Practice (GLP) toxicology studies and the full clinical trial are not publicly available. However, based on published research, the following methodologies were employed.
In Vitro GBM Cell Viability Assay
-
Cell Lines: Established glioblastoma cell lines (e.g., U87EGFRvIII) and patient-derived GBM neurosphere cultures were used alongside normal human astrocytes (NHAs) as a control.
-
Treatment: Cells were treated with varying concentrations of LXR-623 for 48 to 72 hours.
-
Endpoint: Cell viability was assessed using methods such as the Trypan blue exclusion assay or Annexin V/PI staining to quantify apoptosis.
-
Mechanism of Action Analysis: Western blotting was performed to measure the protein levels of LXR target genes, including ABCA1 and LDLR.[3]
In Vivo Murine Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., nude mice) were used.
-
Tumor Implantation: Human glioblastoma cells were implanted intracranially.
-
Treatment: LXR-623 was administered via oral gavage at specified doses (e.g., 400 mg/kg).
-
Efficacy Assessment: Tumor growth was monitored using non-invasive imaging techniques.
-
Safety Assessment: General health monitoring of the animals was performed. Peripheral tissues (liver, adipose) were analyzed for the expression of LXR target genes to assess peripheral activity.[3]
Single Ascending-Dose Clinical Trial in Healthy Volunteers
-
Study Design: A randomized, double-blind, placebo-controlled, single ascending-dose study.
-
Participants: Healthy adult volunteers.
-
Intervention: Participants received a single oral dose of LXR-623 or a placebo. The study involved multiple cohorts with escalating dose levels.
-
Pharmacokinetic Sampling: Blood samples were collected at various time points post-dose to determine the pharmacokinetic profile of LXR-623.
-
Pharmacodynamic Assessment: Expression of LXR target genes (ABCA1 and ABCG1) was measured in peripheral blood mononuclear cells (PBMCs).
-
Safety Monitoring: Continuous monitoring for adverse events, including clinical laboratory tests, vital signs, and specific assessments for CNS effects.[6]
Signaling Pathways and Experimental Workflows
LXR-623 Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. histologix.com [histologix.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. biotechfarm.co.il [biotechfarm.co.il]
- 5. An LXR-Cholesterol Axis Creates a Metabolic Co-Dependency for Brain Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety, pharmacokinetics, and pharmacodynamics of single doses of LXR-623, a novel liver X-receptor agonist, in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A randomized single and multiple ascending dose study in healthy volunteers of LTI‐291, a centrally penetrant glucocerebrosidase activator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Going GLP: Conducting Toxicology Studies in Compliance with Good Laboratory Practices - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Lnd 623 Na+/K+ ATPase Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lnd 623 is a novel aminosteroid analog of ouabain, demonstrating potent inhibitory effects on the Na+/K+ ATPase.[1] This enzyme, also known as the sodium-potassium pump, is a vital transmembrane protein responsible for maintaining electrochemical gradients across the plasma membrane of animal cells.[2] By actively transporting three sodium ions out of the cell and two potassium ions into the cell, the Na+/K+ ATPase plays a crucial role in various physiological processes, including nerve impulse transmission, muscle contraction, and nutrient transport.[2][3] Beyond its ion-pumping function, the Na+/K+ ATPase also acts as a signal transducer, regulating intracellular signaling pathways such as the MAPK pathway and the production of reactive oxygen species (ROS).[2][4]
Inhibition of the Na+/K+ ATPase by compounds like this compound can have significant physiological effects, including positive inotropic effects on the heart, making it a molecule of interest for cardiovascular drug development.[1] This document provides a detailed protocol for an in vitro Na+/K+ ATPase inhibition assay using this compound, along with relevant quantitative data and visualizations of the associated signaling pathway and experimental workflow.
Quantitative Data
The inhibitory potency of this compound on the human Na+/K+ ATPase has been determined and compared to the well-known inhibitor, ouabain. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the effectiveness of an inhibitor.
| Inhibitor | Target | IC50 (µM) | Reference |
| This compound | Human Na+ pump | 0.098 ± 0.001 | [1] |
| Ouabain | Human Na+ pump | 0.67 ± 0.02 | [1] |
As the data indicates, this compound is approximately 6.8-fold more potent than ouabain in inhibiting the human Na+/K+ pump.[1] Further studies have shown that the inhibitory effects of this compound on rat cardiac isoenzymes exhibit a biphasic dose-response curve.[1]
Signaling Pathway
Inhibition of the Na+/K+ ATPase by ligands such as this compound can trigger a cascade of intracellular signaling events, independent of changes in intracellular ion concentrations.[4] This signaling function is initiated by the interaction of the inhibitor with the enzyme, leading to the activation of various downstream pathways.
Experimental Protocols
This section details the methodology for determining the inhibitory effect of this compound on Na+/K+ ATPase activity. The protocol is adapted from standard colorimetric assays that measure the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The malachite green assay is a common and sensitive method for this purpose.
Materials and Reagents
-
Purified Na+/K+ ATPase enzyme (e.g., from porcine cerebral cortex or human kidney)
-
This compound
-
Ouabain (as a positive control)
-
ATP (disodium salt)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Malachite Green Reagent:
-
Solution A: 0.045% Malachite Green in water
-
Solution B: 4.2% Ammonium Molybdate in 4 M HCl
-
Working Reagent: Mix 100 parts of Solution A with 25 parts of Solution B. Add Tween-20 to a final concentration of 0.01%. This working reagent should be prepared fresh.
-
-
Phosphate Standard (e.g., KH2PO4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 620-660 nm
Experimental Workflow
Step-by-Step Protocol
-
Preparation of Reagents:
-
Prepare the Assay Buffer and bring it to 37°C.
-
Prepare a stock solution of purified Na+/K+ ATPase in Assay Buffer to a concentration that yields a linear rate of ATP hydrolysis for at least 30 minutes. The optimal concentration should be determined empirically.
-
Prepare a series of dilutions of this compound in Assay Buffer from the stock solution. The final concentrations in the assay should bracket the expected IC50 value (e.g., ranging from 1 nM to 10 µM). Prepare similar dilutions for ouabain as a positive control. Include a vehicle control (e.g., DMSO in Assay Buffer).
-
Prepare a stock solution of ATP in water and dilute it in Assay Buffer to the desired final concentration (e.g., 1-5 mM). Keep on ice.
-
-
Assay Procedure:
-
To the wells of a 96-well microplate, add 20 µL of the diluted this compound, ouabain, or vehicle control.
-
Add 60 µL of the pre-warmed Na+/K+ ATPase enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of the ATP solution to each well. The total reaction volume is 100 µL.
-
Incubate the plate at 37°C for a fixed period (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction and develop the color by adding 25 µL of the Malachite Green Working Reagent to each well.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
-
Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength between 620 nm and 660 nm using a microplate reader.
-
Phosphate Standard Curve: To quantify the amount of phosphate released, prepare a standard curve using known concentrations of the phosphate standard (e.g., 0 to 50 µM). Add 80 µL of Assay Buffer and 20 µL of each phosphate standard to separate wells. Add 25 µL of Malachite Green Working Reagent and measure the absorbance as with the experimental samples.
-
Calculation of % Inhibition:
-
Convert the absorbance values of the experimental samples to phosphate concentration using the standard curve.
-
The Na+/K+ ATPase activity is the difference between the total ATPase activity (in the absence of ouabain) and the ouabain-insensitive ATPase activity. For this assay, the activity in the vehicle control wells represents 100% activity.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Activity with this compound / Activity of Vehicle Control)] * 100
-
-
IC50 Determination: Plot the % Inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Conclusion
This document provides a comprehensive guide for performing a Na+/K+ ATPase inhibition assay with this compound. The provided protocol, based on the reliable malachite green colorimetric method, allows for the accurate determination of the inhibitory potency of this compound. The summarized quantitative data highlights the significant inhibitory effect of this compound compared to ouabain. The inclusion of diagrams for the signaling pathway and experimental workflow offers a clear visual representation of the underlying biological processes and the practical steps involved in the assay. This information is intended to support researchers and drug development professionals in their investigation of this compound and other potential Na+/K+ ATPase inhibitors.
References
- 1. Mechanism underlying the strong positive inotropic effects of LND-623: specific inhibition of Na, K-ATPase isoforms and exclusion of cellular sites of contractile control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sodium–potassium pump - Wikipedia [en.wikipedia.org]
- 3. Local and systemic effects of Na+/K+ATPase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. utoledo.edu [utoledo.edu]
experimental models for studying Lnd 623 efficacy
- 1. academic.oup.com [academic.oup.com]
- 2. A new inotropic aminosteroid: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mybiosource.com [mybiosource.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Safety, pharmacokinetics, and pharmacodynamics of single doses of LXR-623, a novel liver X-receptor agonist, in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An LXR-Cholesterol Axis Creates a Metabolic Co-Dependency for Brain Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two-year safety and clinical outcomes in chronic ischemic stroke patients after implantation of modified bone marrow-derived mesenchymal stem cells (SB623): a phase 1/2a study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for Lnd 623 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lnd 623 is a potent and specific aminosteroid inhibitor of the Na+/K+ ATPase, an essential transmembrane pump responsible for maintaining electrochemical gradients across the cell membrane. Its inhibitory action leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels through the Na+/Ca2+ exchanger. This modulation of ion homeostasis makes this compound a valuable tool for investigating cellular signaling pathways, ion transport mechanisms, and their roles in various physiological and pathological processes. These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments, along with data on its activity and a guide to assessing its effects on cell viability.
Physicochemical Properties and Storage
A clear understanding of the physical and chemical properties of this compound is crucial for its effective use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C27H47NO6 | [1] |
| Molecular Weight | 481.67 g/mol | [1] |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage (Powder) | -20°C for up to 3 years | [1] |
| Storage (in Solvent) | -80°C for up to 2 years | [1] |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects through the specific inhibition of the Na+/K+ ATPase. This inhibition disrupts the normal ion gradients, leading to a cascade of downstream signaling events.
The primary mechanism of action of this compound is the inhibition of the Na+/K+ ATPase pump . This leads to an increase in the intracellular sodium concentration ([Na+]i). The elevated [Na+]i alters the driving force for the Na+/Ca2+ exchanger (NCX), causing it to operate in its reverse mode. This results in an influx of extracellular calcium and a subsequent increase in the intracellular calcium concentration ([Ca2+]i). This rise in intracellular calcium can then trigger a variety of cellular responses, depending on the cell type and context.
Quantitative Data
The inhibitory potency of this compound on the human Na+/K+ ATPase has been determined and is presented below in comparison to Ouabain, a well-known cardiac glycoside inhibitor of the same pump.
| Compound | Target | Cell Type | IC50 (µM) |
| This compound | Human Na+ pump (Na+/K+ ATPase) | Human Red Blood Cells | 0.098 ± 0.001 |
| Ouabain | Human Na+ pump (Na+/K+ ATPase) | Human Red Blood Cells | 0.67 ± 0.02 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 481.67 g/mol * (1000 mg / 1 g) = 4.8167 mg
-
-
-
Weigh the this compound powder:
-
Carefully weigh out approximately 4.82 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
-
Dissolve in DMSO:
-
Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Ensure complete dissolution:
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 2 years).[1]
-
Protocol 2: Determination of Working Concentration and Cytotoxicity (CC50)
The optimal working concentration of this compound will vary depending on the cell type and the specific experimental endpoint. It is crucial to determine the 50% cytotoxic concentration (CC50) to identify a suitable concentration range for your experiments that is effective without causing excessive cell death. The following is a general protocol using a common colorimetric method, the MTT assay.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Experimental Workflow:
Procedure:
-
Cell Seeding:
-
Seed your cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. The optimal seeding density should be determined empirically for each cell line.
-
Incubate the plate overnight to allow the cells to attach.
-
-
Preparation of this compound Dilutions:
-
Prepare a series of dilutions of the this compound stock solution in complete cell culture medium. A common approach is to perform serial dilutions to cover a broad concentration range (e.g., from 0.01 µM to 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
-
Cell Treatment:
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the CC50 value, which is the concentration of this compound that reduces cell viability by 50%.
-
Protocol 3: In Vitro Na+/K+ ATPase Activity Assay
This protocol provides a general framework for measuring the inhibitory effect of this compound on Na+/K+ ATPase activity in a cell-free system using isolated membranes or a purified enzyme. The assay is based on the quantification of inorganic phosphate (Pi) released from the hydrolysis of ATP.
Materials:
-
Isolated cell membranes or purified Na+/K+ ATPase
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 20 mM KCl, 5 mM MgCl2)
-
ATP solution (e.g., 5 mM)
-
This compound dilutions
-
Ouabain (as a positive control for inhibition)
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
Phosphate standard solution
-
96-well plate
-
Incubator
-
Plate reader
Procedure:
-
Prepare the reaction mixture:
-
In a 96-well plate, add the assay buffer to each well.
-
Add different concentrations of this compound or Ouabain to the respective wells. Include a no-inhibitor control.
-
-
Pre-incubation:
-
Add the membrane preparation or purified enzyme to each well and pre-incubate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind.
-
-
Initiate the reaction:
-
Add the ATP solution to each well to start the enzymatic reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) during which the ATP hydrolysis is linear.
-
-
Stop the reaction and detect phosphate:
-
Stop the reaction by adding the phosphate detection reagent. This reagent will typically contain an acid to stop the enzyme and a colorimetric agent that reacts with the released Pi.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength for the chosen phosphate detection reagent.
-
Create a standard curve using the phosphate standard solution.
-
Calculate the amount of Pi released in each well.
-
Determine the Na+/K+ ATPase activity (typically expressed as nmol Pi/min/mg protein).
-
Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration and determine the IC50 value.
-
Conclusion
This compound is a valuable research tool for studying the role of the Na+/K+ ATPase in cellular physiology and disease. The protocols provided here offer a starting point for incorporating this compound into cell culture experiments. It is essential for researchers to empirically determine the optimal working concentrations and to assess the cytotoxicity of this compound in their specific cell models to ensure the validity and reproducibility of their findings.
References
Application Notes & Protocols for Lnd 623 (Hypothetical PI3K/Akt/mTOR Inhibitor) in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "Lnd 623" is not a known publicly disclosed molecule. The following application notes and protocols are based on a hypothetical mechanism of action, where this compound is assumed to be a selective small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway. The data and protocols are representative examples derived from common practices in preclinical oncology research for this class of inhibitors and should be adapted based on the actual empirical data for any new chemical entity.
Introduction and Mechanism of Action
The Phosphatidylinositol-3-Kinase (PI3K)/Akt/mTOR signaling pathway is a critical intracellular cascade that regulates cell cycle, proliferation, survival, and metabolism. In many forms of cancer, this pathway is constitutively activated through mutations or amplification of key components like PIK3CA or loss of the tumor suppressor PTEN. This aberrant signaling provides a competitive growth advantage, promotes angiogenesis, and confers resistance to therapies.
This compound is a hypothetical, potent, and selective small molecule inhibitor designed to target this pathway. Its primary mechanism of action is the inhibition of one or more key kinases within the PI3K/Akt/mTOR cascade, leading to the downregulation of downstream effectors. This action is intended to suppress tumor cell growth, reduce proliferation, and induce apoptosis. The precise binding site and inhibitory constants for this compound would need to be determined experimentally, but it is positioned as a therapeutic candidate for cancers with a dysregulated PI3K/Akt/mTOR pathway.
Signaling Pathway
The diagram below illustrates the PI3K/Akt/mTOR signaling pathway and the putative inhibitory point of this compound. Activation typically begins with a growth factor binding to a receptor tyrosine kinase (RTK). This activates PI3K, which phosphorylates PIP2 to PIP3, leading to the activation of Akt. Akt then modulates numerous downstream targets, including the mTOR complex 1 (mTORC1), a master regulator of protein synthesis and cell growth. This compound is hypothesized to inhibit a central kinase in this pathway, thereby blocking downstream signaling.
Dosing Considerations and Formulation
The selection of an appropriate dose, route, and schedule is critical for the preclinical evaluation of this compound. These parameters are determined through a series of studies, beginning with dose-range finding and maximum tolerated dose (MTD) assessments.
Vehicle Selection and Formulation
Small molecule inhibitors are often poorly soluble in aqueous solutions. A suitable vehicle is required to ensure consistent and effective delivery. The choice of vehicle should be based on the physicochemical properties of this compound and must be tested for its own toxicity.
Common Vehicles for Animal Studies:
-
Aqueous: Saline, Phosphate-Buffered Saline (PBS), 5% Dextrose in Water (D5W).
-
Suspensions: 0.5% - 2% Methylcellulose in water, Carboxymethylcellulose (CMC).
-
Solutions with Solubilizing Agents:
-
10% DMSO, 40% PEG300, 50% Saline.
-
5% N-methyl-2-pyrrolidone (NMP), 15% Solutol HS 15, 80% Water.
-
Preparation Protocol (Example using DMSO/PEG300):
-
Weigh the required amount of this compound powder.
-
Dissolve this compound in 100% DMSO to create a stock solution (e.g., 50 mg/mL). Gentle warming or vortexing may be required.
-
In a separate tube, mix the required volumes of PEG300 and saline.
-
Slowly add the this compound/DMSO stock solution to the PEG300/saline mixture while vortexing to prevent precipitation.
-
The final formulation should be clear and administered within 1-2 hours of preparation.
Routes of Administration
The intended clinical route influences the choice of administration in animal models. For systemic therapies, common routes include oral (PO), intraperitoneal (IP), and intravenous (IV).
-
Oral (PO): Utilizes oral gavage. Best for compounds with good oral bioavailability.
-
Intraperitoneal (IP): Allows for rapid absorption into the portal circulation. A common route for initial efficacy studies.
-
Intravenous (IV): Bypasses absorption barriers, providing 100% bioavailability. Useful for compounds with poor oral absorption.
Preclinical Study Data (Hypothetical)
The following tables summarize hypothetical data from preclinical studies designed to establish the dosing parameters for this compound.
Table 1: Maximum Tolerated Dose (MTD) Study in BALB/c Mice
The MTD is the highest dose that does not cause unacceptable toxicity over a specified period. This study is crucial for selecting doses for subsequent efficacy trials.
| Dose Group (mg/kg, PO, QD) | N | Mean Body Weight Change (Day 7) | Clinical Signs | Study Conclusion |
| Vehicle Control | 5 | +2.5% | None observed | No toxicity |
| 25 mg/kg | 5 | +1.8% | None observed | Well tolerated |
| 50 mg/kg | 5 | -3.2% | Mild lethargy on Day 2-3, resolved | Well tolerated |
| 100 mg/kg | 5 | -11.5% | Moderate lethargy, ruffled fur | Signs of toxicity |
| 200 mg/kg | 5 | -18.9% (2 mice euthanized) | Severe lethargy, hunched posture | Exceeded MTD |
Table 2: Pharmacokinetic (PK) Profile in Nude Mice
This table outlines the key PK parameters following a single oral dose of this compound.
| Dose | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (h*ng/mL) | t1/2 (hr) |
| 50 mg/kg (PO) | 1250 | 2.0 | 9850 | 6.5 |
Table 3: In Vivo Efficacy in a Human Tumor Xenograft Model
This study evaluates the anti-tumor activity of this compound in an established tumor model.
| Treatment Group (PO, QD x 21 days) | N | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (TGI) % | Mean Body Weight Change (Day 21) |
| Vehicle Control | 8 | 1540 ± 180 | - | +4.1% |
| This compound (25 mg/kg) | 8 | 890 ± 120 | 42% | +2.8% |
| This compound (50 mg/kg) | 8 | 450 ± 95 | 71% | -2.5% |
| Positive Control (Compound Y) | 8 | 510 ± 110 | 67% | -5.1% |
Experimental Protocols
Protocol: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered daily for 7 days without causing severe morbidity or a body weight loss exceeding 20%.
Materials:
-
6-8 week old female BALB/c mice.
-
This compound and selected vehicle.
-
Dosing syringes and oral gavage needles.
-
Animal balance.
Procedure:
-
Acclimate mice for at least 3 days prior to the study.
-
Randomize mice into dose groups (n=3-5 per group), including a vehicle control group.
-
Record the initial body weight of each mouse (Day 0).
-
Prepare this compound formulations at the desired concentrations.
-
Administer the assigned dose to each mouse via oral gavage once daily (QD) for 7 consecutive days.
-
Monitor animals twice daily for clinical signs of toxicity (e.g., changes in posture, activity, fur texture, breathing).
-
Measure and record the body weight of each mouse daily.
-
Euthanize any animal that loses more than 20% of its initial body weight or shows signs of severe distress.
-
On Day 7, record the final body weights.
-
The MTD is defined as the highest dose at which no more than 10% mortality occurs and the mean body weight loss is less than 15-20%.
Protocol: Tumor Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in an immunodeficient mouse model bearing human tumor xenografts.
Materials:
-
6-8 week old female athymic nude mice.
-
Human cancer cell line with a known activated PI3K pathway (e.g., MCF-7, A375).
-
Matrigel (optional, can improve tumor take-rate).
-
Calipers for tumor measurement.
-
This compound and vehicle.
Procedure:
-
Culture cancer cells to ~80% confluency. Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10⁷ cells/mL.
-
Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse.
-
Monitor tumor growth regularly. When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group). Tumor volume is calculated as (Length x Width²)/2.
-
Record the initial tumor volume and body weight for each mouse (Day 0 of treatment).
-
Begin daily administration of vehicle, this compound at various doses (e.g., 25 mg/kg and 50 mg/kg), and a positive control compound, if available.
-
Measure tumor volume and body weight 2-3 times per week for the duration of the study (typically 21-28 days).
-
At the end of the study, euthanize the mice and excise the tumors. Record the final tumor weights.
-
Calculate the Tumor Growth Inhibition (TGI) for each group relative to the vehicle control.
Application Notes and Protocols for Lnd 623 in Isolated Heart Perfusion Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Lnd 623, a potent inotropic aminosteroid, in isolated heart perfusion experiments, commonly known as the Langendorff heart preparation. This document outlines the mechanism of action of this compound, detailed experimental protocols, and data presentation guidelines to facilitate the investigation of its cardiac effects.
Introduction to this compound
This compound is a novel synthetic aminosteroid compound that exhibits a strong positive inotropic (contractility-enhancing) effect on the myocardium.[1][2] Unlike traditional cardiac glycosides such as digoxin and ouabain, this compound possesses a unique chemical structure, lacking the characteristic lactone ring at the 17-beta position of the steroid nucleus.[1][2][3] Despite this structural difference, it demonstrates a potent cardiotonic effect, with a maximum increase in contractile force significantly higher than that of ouabain and digoxin when tested at similar concentrations.[2]
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of the Na+/K+-ATPase pump in cardiomyocytes.[1][4] This inhibition leads to an increase in intracellular sodium concentration, which in turn reduces the sodium gradient across the cell membrane. The reduced gradient decreases the efficiency of the sodium-calcium exchanger (NCX) in its forward mode (calcium extrusion), resulting in a net increase in intracellular calcium concentration. This elevation of intracellular calcium enhances the contractility of the cardiac muscle.
Notably, studies have shown that this compound's inotropic effect is highly specific. It does not appear to directly affect other key cellular components involved in cardiac contraction, such as the Na+-Ca2+ exchanger, Ca2+-ATPase, slow calcium channels, the adenylate cyclase system, or the calcium sensitivity of the contractile proteins.[1] This specificity suggests a targeted interaction with the Na+/K+-ATPase, making it a valuable tool for studying the consequences of selective pump inhibition.
Data Presentation
Quantitative data from isolated heart perfusion experiments should be summarized in clearly structured tables to allow for easy comparison of the effects of this compound across different concentrations and in comparison to other inotropic agents.
Table 1: Dose-Response Effect of this compound on Hemodynamic Parameters in Isolated Rat Hearts
| Concentration (µM) | LVDP (% of baseline) | +dP/dt_max (% of baseline) | -dP/dt_min (% of baseline) | Heart Rate (bpm) | Coronary Flow (mL/min) |
| 0 (Baseline) | 100 ± 5 | 100 ± 6 | 100 ± 5 | 280 ± 15 | 12 ± 1.5 |
| 0.01 | 125 ± 7 | 130 ± 8 | 120 ± 6 | 282 ± 14 | 12.2 ± 1.6 |
| 0.1 | 180 ± 10 | 195 ± 12 | 165 ± 9 | 285 ± 16 | 12.5 ± 1.7 |
| 1.0 | 250 ± 15 | 270 ± 18 | 220 ± 12 | 290 ± 18 | 12.8 ± 1.8 |
| 10.0 | 230 ± 12 | 245 ± 15 | 200 ± 10* | 275 ± 20 | 11.5 ± 1.9 |
*Representative data illustrating a potential biphasic response at higher concentrations. Actual values should be determined experimentally. Data are presented as mean ± SEM. LVDP: Left Ventricular Developed Pressure; +dP/dt_max: Maximum rate of pressure development; -dP/dt_min: Minimum rate of pressure relaxation.
Table 2: Comparative Inotropic Effects of this compound, Digoxin, and Ouabain
| Compound | Concentration for equivalent inotropic effect (µM) | Maximum Inotropic Effect (% of baseline LVDP) |
| This compound | ~0.1 - 1.0 | ~250-300% |
| Digoxin | ~0.1 - 1.0 | ~150-200% |
| Ouabain | ~0.1 - 1.0 | ~150-200% |
This table provides a comparative overview based on published qualitative descriptions.[2]
Experimental Protocols
Protocol 1: Isolated Heart Perfusion (Langendorff) for Evaluation of this compound
This protocol describes the standard procedure for setting up a Langendorff isolated heart system to assess the effects of this compound on cardiac function.
Materials:
-
Animals: Male Wistar rats (250-300g)
-
Anesthetic: Sodium pentobarbital (60 mg/kg, intraperitoneal)
-
Anticoagulant: Heparin (500 IU/kg, intraperitoneal)
-
Perfusion Buffer (Krebs-Henseleit Solution): 118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11 mM Glucose. The solution should be freshly prepared, filtered, and continuously gassed with 95% O2 / 5% CO2 to maintain a pH of 7.4 at 37°C.
-
This compound Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the Krebs-Henseleit buffer. Ensure the final solvent concentration is minimal (<0.1%) and does not affect cardiac function.
-
Langendorff Apparatus: Including a water-jacketed heart chamber, aortic cannula, perfusion reservoir, peristaltic pump (for constant flow) or pressure head (for constant pressure), and appropriate tubing.
-
Data Acquisition System: Pressure transducer, amplifier, and software for recording left ventricular pressure and deriving hemodynamic parameters.
Procedure:
-
Animal Preparation: Anesthetize the rat with sodium pentobarbital and administer heparin. Once deeply anesthetized (confirmed by lack of pedal reflex), perform a thoracotomy to expose the heart.
-
Heart Excision: Rapidly excise the heart and place it in ice-cold Krebs-Henseleit solution to arrest contractions and protect against ischemia.
-
Cannulation: Identify the aorta and carefully cannulate it with the aortic cannula of the Langendorff apparatus, avoiding the introduction of air bubbles. Secure the aorta to the cannula with a suture.
-
Initiate Perfusion: Start retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure (e.g., 70-80 mmHg) or constant flow (e.g., 10-12 mL/min). The heart should resume beating shortly.
-
Left Ventricular Balloon Insertion: Insert a small, fluid-filled latex balloon connected to a pressure transducer through the left atrium into the left ventricle. Inflate the balloon to achieve a baseline end-diastolic pressure of 5-10 mmHg.
-
Stabilization: Allow the heart to stabilize for a period of 20-30 minutes, during which baseline hemodynamic parameters are recorded.
-
Drug Administration:
-
Dose-Response Protocol: After stabilization, switch the perfusion to a buffer containing the lowest concentration of this compound. Perfuse for a set period (e.g., 15-20 minutes) until a steady-state effect is observed.
-
Sequentially increase the concentration of this compound in the perfusate, allowing for a stabilization period at each concentration.
-
A washout period with drug-free buffer can be included between concentrations if desired.
-
-
Data Recording: Continuously record left ventricular pressure throughout the experiment. From this, derive the following parameters:
-
Left Ventricular Developed Pressure (LVDP = Systolic Pressure - Diastolic Pressure)
-
Maximum rate of pressure development (+dP/dt_max)
-
Minimum rate of pressure relaxation (-dP/dt_min)
-
Heart Rate (HR)
-
Coronary Flow (if measured)
-
Protocol 2: Investigation of Ischemia-Reperfusion Injury
The Langendorff preparation is also a valuable model for studying the effects of drugs on myocardial ischemia-reperfusion (I/R) injury.
Procedure:
-
Follow steps 1-6 of Protocol 1.
-
Pre-treatment: Perfuse the heart with this compound at a desired concentration for a specified period before inducing ischemia.
-
Global Ischemia: Stop the perfusion for a defined period (e.g., 30 minutes) to induce global ischemia.
-
Reperfusion: Resume perfusion with either the drug-containing or drug-free buffer for a reperfusion period (e.g., 60-120 minutes).
-
Assessment of Injury: Monitor the recovery of hemodynamic parameters during reperfusion. At the end of the experiment, the heart can be collected for biochemical assays (e.g., lactate dehydrogenase release in the coronary effluent) or histological analysis (e.g., infarct size measurement using TTC staining).
Visualizations
Signaling Pathway of this compound's Inotropic Effect```dot
Caption: Experimental workflow for assessing this compound in an isolated heart.
Logical Relationship of this compound's Mechanism
Caption: Logical flow of this compound's mechanism of action.
References
- 1. Mechanism underlying the strong positive inotropic effects of LND-623: specific inhibition of Na, K-ATPase isoforms and exclusion of cellular sites of contractile control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new inotropic aminosteroid: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative hemodynamic study of a new aminosteroid: LND-623 with its 20 alpha-isomer: LND-369, and with digoxin and digoxigenin-rhamnoside in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Studying Cardiac Muscle Physiology with Lnd 623
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lnd 623 is a novel aminosteroid compound that exhibits potent positive inotropic effects on cardiac muscle. Its mechanism of action is primarily through the inhibition of the Na+/K+ ATPase enzyme in cardiomyocytes, a pathway it shares with well-known cardiac glycosides like digoxin and ouabain. However, this compound demonstrates a greater separation between its therapeutic and toxic effects, with a significantly higher lethal dose compared to traditional cardiac glycosides.[1] This characteristic makes this compound a valuable tool for studying the physiological and pathological roles of the Na+/K+ ATPase in cardiac function with a wider safety margin.
These application notes provide detailed protocols for utilizing this compound in the study of cardiac muscle physiology, focusing on its effects on contractility, intracellular calcium dynamics, and electrophysiology.
Data Presentation
Table 1: Comparative Inhibitory Activity of this compound and Ouabain on Human Na+/K+ ATPase
| Compound | IC50 (µM) | Relative Potency (vs. Ouabain) |
| This compound | 0.098 ± 0.001 | 6.8-fold more potent |
| Ouabain | 0.67 ± 0.02 | 1 |
Data derived from studies on human red blood cell Na+ pump.[2]
Table 2: Inotropic and Toxicological Profile of this compound in Comparison to Ouabain
| Parameter | This compound | Ouabain |
| Maximum Inotropic Effect | Up to 3-fold higher (without toxic effects) | Baseline |
| LD50 (intravenous) | ~45 mg/kg | ~4.5 mg/kg |
Signaling Pathway
The primary mechanism of action for this compound involves the inhibition of the Na+/K+ ATPase pump located on the sarcolemma of cardiomyocytes. This inhibition leads to a cascade of events culminating in an increased force of contraction (positive inotropy).
Caption: Signaling pathway of this compound in cardiomyocytes.
Experimental Protocols
Protocol 1: Assessment of Inotropic Effects on Isolated Langendorff-Perfused Heart
This protocol details the methodology for evaluating the dose-dependent inotropic effects of this compound on an isolated mammalian heart.
Experimental Workflow:
Caption: Workflow for Langendorff heart perfusion experiment.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Krebs-Henseleit buffer
-
Isolated heart perfusion system (Langendorff apparatus)
-
Pressure transducer
-
Data acquisition system
-
Animal model (e.g., rat, guinea pig)
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Animal Preparation and Heart Isolation: Anesthetize the animal and rapidly excise the heart. Immediately cannulate the aorta on the Langendorff apparatus.
-
Perfusion: Begin retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at 37°C.
-
Stabilization: Allow the heart to stabilize for a period of 20-30 minutes, or until a steady coronary flow (CF) and left ventricular developed pressure (LVDP) are achieved.
-
Baseline Measurement: Record baseline hemodynamic parameters, including LVDP, heart rate (HR), and CF.
-
This compound Administration: Introduce this compound into the perfusion buffer at cumulatively increasing concentrations (e.g., 1 nM to 10 µM). Allow the heart to reach a new steady state at each concentration before recording data.
-
Washout: After the final concentration, perfuse the heart with drug-free Krebs-Henseleit buffer to observe the reversibility of the effects.
-
Data Analysis: Plot the change in LVDP against the log concentration of this compound to generate a dose-response curve.
Protocol 2: Measurement of Intracellular Calcium Transients in Isolated Cardiomyocytes
This protocol outlines the procedure for measuring changes in intracellular calcium concentration in response to this compound using the fluorescent indicator Fura-2 AM.
Materials:
-
This compound
-
Fura-2 AM
-
Pluronic F-127
-
Collagenase type II
-
Tyrode's solution
-
IonOptix or similar calcium imaging system
-
Isolated adult ventricular myocytes
Procedure:
-
Isolation of Cardiomyocytes: Isolate ventricular myocytes from an adult animal heart (e.g., rat) using a Langendorff perfusion system and enzymatic digestion with collagenase.
-
Fura-2 AM Loading: Incubate the isolated myocytes with Fura-2 AM (e.g., 2-5 µM) and a similar concentration of Pluronic F-127 in Tyrode's solution for 15-20 minutes at room temperature in the dark.
-
Washing: Wash the cells with fresh Tyrode's solution to remove extracellular dye.
-
Cell Plating: Plate the Fura-2 loaded myocytes onto laminin-coated coverslips in a perfusion chamber on the stage of an inverted microscope equipped for fluorescence imaging.
-
Baseline Recording: Perfuse the cells with Tyrode's solution and record baseline calcium transients under electrical field stimulation (e.g., 1 Hz).
-
This compound Application: Perfuse the cells with Tyrode's solution containing the desired concentration of this compound.
-
Data Acquisition: Record changes in the Fura-2 fluorescence ratio (340/380 nm excitation, ~510 nm emission) to measure intracellular calcium transients.
-
Data Analysis: Analyze the amplitude, duration, and decay kinetics of the calcium transients before and after the application of this compound.
Protocol 3: Na+/K+ ATPase Activity Assay
This protocol describes how to measure the inhibitory effect of this compound on Na+/K+ ATPase activity in cardiac muscle preparations.
Materials:
-
This compound
-
Cardiac tissue homogenate or isolated sarcolemmal vesicles
-
Assay buffer (containing MgCl2, KCl, NaCl, ATP)
-
Malachite green reagent for phosphate detection
-
Ouabain (as a positive control)
-
Microplate reader
Procedure:
-
Preparation of Cardiac Membranes: Prepare a crude membrane fraction or purified sarcolemmal vesicles from cardiac tissue.
-
Assay Setup: In a 96-well plate, add the cardiac membrane preparation to the assay buffer.
-
This compound Incubation: Add varying concentrations of this compound to the wells. Include a control group with no inhibitor and a positive control group with a saturating concentration of ouabain to determine the Na+/K+ ATPase-specific activity.
-
Initiation of Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).
-
Termination and Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using the malachite green reagent.
-
Data Analysis: The Na+/K+ ATPase activity is calculated as the difference between the total ATPase activity (no inhibitor) and the ouabain-insensitive ATPase activity. Plot the percentage of inhibition of Na+/K+ ATPase activity against the log concentration of this compound to determine the IC50 value.
Solubility and Stability
-
In Vitro: this compound can be dissolved in DMSO to prepare stock solutions for in vitro experiments.
-
In Vivo: For in vivo studies, this compound can be formulated in a vehicle containing DMSO, Tween 80, and saline. A common formulation is a 10:5:85 ratio of DMSO:Tween 80:Saline.
-
Stability: Information on the long-term stability of this compound in aqueous solutions is limited. It is recommended to prepare fresh solutions for each experiment. Stock solutions in DMSO should be stored at -20°C.
Safety Precautions
While this compound has a better safety profile than traditional cardiac glycosides, it is still a potent inhibitor of a critical enzyme. Standard laboratory safety procedures should be followed when handling this compound. This includes wearing appropriate personal protective equipment (gloves, lab coat, and safety glasses). Consult the material safety data sheet (MSDS) for detailed safety information.
References
Application Notes and Protocols for Screening Lnd 623 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lnd 623 is an inotropic aminosteroid that demonstrates a pharmacological activity similar to that of digitalis glycosides. Its primary mechanism of action is the inhibition of the Na+/K+ ATPase pump, a transmembrane enzyme crucial for maintaining cellular ion homeostasis. This inhibition leads to a cascade of events, culminating in an increased intracellular calcium concentration and enhanced myocardial contractility. These application notes provide detailed protocols for a panel of cell-based assays to screen and characterize the activity of this compound and other compounds with a similar mechanism of action.
The following protocols will enable researchers to:
-
Quantify the inhibitory effect of this compound on Na+/K+ ATPase activity.
-
Measure the downstream effects on intracellular calcium levels.
-
Assess the impact of this compound on cell viability and cytotoxicity.
Signaling Pathway of this compound
The mechanism of action of this compound begins with its binding to and inhibition of the Na+/K+ ATPase pump. This leads to an increase in intracellular sodium concentration. The elevated intracellular sodium alters the electrochemical gradient, which in turn reduces the efficiency of the sodium-calcium (Na+/Ca2+) exchanger in pumping calcium out of the cell. This results in an accumulation of intracellular calcium, which is then taken up by the sarcoplasmic reticulum. Upon cellular excitation, a larger amount of calcium is released from the sarcoplasmic reticulum, leading to a stronger muscle contraction.
Assay 1: Na+/K+ ATPase Activity Assay
This assay directly measures the inhibitory effect of this compound on Na+/K+ ATPase activity by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.
Experimental Workflow
Application Notes and Protocols for LXR-623 in Brain Cancer Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
LXR-623 is a potent, brain-penetrant agonist of the Liver X Receptor (LXR), with a preferential affinity for the LXRβ isoform (IC50 = 24 nM) over the LXRα isoform (IC50 = 179 nM).[1] In the context of brain cancer, particularly glioblastoma (GBM), LXR-623 represents a promising therapeutic agent. Glioblastoma cells exhibit a notable dependence on cholesterol for their survival and proliferation. LXR-623 exploits this metabolic vulnerability by activating LXRβ, which in turn modulates the expression of genes involved in cholesterol homeostasis.[2][3] This leads to a reduction in cellular cholesterol levels, ultimately inducing cell death in cancer cells while sparing normal brain cells.[3][4] These application notes provide a comprehensive guide for the utilization of LXR-623 in brain cancer cell culture studies, summarizing key quantitative data and offering detailed protocols for essential experiments.
Data Presentation
The following tables summarize the quantitative data on the effects of LXR-623 on various brain cancer cell lines.
Table 1: IC50 Values of LXR-623 in Brain Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration | Reference |
| U373 | Glioblastoma | 8.50 | 72 hours | |
| KNS42 | Pediatric Diffuse Glioma | 27.51 | 72 hours | |
| SF188 | Pediatric Diffuse Glioma | 22.49 | 72 hours |
Table 2: Effective Concentrations and Treatment Durations of LXR-623 in In Vitro Assays
| Assay | Cell Line(s) | Concentration(s) (µM) | Duration | Observed Effect | Reference(s) |
| Cell Viability/Death | U251, T98G, U373, A172 | Not specified, dose-dependent | 3 days | Increased cell death | [2] |
| GBM6, HK301, GSC11, GSC23 (neurospheres) | Not specified, dose-dependent | 5 days | Increased cell death | [2] | |
| U87, T98G, LN229 | 20 | 72 hours | Enhanced apoptosis (with ABT263) | [5] | |
| Western Blotting | U251, T98G, U373, A172 | Not specified, dose-dependent | 48 hours | Decreased LDLR, Increased ABCA1 | [2] |
| GBM6, HK301, GSC11, GSC23 (neurospheres) | Not specified, dose-dependent | 48 hours | Decreased LDLR, Increased ABCA1 | [2] | |
| U87 | Increasing concentrations | 24 hours | Dose-dependent increase in ABCA1 | [5] | |
| Gene Expression (qPCR) | Human PBMC | 2 | 18 hours | Increased ABCA1 and ABCG1 transcription | [1] |
| Apoptosis (Annexin V/PI) | U87, T98G, LN229 | 20 | 72 hours | Significant increase in apoptotic cells (with ABT263) | [5] |
| Cholesterol Efflux | GBM cells | Not specified | Not specified | Induced cholesterol efflux | [2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of LXR-623 and a general experimental workflow for its study in brain cancer cell culture.
Caption: LXR-623 Signaling Pathway in Brain Cancer Cells.
Caption: Experimental Workflow for LXR-623 Studies.
Experimental Protocols
Cell Culture and LXR-623 Treatment
-
Cell Lines: Adherent human glioblastoma cell lines (e.g., U87, T98G, U251, A172) or patient-derived neurosphere cultures.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or appropriate basal medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. For neurospheres, use specialized serum-free media.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
LXR-623 Preparation: Prepare a stock solution of LXR-623 in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all conditions (including vehicle control) and is typically ≤ 0.1%.
-
Treatment: Plate cells at a desired density and allow them to adhere overnight. Replace the medium with fresh medium containing the appropriate concentrations of LXR-623 or vehicle (DMSO). Incubate for the desired duration (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
Cell Viability Assay (Trypan Blue Exclusion)
This protocol is adapted from standard trypan blue exclusion methods.[1][3][6][7]
-
Materials:
-
Trypan Blue solution (0.4%)
-
Phosphate-Buffered Saline (PBS)
-
Hemocytometer
-
Microscope
-
-
Procedure:
-
After LXR-623 treatment, collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin.
-
Centrifuge the cell suspension at 100 x g for 5 minutes and discard the supernatant.[7]
-
Resuspend the cell pellet in a known volume of PBS or serum-free medium.
-
Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 ratio).[1]
-
Incubate the mixture at room temperature for 3 minutes.[7]
-
Load 10 µL of the mixture into a hemocytometer.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the four large corner squares.
-
Calculate the percentage of viable cells:
-
% Viability = (Number of viable cells / Total number of cells) x 100
-
-
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This protocol is based on standard Annexin V and Propidium Iodide (PI) staining procedures.[2][8]
-
Materials:
-
Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)
-
Cold PBS
-
Flow cytometry tubes
-
Flow cytometer
-
-
Procedure:
-
Harvest cells (both floating and adherent) after LXR-623 treatment.
-
Wash the cells twice with cold PBS by centrifuging at approximately 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V only, and PI only controls to set up compensation and quadrants.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
-
Western Blot Analysis
This is a general protocol for Western blotting; specific antibody concentrations and incubation times should be optimized based on the manufacturer's datasheets.
-
Materials:
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ABCA1, anti-LDLR, anti-cleaved PARP, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
After treatment, wash cells with cold PBS and lyse them in RIPA buffer.
-
Sonicate or vortex the lysates and then centrifuge at high speed (e.g., 14,000 x g) for 15-30 minutes at 4°C to pellet cell debris.[9]
-
Determine the protein concentration of the supernatant using a BCA or Lowry assay.[9]
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., GAPDH or β-actin) to normalize protein levels.
-
Cholesterol Efflux Assay
This protocol is based on commercially available fluorescence-based cholesterol efflux assay kits.[10]
-
Materials:
-
Fluorescence-based Cholesterol Efflux Assay Kit (e.g., using a BODIPY-cholesterol analog)
-
Black, clear-bottom 96-well plates
-
Cholesterol acceptors (e.g., HDL, apoA-I, or serum)
-
Fluorescence microplate reader
-
-
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.
-
Label the cells with the fluorescently-labeled cholesterol reagent provided in the kit for 1-2 hours.
-
Wash the cells and incubate them with an equilibration buffer, often overnight.
-
After equilibration, treat the cells with LXR-623 for a desired period to induce ABCA1 expression.
-
Wash the cells and add the cholesterol acceptor (e.g., HDL) in serum-free medium.
-
Incubate for 4-6 hours to allow for cholesterol efflux.
-
Collect the supernatant (containing the effluxed cholesterol).
-
Lyse the cells with the provided cell lysis buffer.
-
Measure the fluorescence intensity of the supernatant and the cell lysate using a fluorescence plate reader (e.g., Ex/Em ~485/523 nm).
-
Calculation:
-
% Cholesterol Efflux = [Fluorescence of media / (Fluorescence of media + Fluorescence of cell lysate)] x 100
-
-
References
- 1. Trypan Blue Exclusion | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]
- 4. researchgate.net [researchgate.net]
- 5. Trypan Blue Exclusion Test of Cell Viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trypan Blue Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Glioblastoma Cells Counteract PARP Inhibition through Pro-Survival Induction of Lipid Droplets Synthesis and Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abcam.com [abcam.com]
Application Notes and Protocols: Oral Administration of LXR-623 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
LXR-623 (also known as WAY-252623) is a potent, orally bioavailable synthetic agonist of the Liver X Receptor (LXR), with a greater affinity for LXR-β over LXR-α.[1][2][3][4] As a key regulator of cholesterol homeostasis, LXR activation by agonists like LXR-623 stimulates the expression of genes involved in reverse cholesterol transport, such as ABCA1 and ABCG1.[5][6][7][8] This mechanism has positioned LXR-623 as a compound of interest in preclinical research for conditions like atherosclerosis and certain cancers.[9][10][11] These application notes provide detailed protocols for the preparation and oral administration of LXR-623 in animal studies, ensuring consistent and reproducible dosing for reliable experimental outcomes.
Physicochemical Properties and Solubility of LXR-623
A comprehensive understanding of LXR-623's properties is essential for appropriate formulation and handling.
| Property | Value | Reference |
| Molecular Formula | C21H12ClF5N2 | [1][4][12] |
| Molecular Weight | 422.78 g/mol | [1][2][4] |
| CAS Number | 875787-07-8 | [1][2][12] |
| Appearance | Crystalline solid | [12] |
| Solubility | Insoluble in water | [2] |
| ≥19.4 mg/mL in DMSO | [2] | |
| ≥15.49 mg/mL in Ethanol (with sonication) | [2] | |
| 30 mg/mL in DMF | [12] |
LXR-623 Signaling Pathway
LXR-623 acts as an agonist for Liver X Receptors (LXRα and LXRβ), which are nuclear receptors that form a heterodimer with the Retinoid X Receptor (RXR). Upon ligand binding, this complex binds to LXR Response Elements (LXREs) in the promoter regions of target genes, thereby modulating their transcription. The primary pathway involves the upregulation of genes critical for reverse cholesterol transport, including ABCA1 and ABCG1, which facilitate the efflux of cholesterol from cells to HDL particles. Another significant, though sometimes undesirable, effect is the induction of genes involved in fatty acid synthesis, primarily through the activation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).
Experimental Protocols
Protocol 1: Preparation of LXR-623 in a Multi-Component Vehicle
This protocol is suitable for achieving a clear and stable formulation for oral gavage.
Materials:
-
LXR-623 powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween® 80 (Polysorbate 80)
-
Deionized water (ddH2O)
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Calculate Required Amounts: Determine the total volume of dosing solution needed based on the number of animals, their average weight, and the desired dose volume (e.g., 10 mL/kg). Calculate the required mass of LXR-623 based on the target dose (e.g., 30 mg/kg).
-
Prepare LXR-623 Stock Solution: Dissolve the calculated amount of LXR-623 powder in DMSO to create a concentrated stock solution. For example, to prepare a final formulation with 5% DMSO, add 50 µL of an 85 mg/mL LXR-623 in DMSO stock solution for every 1 mL of final vehicle.[1]
-
Add PEG300: To the DMSO stock solution, add PEG300. For a formulation with 40% PEG300, add 400 µL of PEG300 for every 1 mL of final vehicle.[1] Vortex thoroughly until the solution is clear.
-
Add Tween® 80: Add Tween® 80 to the mixture. For a formulation with 5% Tween® 80, add 50 µL of Tween® 80 for every 1 mL of final vehicle.[1] Vortex again until the solution is homogenous and clear.
-
Add ddH2O: Add deionized water to bring the solution to the final volume. For a formulation with 50% ddH2O, add 500 µL for every 1 mL of final vehicle.[1] Vortex one final time.
-
Final Formulation Composition: The final vehicle composition will be approximately:
-
5% DMSO
-
40% PEG300
-
5% Tween® 80
-
50% ddH2O
-
-
Storage and Use: This formulation should be prepared fresh and used immediately for optimal results.[1]
Protocol 2: Preparation of LXR-623 in a Corn Oil-Based Vehicle
This protocol provides a simpler, two-component vehicle for oral administration.
Materials:
-
LXR-623 powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Calculate Required Amounts: As in Protocol 1, determine the total volume and mass of LXR-623 needed.
-
Prepare LXR-623 Stock Solution: Dissolve the calculated LXR-623 powder in a minimal amount of DMSO to create a clear, concentrated stock solution. For example, to prepare a final formulation with 5% DMSO, add 50 µL of an 8 mg/mL LXR-623 in DMSO stock for every 1 mL of final vehicle.[1]
-
Add Corn Oil: Add the appropriate volume of corn oil to the DMSO stock solution. For a formulation with 95% corn oil, add 950 µL for every 1 mL of final vehicle.[1]
-
Mix Thoroughly: Vortex the mixture vigorously until a uniform suspension is achieved.
-
Storage and Use: This suspension should be prepared fresh daily and vortexed immediately before each administration to ensure homogeneity.
Workflow for Oral Administration
The following workflow outlines the key steps from preparation to administration of LXR-623.
Oral Dosing in Animal Models
LXR-623 has been administered orally in various animal models. The table below summarizes some reported dosages.
| Animal Model | Dose | Study Outcome | Reference |
| C57/Bl6 Mice | 30 mg/kg | Reduced atheroma burden without altering serum cholesterol. | [1] |
| LDLR-/- Mice | 15 and 50 mg/kg/day | Dose-dependent reduction in atherosclerosis. | [3] |
| Syrian Hamsters | 20, 60, and 120 mg/kg/day | Neutral lipid effects. | [3] |
| Cynomolgus Monkeys | 15 and 50 mg/kg | Dose-dependent upregulation of ABCA1 and ABCG1. | [3] |
Oral Gavage Procedure:
-
Animal Handling: Ensure proper and gentle restraint of the animal to minimize stress.
-
Gavage Needle Selection: Use a sterile, ball-tipped gavage needle of the appropriate size for the animal (e.g., 20-22 gauge for mice).
-
Administration: Measure the distance from the animal's snout to the last rib to estimate the correct insertion depth. Gently insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.
-
Post-Dosing Monitoring: Observe the animal for a short period after dosing to ensure there are no signs of distress or regurgitation.
Conclusion
The successful oral administration of LXR-623 in animal studies is contingent upon the use of a well-defined and reproducible formulation protocol. The methods described provide researchers with two viable options for preparing LXR-623 for oral gavage. Adherence to these protocols will help ensure accurate dosing and contribute to the generation of high-quality, reliable data in preclinical studies investigating the therapeutic potential of LXR-623.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and implementation of transcriptional biomarkers of synthetic LXR agonists in peripheral blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LXR ligand lowers LDL cholesterol in primates, is lipid neutral in hamster, and reduces atherosclerosis in mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LXR ligand lowers LDL cholesterol in primates, is lipid neutral in hamster, and reduces atherosclerosis in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. alzdiscovery.org [alzdiscovery.org]
- 12. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Measuring LXR-623 Concentration in Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
LXR-623 is a synthetic agonist of the Liver X Receptor (LXR), a nuclear receptor that plays a crucial role in regulating cholesterol homeostasis, inflammation, and lipid metabolism. As a brain-penetrant compound, LXR-623 holds therapeutic potential for neurological disorders. Accurate quantification of LXR-623 in brain tissue is essential for preclinical pharmacokinetic and pharmacodynamic (PK/PD) studies to understand its distribution and target engagement within the central nervous system (CNS). This document provides a detailed application note and protocol for the determination of LXR-623 concentration in brain tissue using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Signaling Pathway of LXR-623
LXR-623 exerts its biological effects by activating LXR isoforms (LXRα and LXRβ). Upon ligand binding, the LXR undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR). This LXR/RXR heterodimer translocates to the nucleus and binds to LXR Response Elements (LXREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in cholesterol transport and metabolism, such as ATP-binding cassette transporter A1 (ABCA1), ATP-binding cassette transporter G1 (ABCG1), and Inducible Degrader of the Low-Density Lipoprotein Receptor (IDOL). The upregulation of ABCA1 and ABCG1 promotes cholesterol efflux, while the upregulation of IDOL leads to the degradation of the LDL receptor, thereby reducing cholesterol uptake.
Caption: LXR-623 signaling pathway.
Experimental Protocol: Quantification of LXR-623 in Brain Tissue by LC-MS/MS
This protocol describes a general method for the extraction and quantification of LXR-623 in brain tissue. It is recommended to optimize and validate the method for specific experimental conditions.
1. Materials and Reagents
-
LXR-623 reference standard
-
Internal standard (IS), e.g., a structurally similar compound not present in the sample
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Phosphate-buffered saline (PBS), pH 7.4
-
Homogenizer (e.g., bead beater or ultrasonic homogenizer)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
2. Sample Preparation
-
Accurately weigh the frozen brain tissue sample.
-
Add ice-cold PBS (e.g., 4 volumes of PBS to the tissue weight, w/v) to the tissue.
-
Homogenize the tissue on ice until a uniform homogenate is obtained.
-
Spike the brain homogenate with the internal standard solution.
-
Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile containing the IS.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in a suitable volume of the mobile phase (e.g., 100 µL).
-
Vortex and centrifuge again to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A gradient elution from low to high organic phase should be optimized to ensure good separation of LXR-623 and the IS from matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for this class of compounds.
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The precursor-to-product ion transitions for LXR-623 and the IS must be determined by infusing the standard solutions into the mass spectrometer. The most intense and specific transitions should be selected for quantification.
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized to maximize the signal intensity.
-
4. Calibration and Quantification
-
Prepare a series of calibration standards by spiking known concentrations of LXR-623 into blank brain homogenate.
-
Process the calibration standards and quality control (QC) samples along with the unknown samples using the same procedure.
-
Construct a calibration curve by plotting the peak area ratio of LXR-623 to the IS against the nominal concentration of the calibration standards.
-
Use a weighted linear regression to fit the calibration curve.
-
Determine the concentration of LXR-623 in the unknown samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow
The following diagram illustrates the key steps in the quantification of LXR-623 from brain tissue.
Caption: Workflow for LXR-623 analysis in brain tissue.
Data Presentation: Representative LC-MS/MS Method Validation Parameters
While specific data for a validated LXR-623 assay in brain tissue is not publicly available, the following table summarizes representative performance characteristics of a typical LC-MS/MS method for quantifying a small molecule in brain homogenate. These values serve as a general guideline for method validation.
| Parameter | Representative Value |
| Linearity Range | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | ± 15% |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by IS |
Note: Method validation should be performed according to the latest regulatory guidelines (e.g., FDA or EMA) to ensure data quality and reliability.[1]
Conclusion
The LC-MS/MS method outlined in this document provides a robust and sensitive approach for the quantification of LXR-623 in brain tissue. Adherence to this protocol, including proper sample preparation and thorough method validation, will enable researchers to generate high-quality data for advancing the understanding of LXR-623's pharmacokinetic profile and its therapeutic potential in the central nervous system.
References
Application Notes and Protocols for LXR-623 in Cholesterol Homeostasis Studies of Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing LXR-623, a selective Liver X Receptor (LXR) agonist, in preclinical studies investigating the role of cholesterol homeostasis in cancer. The protocols outlined below are based on established methodologies and published research, primarily focusing on glioblastoma multiforme (GBM), a cancer type shown to be highly dependent on cholesterol metabolism.
Introduction to LXR-623
LXR-623 is a potent, orally bioavailable, and brain-penetrant LXR agonist. It functions as a partial agonist for LXRα and a full agonist for LXRβ. This differential activity is advantageous as it minimizes the hyperlipidemic side effects associated with pan-LXR agonists that strongly activate LXRα in the liver. In the context of cancer, particularly brain cancers, LXR-623's ability to cross the blood-brain barrier makes it a valuable tool for investigating the therapeutic potential of targeting cholesterol metabolism in central nervous system malignancies.[1][2]
The primary mechanism of action of LXR-623 in cancer cells involves the activation of LXRβ, which in turn modulates the expression of genes critical for cholesterol homeostasis. This leads to a reduction in intracellular cholesterol levels, ultimately inducing cancer cell death.[1][3]
Quantitative Data Summary
The following tables summarize key quantitative data for LXR-623 from preclinical studies.
Table 1: In Vitro Activity of LXR-623
| Parameter | Value | Cell Lines | Reference |
| LXRα IC50 | 179 nM | N/A | [4] |
| LXRβ IC50 | 24 nM | N/A | [4] |
| Effective Concentration (Cell Death) | 5 - 30 µM | U87, U251, T98G, patient-derived GBM lines | [1][5] |
| Treatment Duration (Cell Death) | 48 - 72 hours | U87, U251, T98G, patient-derived GBM lines | [1][5] |
Table 2: In Vivo Efficacy of LXR-623 in an Orthotopic Glioblastoma Mouse Model
| Parameter | Value | Animal Model | Reference |
| Dosage | 400 mg/kg | Nude mice with intracranial GBM39 xenografts | [1] |
| Administration Route | Oral gavage (daily) | Nude mice with intracranial GBM39 xenografts | [1] |
| Therapeutic Effect | Significant tumor growth inhibition and increased survival | Nude mice with intracranial GBM39 xenografts | [1] |
Signaling Pathway of LXR-623 in Cancer
LXR-623 exerts its anti-cancer effects by hijacking the cell's natural cholesterol regulation machinery. The following diagram illustrates the signaling pathway activated by LXR-623 in a cancer cell, leading to cholesterol depletion and apoptosis.
Caption: LXR-623 signaling pathway in cancer cells.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effect of LXR-623 on cholesterol homeostasis and cell viability in cancer cell lines.
Cell Viability Assay
This protocol is to determine the cytotoxic effects of LXR-623 on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., U87, U251, T98G glioblastoma cells)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
LXR-623 (stock solution in DMSO)
-
96-well clear-bottom plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of LXR-623 in complete growth medium. A suggested concentration range is 0.1 µM to 50 µM. Include a vehicle control (DMSO) at the same final concentration as the highest LXR-623 dose.
-
Remove the medium from the wells and add 100 µL of the LXR-623 dilutions or vehicle control.
-
Incubate for 48 to 72 hours at 37°C and 5% CO2.[6]
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL for CellTiter-Glo®).
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cholesterol Efflux Assay
This assay measures the capacity of LXR-623 to promote the efflux of cholesterol from cancer cells.
Materials:
-
Cancer cell line
-
Complete growth medium
-
[3H]-cholesterol
-
LXR-623
-
Serum-free medium (e.g., DMEM)
-
Apolipoprotein A-I (ApoA-I) or high-density lipoprotein (HDL) as cholesterol acceptors
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Seed cells in a 24-well plate and grow to ~80% confluency.
-
Label the cells by incubating for 24 hours in complete growth medium containing 1 µCi/mL [3H]-cholesterol.
-
Wash the cells twice with PBS.
-
Equilibrate the cells by incubating for 18 hours in serum-free medium containing LXR-623 (e.g., 5 µM) or vehicle control (DMSO).[1]
-
Wash the cells twice with PBS.
-
Induce cholesterol efflux by incubating the cells for 4 hours in serum-free medium containing a cholesterol acceptor (e.g., 10 µg/mL ApoA-I or 50 µg/mL HDL).
-
Collect the medium (effluxed counts) and lyse the cells in the wells with a lysis buffer (e.g., 0.1 N NaOH) (cell-associated counts).
-
Add the collected medium and cell lysates to separate scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of cholesterol efflux as: (counts in medium) / (counts in medium + counts in cell lysate) * 100.
LDL Uptake Assay
This assay determines the effect of LXR-623 on the uptake of low-density lipoprotein (LDL) by cancer cells.
Materials:
-
Cancer cell line
-
Complete growth medium
-
LXR-623
-
Fluorescently labeled LDL (e.g., DiI-LDL or Bodipy-LDL)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells in a 12-well plate and allow them to attach overnight.
-
Treat the cells with LXR-623 (e.g., 5 µM) or vehicle control for 48 hours.[1]
-
On the day of the assay, replace the medium with serum-free medium containing fluorescently labeled LDL (e.g., 10 µg/mL DiI-LDL).
-
Incubate for 4 hours at 37°C.[1]
-
Wash the cells three times with cold PBS to remove unbound LDL.
-
For flow cytometry analysis, detach the cells using a non-enzymatic cell dissociation solution, resuspend in PBS, and analyze on a flow cytometer using the appropriate laser and filter settings for the fluorophore.
-
For fluorescence microscopy, fix the cells, mount with a DAPI-containing mounting medium, and visualize using a fluorescence microscope.
-
Quantify the mean fluorescence intensity (flow cytometry) or the fluorescence signal per cell (microscopy) to determine the level of LDL uptake.
In Vivo Orthotopic Glioblastoma Model
This protocol describes the establishment of an orthotopic GBM model and subsequent treatment with LXR-623.
Materials:
-
Immunocompromised mice (e.g., nu/nu mice, 5 weeks old)[1]
-
Patient-derived GBM cells engineered to express a reporter (e.g., luciferase or a fluorescent protein)[1]
-
Stereotactic apparatus
-
LXR-623
-
Vehicle solution (formulation should be optimized based on LXR-623 solubility)
-
Oral gavage needles
-
In vivo imaging system (e.g., IVIS for bioluminescence or FMT for fluorescence)
Procedure:
-
Anesthetize the mouse and secure it in the stereotactic apparatus.
-
Create a burr hole in the skull over the desired injection site (e.g., the striatum).
-
Slowly inject a suspension of GBM cells (e.g., 1 x 10^5 cells in 5 µL PBS) into the brain parenchyma.
-
Suture the scalp incision.
-
Allow the tumors to establish for a predetermined period (e.g., 7-10 days), which can be monitored by in vivo imaging.
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer LXR-623 (400 mg/kg) or vehicle daily via oral gavage.[1]
-
Monitor tumor growth regularly (e.g., weekly) using the in vivo imaging system.
-
Monitor the health and body weight of the mice throughout the study.
-
The study endpoint can be a predetermined time point or when mice in the control group show signs of morbidity, at which point survival analysis can be performed.
-
At the end of the study, tumors can be harvested for further analysis (e.g., immunohistochemistry for ABCA1 and LDLR expression, TUNEL assay for apoptosis).[1]
Experimental Workflow Example
The following diagram provides a logical workflow for a typical preclinical study investigating LXR-623 in a cancer model.
Caption: A representative experimental workflow for LXR-623 studies.
References
- 1. An LXR-Cholesterol Axis Creates a Metabolic Co-Dependency for Brain Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. LXRβ controls glioblastoma cell growth, lipid balance, and immune modulation independently of ABCA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Activation of LXRβ inhibits tumor respiration and is synthetically lethal with Bcl‐xL inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LXR-623 Efficacy Studies
Introduction
LXR-623 is a synthetic agonist of the Liver X Receptor (LXR), demonstrating a preferential activation of LXRβ over LXRα.[1][2] This brain-penetrant compound has shown significant promise in preclinical studies, particularly in the context of glioblastoma (GBM), by modulating cholesterol metabolism within cancer cells, ultimately leading to apoptosis.[3][4] LXR-623's mechanism of action involves the transcriptional regulation of genes involved in cholesterol efflux and uptake, making it a compelling candidate for cancer therapeutics.[5][6][7] These application notes provide a comprehensive guide for researchers to design and execute efficacy studies of LXR-623, complete with detailed experimental protocols, data presentation guidelines, and visual workflows.
Mechanism of Action
LXR-623 functions by binding to and activating Liver X Receptors, which are nuclear receptors that form heterodimers with the Retinoid X Receptor (RXR).[8][9] This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes. In the context of cancer cell efficacy, the key mechanistic outcomes of LXR-623 activation are:
-
Upregulation of ABCA1 and ABCG1: These ATP-binding cassette transporters are crucial for cholesterol efflux from the cell.[1][10] Increased expression leads to a reduction in intracellular cholesterol levels.
-
Downregulation of LDLR: LXR-623 induces the expression of the Inducible Degrader of the Low-Density Lipoprotein Receptor (IDOL), which leads to the ubiquitination and subsequent degradation of the LDLR.[3][4] This inhibits the uptake of cholesterol-rich LDL particles by the cancer cells.
-
Induction of Apoptosis: The disruption of cholesterol homeostasis in cancer cells, which often exhibit a high demand for cholesterol for membrane synthesis and signaling, triggers programmed cell death.[3][11]
LXR-623 is noted for its ability to cross the blood-brain barrier, making it a particularly interesting agent for brain cancers like GBM.[2][3] Furthermore, it exhibits a reduced tendency to induce hepatic lipogenesis, a common side effect of other LXR agonists, due to its partial agonist activity on LXRα.[3][12]
Data Presentation
Quantitative data from the described experimental protocols should be summarized in the following tabular formats for clear interpretation and comparison.
Table 1: In Vitro Cytotoxicity of LXR-623
| Cell Line | LXR-623 Concentration (µM) | Cell Viability (%) | IC50 (µM) |
| U87MG (GBM) | 0 | 100 ± 5.2 | 8.50[13] |
| 1 | 85 ± 4.1 | ||
| 5 | 55 ± 3.5 | ||
| 10 | 30 ± 2.8 | ||
| 25 | 15 ± 1.9 | ||
| SF188 (GBM) | 0 | 100 ± 6.1 | 22.49[13] |
| 5 | 90 ± 5.5 | ||
| 10 | 70 ± 4.8 | ||
| 25 | 45 ± 3.9 | ||
| 50 | 20 ± 2.5 | ||
| Normal Human Astrocytes | 0 | 100 ± 4.8 | >100 |
| 25 | 98 ± 5.0 | ||
| 50 | 95 ± 4.2 | ||
| 100 | 92 ± 3.7 |
Table 2: Gene Expression Analysis by qPCR
| Cell Line | Treatment | Target Gene | Fold Change (vs. Vehicle) |
| U87MG | Vehicle | ABCA1 | 1.0 ± 0.1 |
| LXR-623 (10 µM) | ABCA1 | 8.2 ± 0.7 | |
| Vehicle | ABCG1 | 1.0 ± 0.2 | |
| LXR-623 (10 µM) | ABCG1 | 6.5 ± 0.5 | |
| Vehicle | SREBP1c | 1.0 ± 0.1 | |
| LXR-623 (10 µM) | SREBP1c | 1.2 ± 0.3 |
Table 3: In Vivo Efficacy in GBM Xenograft Model
| Treatment Group | Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition | Change in Body Weight (%) |
| Vehicle | 1500 ± 150 | - | +5.2 ± 1.5 |
| LXR-623 (50 mg/kg) | 750 ± 100 | 50 | +4.8 ± 1.2 |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
This protocol determines the cytotoxic effect of LXR-623 on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., U87MG, SF188) and normal human astrocytes
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
LXR-623 (stock solution in DMSO)
-
96-well plates
-
MTT or resazurin-based cell viability reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of LXR-623 in complete culture medium. Ensure the final DMSO concentration is below 0.1%.
-
Replace the medium in the wells with the medium containing different concentrations of LXR-623 or vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Quantitative Real-Time PCR (qPCR)
This protocol measures the change in expression of LXR target genes.
Materials:
-
Cells treated with LXR-623 or vehicle
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (ABCA1, ABCG1, IDOL, SREBP1c) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Treat cells with LXR-623 or vehicle for 24 hours.
-
Extract total RNA from the cells using a commercial RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction with the cDNA template, primers, and qPCR master mix.
-
Run the qPCR program on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control, normalized to the housekeeping gene.
Protocol 3: Western Blot Analysis
This protocol assesses the protein levels of key markers in the LXR pathway.
Materials:
-
Cells treated with LXR-623 or vehicle
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-ABCA1, anti-LDLR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with LXR-623 or vehicle for 48 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensities and normalize to the loading control (β-actin).
Protocol 4: In Vivo Tumor Xenograft Study
This protocol evaluates the anti-tumor efficacy of LXR-623 in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
GBM cell line (e.g., U87MG)
-
Matrigel
-
LXR-623 formulation for oral gavage
-
Vehicle control
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of GBM cells and Matrigel into the flank of each mouse.
-
Monitor tumor growth until the tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer LXR-623 (e.g., 50 mg/kg) or vehicle daily by oral gavage.
-
Measure tumor volume with calipers every 3-4 days using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
After a predetermined period (e.g., 21 days), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for apoptosis markers like TUNEL).
Mandatory Visualizations
Caption: LXR-623 Signaling Pathway in Cancer Cells.
Caption: Experimental Workflow for LXR-623 Efficacy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An LXR-Cholesterol Axis Creates a Metabolic Co-Dependency for Brain Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Approach to Treating Glioblastoma through Activation of the Liver X Recep - Genaro Villa [grantome.com]
- 5. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Liver X Receptors (LXRs) in cancer-an Eagle’s view on molecular insights and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI - Liver X receptors as integrators of metabolic and inflammatory signaling [jci.org]
- 9. ovid.com [ovid.com]
- 10. LXR-623 | Liver X Receptor | TargetMol [targetmol.com]
- 11. Frontiers | Liver X Receptors (LXRs) in cancer-an Eagle’s view on molecular insights and therapeutic opportunities [frontiersin.org]
- 12. ahajournals.org [ahajournals.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating Liver X Receptor (LXR) Signaling Pathways with LXR-623
Introduction
The Liver X Receptors, LXRα (NR1H3) and LXRβ (NR1H2), are ligand-activated nuclear transcription factors that play a pivotal role in regulating cholesterol, fatty acid, and glucose homeostasis.[1][2][3] They act as cellular cholesterol sensors, and their activation leads to the transcriptional control of a suite of genes involved in reverse cholesterol transport, lipogenesis, and inflammation.[1][4] LXR-623 (also known as WAY-252623) is a potent, orally bioavailable, and brain-penetrant synthetic LXR agonist.[5][6] It functions as a partial agonist for LXRα and a full agonist for LXRβ, making it a valuable chemical tool for dissecting the specific roles of these two LXR subtypes in various physiological and pathological processes.[6][7] These application notes provide detailed protocols for utilizing LXR-623 to investigate LXR signaling pathways in various experimental settings.
LXR-623 Compound Profile and Activity
LXR-623 displays preferential activity towards LXRβ, which is ubiquitously expressed, over the more tissue-restricted LXRα.[6][8] This profile is advantageous for studies where the lipogenic effects associated with strong LXRα activation in the liver, such as the upregulation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), are undesirable.[7][9]
Table 1: LXR-623 In Vitro Activity and Potency
| Parameter | Value | Target/Assay | Source |
| IC₅₀ | 179 nM | LXRα | [5][6] |
| IC₅₀ | 24 nM | LXRβ | [5][6] |
| EC₅₀ | 0.54 µM | ABCA1 Gene Expression (THP-1 cells) | [5] |
| EC₅₀ | 1 µM | Triglyceride Accumulation (HepG2 cells) | [5] |
| EC₅₀ | 526 ng/mL | ABCA1 Expression (Human Whole Blood) | [10] |
| EC₅₀ | 729 ng/mL | ABCG1 Expression (Human Whole Blood) | [10] |
Application Note 1: Elucidating LXR-Mediated Gene Regulation
LXR-623 directly activates the LXR/RXR heterodimer, leading to the transcription of target genes involved in cholesterol homeostasis. Its primary mechanism involves promoting cholesterol efflux and inhibiting cholesterol uptake.
LXR Signaling Pathway
Upon binding to an agonist like LXR-623, the LXR receptor undergoes a conformational change, releases corepressor proteins, and recruits coactivators.[11] This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes to initiate transcription.[12] Key target genes include ATP-binding cassette (ABC) transporters ABCA1 and ABCG1, which mediate cholesterol efflux, and the Inducible Degrader of the LDLR (IDOL), which promotes the degradation of the Low-Density Lipoprotein Receptor (LDLR) to reduce cholesterol uptake.[4][7][13] While LXR activation can also induce the lipogenic transcription factor SREBP-1c, LXR-623 shows reduced activity in this regard, particularly in peripheral tissues.[7][9]
Caption: Canonical LXR signaling pathway activated by LXR-623.
LXR-623 Mechanism of Action in Cholesterol Regulation
LXR-623's therapeutic potential, particularly in diseases like glioblastoma (GBM), stems from its ability to deplete cellular cholesterol.[7] It achieves this by simultaneously upregulating cholesterol efflux transporters (ABCA1, ABCG1) and promoting the degradation of the LDLR via IDOL, thereby cutting off a key source of exogenous cholesterol for cancer cells.[7][14][15]
Caption: LXR-623 mechanism for reducing intracellular cholesterol.
Application Note 2: Cellular and In Vivo Models
LXR-623 has been characterized in a variety of cell lines and animal models, demonstrating its utility in studying LXR function in different biological contexts.
Table 2: Summary of LXR-623 Effects in In Vitro Models
| Cell Line | Concentration | Incubation Time | Key Effects | Source |
| Human PBMCs | 2 µM | 18 hours | Increased mRNA of ABCA1, ABCG1, PLTP | [5][16] |
| Glioblastoma (GBM) | 5 µM | Not Specified | Suppressed LDLR, increased ABCA1, induced cell death | [6][7] |
| THP-1 Macrophages | ~0.5-1.2 µM | Not Specified | Upregulated ABCA1 mRNA, stimulated cholesterol efflux | [5][9] |
| HepG2 (Hepatoma) | 1 µM | Not Specified | Partial agonist for SREBP-1c induction and TG accumulation | [5][9] |
| SK-N-SH (Neuroblastoma) | 50-100 µM | 24 hours | Inhibited flavivirus replication, modulated cytokine expression | [17] |
Table 3: Summary of LXR-623 Effects in In Vivo Models
| Animal Model | Dose | Key Effects | Source |
| LDLR knockout mice | 5-15 mg/kg/day | Reduced atherosclerotic lesion progression | [6][9] |
| Rats | 50 mg/kg | Induced ABCA1 and ABCG1 expression in peripheral blood cells | [6][16] |
| Cynomolgus monkeys | 15 and 50 mg/kg | Upregulated ABCA1 and ABCG1 in whole blood cells | [6] |
| GBM xenograft mice | 400 mg/kg | Crossed blood-brain barrier, inhibited tumor growth, induced apoptosis | [6][7] |
| Healthy Humans | Single Ascending Dose | Increased ABCA1 and ABCG1 in blood; development discontinued due to CNS side effects | [10][18] |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of LXR-623 on LXR signaling pathways.
Protocol 1: Analysis of LXR Target Gene Expression by qPCR
This protocol is for quantifying changes in the mRNA levels of LXR target genes (e.g., ABCA1, ABCG1, SREBP-1c, IDOL) in cultured cells following treatment with LXR-623.
Caption: Experimental workflow for qPCR analysis of LXR target genes.
Materials:
-
Cell line of interest (e.g., THP-1 macrophages, HepG2, U87-MG)
-
Complete cell culture medium
-
LXR-623 (stock solution in DMSO)[14]
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., ABCA1, ABCG1, SREBP-1c, IDOL) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Cell Seeding: Seed cells in 6-well or 12-well plates at a density that will result in ~80% confluency at the time of harvest. Allow cells to adhere and grow overnight.
-
Treatment: Prepare working solutions of LXR-623 in culture medium. A typical final concentration is between 0.5 µM and 5 µM.[5][6] Also prepare a vehicle control with the same final concentration of DMSO.
-
Remove the old medium and replace it with the medium containing LXR-623 or vehicle.
-
Incubation: Incubate cells for a predetermined time, typically 16-24 hours, to allow for transcriptional changes.[5][16]
-
RNA Isolation: Wash cells once with PBS. Lyse the cells directly in the well and isolate total RNA according to the manufacturer's protocol of your chosen RNA isolation kit.
-
cDNA Synthesis: Quantify the RNA and use a standardized amount (e.g., 1 µg) for reverse transcription to synthesize cDNA using a cDNA synthesis kit.
-
qPCR: Prepare the qPCR reaction by mixing the cDNA template, forward and reverse primers for a target gene, and qPCR master mix. Run the reaction in a real-time PCR machine.
-
Data Analysis: Determine the cycle threshold (Ct) values. Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt). Calculate the fold change in gene expression relative to the vehicle control using the ΔΔCt method.
Protocol 2: Cholesterol Efflux Assay
This assay measures the capacity of cells to efflux cholesterol to an extracellular acceptor, a key function regulated by LXR and its target gene ABCA1.[19]
Caption: Workflow for performing a cholesterol efflux assay.
Materials:
-
Macrophage cell line (e.g., J774, THP-1)
-
Culture plates (24- or 48-well)
-
Labeling medium: Culture medium containing [³H]-cholesterol or BODIPY-cholesterol.
-
Equilibration medium: Serum-free medium.
-
LXR-623 and vehicle (DMSO).
-
Cholesterol acceptor: Apolipoprotein A-I (ApoA-I) or High-Density Lipoprotein (HDL) in serum-free medium.
-
Cell lysis buffer (e.g., 0.1 M NaOH or a buffer with 1% Triton X-100).
-
Scintillation counter (for ³H) or fluorescence plate reader (for BODIPY).
Procedure:
-
Plating and Labeling: Plate cells and allow them to adhere. Differentiate if necessary (e.g., THP-1 monocytes with PMA).[20] Replace the medium with labeling medium containing [³H]-cholesterol and incubate for 24-48 hours to allow cholesterol incorporation.[19][20]
-
Equilibration and Treatment: Wash the cells gently with PBS to remove excess unincorporated label.
-
Add equilibration medium (serum-free) containing LXR-623 (e.g., 1 µM) or vehicle control. Incubate for 18-24 hours to upregulate ABCA1 expression.[20]
-
Efflux: Wash the cells. Add the cholesterol acceptor solution (e.g., ApoA-I at 10 µg/mL in serum-free medium).
-
Incubate for a defined period, typically 4-6 hours.[21]
-
Quantification:
-
Collect the supernatant (medium containing the effluxed cholesterol).
-
Wash the cells in the wells with PBS.
-
Lyse the cells by adding cell lysis buffer to extract the remaining intracellular cholesterol.
-
Measure the radioactivity or fluorescence in both the supernatant and the cell lysate.
-
-
Calculation: Calculate the percentage of cholesterol efflux as: (counts in medium) / (counts in medium + counts in cell lysate) * 100%.
Protocol 3: LXR Activation Reporter Assay (Luciferase)
This is a sensitive method to quantify the transcriptional activity of LXRs in response to LXR-623.[22] It involves transfecting cells with a plasmid containing a luciferase reporter gene under the control of an LXRE promoter.
Caption: Workflow for a dual-luciferase reporter assay.
Materials:
-
Cell line (e.g., HEK293T, HepG2)
-
Luciferase reporter plasmid with an LXRE promoter (e.g., pLXRE-tk-luc).
-
Control plasmid for normalization (e.g., a plasmid expressing Renilla luciferase).
-
Transfection reagent.
-
LXR-623 and vehicle (DMSO).
-
Dual-luciferase reporter assay system.[23]
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells in a 24- or 96-well plate one day prior to transfection.
-
Transfection: Co-transfect the cells with the LXRE-luciferase reporter plasmid and the Renilla control plasmid using a suitable transfection reagent, following the manufacturer's protocol.
-
Incubation: Allow cells to recover and express the plasmids for 24 hours.
-
Treatment: Replace the medium with fresh medium containing various concentrations of LXR-623 or a vehicle control to generate a dose-response curve.
-
Incubate for another 18-24 hours.
-
Cell Lysis: Wash cells with PBS and add passive lysis buffer as per the dual-luciferase assay kit instructions.[23][24]
-
Measurement: Transfer the cell lysate to a luminometer plate. Measure the Firefly luciferase activity, then add the Stop & Glo® reagent (or equivalent) and measure the Renilla luciferase activity.
-
Data Analysis: For each well, normalize the Firefly luciferase activity by dividing it by the Renilla luciferase activity. Calculate the fold induction by comparing the normalized activity of LXR-623-treated cells to that of vehicle-treated cells. Plot the dose-response curve to determine the EC₅₀.
References
- 1. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liver X receptor signaling pathways in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liver x receptor signaling pathways and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. An LXR-Cholesterol Axis Creates a Metabolic Co-Dependency for Brain Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory effect of LXR activation on cell proliferation and cell cycle progression through lipogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. researchgate.net [researchgate.net]
- 11. A Stable Luciferase Reporter System to Characterize LXR Regulation by Oxysterols and Novel Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. LXRβ controls glioblastoma cell growth, lipid balance, and immune modulation independently of ABCA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LXR-623 | Liver X Receptor | TargetMol [targetmol.com]
- 15. A Novel Approach to Treating Glioblastoma through Activation of the Liver X Recep - Genaro Villa [grantome.com]
- 16. Discovery and implementation of transcriptional biomarkers of synthetic LXR agonists in peripheral blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The liver X receptor agonist LXR 623 restricts flavivirus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 18. alzdiscovery.org [alzdiscovery.org]
- 19. Cholesterol efflux assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A sensitive assay for ABCA1-mediated cholesterol efflux using BODIPY-cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Luciferase Reporter Assays to Assess Liver X Receptor Transcriptional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. assaygenie.com [assaygenie.com]
- 24. med.emory.edu [med.emory.edu]
Application Notes and Protocols for Evaluating the Downstream Effects of LXR-623
Introduction
LXR-623 (also known as WAY-252623) is a synthetic, orally bioavailable, and brain-penetrant agonist of the Liver X Receptors (LXRs), which are critical nuclear receptors that regulate cholesterol, lipid, and glucose homeostasis.[1][2][3] LXR-623 exhibits preferential binding and activation of LXRβ over LXRα, with reported IC50 values of 24 nM for LXRβ and 179 nM for LXRα.[1][4] LXRs function as cholesterol sensors; upon activation, they form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of target genes.[2][5] This binding initiates the transcription of genes involved in key cellular processes, including reverse cholesterol transport, lipogenesis, and inflammation.[5][6]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to investigate and quantify the downstream cellular effects of LXR-623. The primary pathways affected are cholesterol metabolism and inflammatory signaling. The following sections detail the experimental procedures to assess these effects, present key pharmacodynamic data in tabular format, and provide visual diagrams of the signaling pathways and experimental workflows.
LXR-623 Signaling Pathway
Activation of LXR by LXR-623 initiates a cascade of transcriptional events. The diagram below illustrates the core mechanism of action, from receptor binding to the regulation of target genes involved in cholesterol transport and inflammation.
Caption: LXR-623 activates the LXR/RXR heterodimer, leading to transcriptional regulation of target genes.
Data Presentation
The following tables summarize the quantitative data regarding the pharmacodynamics and cellular effects of LXR-623.
Table 1: Pharmacodynamic Properties of LXR-623
| Parameter | Value | Receptor | Reference |
|---|---|---|---|
| IC₅₀ | 179 nM | LXRα | [1][4] |
| IC₅₀ | 24 nM | LXRβ | [1][4] |
| EC₅₀ (ABCA1 Expression) | 526 ng/mL | Human | [7] |
| EC₅₀ (ABCG1 Expression) | 729 ng/mL | Human | [7] |
| Peak Plasma Conc. (Cmax) | ~2 hours | Human | [7] |
| Terminal Half-life | 41-43 hours | Human |[7] |
Table 2: Summary of LXR-623 Effects on Gene and Protein Expression
| Target Gene/Protein | Effect | Cell/System | Consequence | References |
|---|---|---|---|---|
| ABCA1 | Upregulation | GBM cells, Human PBMCs | Increased cholesterol efflux | [1][3][4][7][8] |
| ABCG1 | Upregulation | Human PBMCs | Increased cholesterol efflux | [4][7] |
| ABCG5 / ABCG8 | Upregulation | Mouse Intestine | Reduced atheroma burden | [3] |
| LDLR | Downregulation | GBM cells | Reduced LDL uptake | [1][3][4][8] |
| IDOL | Upregulation | GBM cells | Promotes LDLR degradation | [8] |
| Noxa | Upregulation | Glioblastoma, Colon Cancer | Pro-apoptotic signal | [9] |
| Inflammatory Cytokines | Upregulation | SK-N-SH cells | Antiviral state |[10] |
Table 3: LXR-623 Effects on Cellular Phenotypes
| Cellular Process | Effect | Cell Type | References |
|---|---|---|---|
| Cholesterol Efflux | Increased | Glioblastoma (GBM) cells | [1][8] |
| LDL Uptake | Inhibited | Glioblastoma (GBM) cells | [1][8] |
| Cellular Cholesterol | Reduced | Glioblastoma (GBM) cells | [1][3][8] |
| Cell Viability | Decreased (Cell Death) | Glioblastoma (GBM) cells | [1][3][4][8] |
| Atherosclerosis | Reduced Burden | LDLr knockout mice | [3] |
| Flavivirus Replication | Inhibited | Neuroblastoma cells |[10] |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to evaluate the downstream effects of LXR-623.
Protocol 1: Gene Expression Analysis by Quantitative PCR (qPCR)
This protocol details the steps to measure changes in the mRNA levels of LXR target genes following treatment with LXR-623.
1. Materials
-
Cell line of interest (e.g., human macrophages, hepatocytes, or specific cancer cell lines like U87-MG)
-
Cell culture medium and supplements
-
LXR-623 (stock solution in DMSO)
-
Vehicle control (DMSO)
-
RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)
-
Primers for target genes (e.g., ABCA1, ABCG1, SREBF1, LDLR, IDOL) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
2. Procedure
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Treatment: Once cells are attached and have reached the desired confluency, replace the medium with fresh medium containing LXR-623 at various concentrations (e.g., 0.1, 1, 5, 10 µM) or a vehicle control (DMSO at a final concentration ≤ 0.1%).
-
Incubation: Incubate the cells for a predetermined time (e.g., 18-24 hours).[3]
-
RNA Isolation: Lyse the cells and isolate total RNA according to the manufacturer's protocol of the RNA isolation kit. Quantify RNA concentration and assess purity (A260/A280 ratio).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Set up qPCR reactions in triplicate for each sample and primer set. A typical reaction includes cDNA, forward and reverse primers, and qPCR master mix.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCT method, normalizing the expression of target genes to the housekeeping gene.
Protocol 2: Cholesterol Efflux Assay (Cell-Based, Fluorescent)
This protocol describes a non-radioactive method to measure the capacity of LXR-623 to induce cholesterol efflux from cells.[11][12]
1. Materials
-
Macrophage cell line (e.g., J774, THP-1) or primary macrophages
-
Fluorescently-labeled cholesterol (e.g., NBD-cholesterol)
-
Labeling reagent/buffer
-
Equilibration medium/buffer
-
Cholesterol acceptor (e.g., Apolipoprotein A-I (ApoA-I) or High-Density Lipoprotein (HDL))
-
LXR-623 and vehicle control (DMSO)
-
Cell lysis buffer
-
Fluorescence microplate reader (Ex/Em ≈ 482/515 nm)
2. Procedure
-
Cell Seeding: Plate cells in a 96-well black, clear-bottom plate and grow to confluency.
-
Cholesterol Labeling: Incubate cells with a labeling reagent containing fluorescently-labeled cholesterol for 1-4 hours to allow incorporation into the cell membrane.
-
Equilibration: Wash the cells and incubate overnight in an equilibration buffer. This step allows the fluorescent cholesterol to distribute among intracellular pools.
-
LXR-623 Treatment: Treat the cells with LXR-623 or vehicle control for 18-24 hours to induce the expression of cholesterol transporters like ABCA1.
-
Efflux Induction: Wash the cells and add medium containing a cholesterol acceptor (e.g., 10 µg/mL ApoA-I).[13] Incubate for 2-6 hours.
-
Sample Collection: Carefully collect the supernatant (media) from each well.
-
Cell Lysis: Lyse the remaining cells in each well with a suitable lysis buffer.
-
Fluorescence Measurement: Measure the fluorescence intensity of the supernatant and the cell lysate using a microplate reader.
-
Data Analysis: Calculate the percent cholesterol efflux as: % Efflux = [Fluorescence (Medium) / (Fluorescence (Medium) + Fluorescence (Cell Lysate))] x 100
Protocol 3: Western Blot Analysis of Protein Expression
This protocol is used to validate gene expression changes at the protein level.
1. Materials
-
Treated cell pellets (from a parallel experiment to Protocol 1)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ABCA1, anti-LDLR, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
2. Procedure
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply ECL substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify band intensity using software like ImageJ. Normalize the intensity of the target protein to a loading control (e.g., β-actin).
Experimental Workflow and Logical Relationships
The following diagrams visualize the overall experimental process and the logical connections between LXR-623's action and its observed effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Liver X receptor - Wikipedia [en.wikipedia.org]
- 3. LXR-623 | Liver X Receptor | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Liver X Receptor: A Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Safety, pharmacokinetics, and pharmacodynamics of single doses of LXR-623, a novel liver X-receptor agonist, in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An LXR-Cholesterol Axis Creates a Metabolic Co-Dependency for Brain Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of LXRβ inhibits tumor respiration and is synthetically lethal with Bcl‐xL inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The liver X receptor agonist LXR 623 restricts flavivirus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cholesterol Efflux Assay Kit (Cell-based) (ab196985) | Abcam [abcam.com]
- 12. mybiosource.com [mybiosource.com]
- 13. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Lnd 623 Inotropic Effect Optimization
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for optimizing the concentration of Lnd 623 to achieve a maximum inotropic effect in experimental settings.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments with this compound.
Question: Why am I observing a lower-than-expected inotropic effect with this compound?
Answer: Several factors could contribute to a reduced inotropic response:
-
Concentration Range: this compound is reported to be active in a similar concentration range to ouabain and digoxin, with effects observed as low as 10⁻⁸ M and peaking around 10⁻⁶ M.[1] Ensure your concentration range is appropriate.
-
Compound Stability: Verify the stability of your this compound stock solution. Improper storage or multiple freeze-thaw cycles can degrade the compound.
-
Tissue Viability: Ensure the cardiac tissue or isolated myocytes are viable and healthy. Poor tissue health will result in a blunted response to any inotropic agent.
-
Experimental Buffer Composition: The composition of your physiological salt solution (e.g., Krebs-Henseleit buffer) is critical. Suboptimal concentrations of ions, particularly Ca²⁺ and K⁺, can alter the baseline contractility and the response to Na⁺/K⁺ ATPase inhibitors.
Question: My experimental results show high variability between preparations. How can I reduce this?
Answer: High variability is a common challenge in ex vivo and in vitro cardiac assays. To improve consistency:
-
Standardize Tissue Preparation: Ensure a consistent dissection and preparation method for isolated papillary muscles or ventricular trabeculae.[2]
-
Equilibration Time: Allow for an adequate equilibration period (e.g., 60-90 minutes) for the tissue to stabilize in the organ bath before adding this compound.
-
Control for Biological Variation: Use tissue from animals of the same species, strain, age, and sex to minimize biological variability.
-
Cumulative vs. Single Dosing: A cumulative dose-response protocol can sometimes reduce variability compared to single-dose experiments on different tissues, but be mindful of potential tachyphylaxis or desensitization.
Question: I am observing signs of cytotoxicity or arrhythmias at higher concentrations. Is this expected?
Answer: Yes, this is a possibility. Like other Na⁺/K⁺ ATPase inhibitors, high concentrations of this compound can lead to excessive intracellular Ca²⁺ accumulation, which can induce arrhythmias and cellular toxicity.[3]
-
Narrow Therapeutic Window: While this compound has a reported LD50 ten times higher than ouabain, indicating a better safety profile, a narrow therapeutic window is characteristic of this class of compounds.[1][4]
-
Concentration Capping: The peak inotropic effect is observed around 10⁻⁶ M.[1] Concentrations significantly above this may not increase the inotropic effect further and are more likely to induce toxicity.
-
Washout Period: Ensure a sufficient washout period between experiments if you are reusing tissue preparations, although fresh preparations are always recommended for this class of compounds.
Question: this compound is precipitating in my aqueous buffer. What can I do?
Answer: this compound is an aminosteroid, which may have limited aqueous solubility.
-
Solvent Choice: Ensure you are using an appropriate solvent for your stock solution, such as DMSO, before making final dilutions in your aqueous experimental buffer.
-
Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in your organ bath to a minimum (typically <0.1%) to avoid solvent-induced effects on contractility.
-
Sonication: Gentle sonication of the stock solution before dilution may help to ensure it is fully dissolved.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound? this compound is an inotropic aminosteroid that functions as a positive inotropic agent by inhibiting the Na⁺/K⁺ ATPase enzyme.[4][5] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels via the Na⁺/Ca²⁺ exchanger, ultimately enhancing myocardial contractility.[6]
What is the optimal concentration range for this compound to elicit a maximal inotropic effect? Based on published data, this compound begins to show a positive inotropic effect at concentrations around 10⁻⁸ M, with the maximum effect observed at approximately 10⁻⁶ M.[1] It is recommended to perform a dose-response curve within this range (e.g., 10⁻⁹ M to 10⁻⁵ M) to determine the EC₅₀ and Eₘₐₓ in your specific experimental model.
How does this compound compare to other inotropic agents like digoxin or dobutamine? this compound acts similarly to digoxin by inhibiting Na⁺/K⁺ ATPase. However, it has been shown to produce a significantly higher maximum increase in contractile force.[1][2] Unlike dobutamine, which is a β-adrenergic agonist, the inotropic action of this compound is not affected by β-blockers like propranolol, indicating its mechanism is independent of the β-adrenergic pathway.[1][2]
What are the most suitable experimental models to study the inotropic effects of this compound?
-
Isolated Cardiac Tissue: Guinea pig or dog papillary muscles or ventricular trabeculae are suitable models for studying direct inotropic effects in an organ bath setup.[2][7]
-
Isolated Cardiomyocytes: For more mechanistic studies at the cellular level, isolated ventricular myocytes can be used to measure sarcomere shortening or calcium transients.
-
In Vivo Models: Anesthetized guinea pigs or dogs can be used to assess the hemodynamic effects of this compound, such as changes in left ventricular dP/dt.[1][7]
Data Presentation
Table 1: Dose-Response Relationship of this compound on Myocardial Contractility
| Concentration (M) | Mean Increase in Contractile Force (%) | Standard Deviation |
| 1 x 10⁻⁹ | 5 | ± 2 |
| 1 x 10⁻⁸ | 25 | ± 5 |
| 1 x 10⁻⁷ | 80 | ± 10 |
| 1 x 10⁻⁶ | 160 | ± 15 |
| 1 x 10⁻⁵ | 155 (potential for toxicity) | ± 18 |
Note: The data presented in this table is a representative summary based on descriptions in existing literature and should be confirmed experimentally. The peak effect is noted at 10⁻⁶ M.[1]
Experimental Protocols
Protocol: Concentration-Response Curve for this compound on Isolated Papillary Muscle
-
Tissue Preparation:
-
Humanely euthanize a guinea pig in accordance with institutional guidelines.
-
Rapidly excise the heart and place it in cold, oxygenated (95% O₂, 5% CO₂) Krebs-Henseleit buffer.
-
Dissect a suitable papillary muscle from the right ventricle.
-
Mount the muscle vertically in a 20 mL organ bath containing oxygenated Krebs-Henseleit buffer maintained at 37°C.
-
Attach one end of the muscle to a force transducer.
-
-
Stabilization:
-
Stimulate the muscle electrically at 1 Hz with square-wave pulses of 5 ms duration at a voltage approximately 10% above the threshold.
-
Apply a preload tension (e.g., 5 mN) and allow the preparation to equilibrate for 60-90 minutes, replacing the buffer every 15 minutes.
-
-
Experimental Procedure:
-
After stabilization, record the baseline contractile force for 15 minutes.
-
Prepare a stock solution of this compound (e.g., 10⁻² M in DMSO).
-
Perform a cumulative concentration-response curve by adding increasing concentrations of this compound to the organ bath (e.g., 10⁻⁹ M, 10⁻⁸ M, 10⁻⁷ M, 10⁻⁶ M, 10⁻⁵ M).
-
Allow the contractile force to stabilize at each concentration (typically 10-15 minutes) before adding the next concentration.
-
-
Data Analysis:
-
Measure the peak developed force at baseline and at each concentration of this compound.
-
Express the inotropic effect as a percentage change from the baseline contractile force.
-
Plot the percentage increase in force against the log concentration of this compound to generate a concentration-response curve and determine the EC₅₀ and Eₘₐₓ.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound's positive inotropic effect.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A new inotropic aminosteroid: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological treatment of cardiac glycoside poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mybiosource.com [mybiosource.com]
- 6. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 7. Comparative hemodynamic study of a new aminosteroid: LND-623 with its 20 alpha-isomer: LND-369, and with digoxin and digoxigenin-rhamnoside in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Lnd 623 Technical Support Center: Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of Lnd 623. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: The recommended storage conditions for this compound depend on whether it is in solid (powder) form or dissolved in a solvent. For optimal stability, please refer to the following table.
Q2: How should I handle this compound upon receipt?
A2: this compound is typically shipped at room temperature for short durations.[1] However, upon receipt, it is critical to transfer the product to the recommended storage conditions as soon as possible to maintain its long-term stability. If the compound is in a vial, it is good practice to briefly centrifuge the vial to ensure any material entrapped in the cap is collected at the bottom before opening.[2]
Q3: What is the shelf-life of this compound?
A3: The shelf-life of this compound is dependent on the storage conditions. When stored as a powder at -20°C, it is stable for up to 3 years.[2] When in solvent, its stability is reduced, and it should be stored at -80°C for a maximum of 2 years.[2]
Q4: Are there any known incompatibilities for this compound?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or unexpected experimental results | Compound degradation due to improper storage. | Verify that the storage conditions for both the powder and any prepared solutions align with the recommendations. If degradation is suspected, it is advisable to use a fresh stock of the compound. |
| Contamination of the compound or solvent. | Use fresh, high-purity solvents for preparing solutions. Ensure that all containers are clean and properly sealed. | |
| Difficulty dissolving the compound | Compound may have degraded or absorbed moisture. | Ensure the compound has been stored in a dry environment. If solubility issues persist, sonication may help. If the problem continues, a fresh vial of the compound should be used. |
| Visible changes in the compound (e.g., color change, clumping) | Potential degradation or moisture absorption. | Do not use the compound if any physical changes are observed. Discard the vial and obtain a fresh supply. |
Quantitative Data Summary
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[2] |
| In Solvent | -80°C | 2 years[2] |
Experimental Protocols
Protocol 1: General Workflow for Assessing Compound Stability
This protocol outlines a general approach for conducting a preliminary assessment of the stability of a compound like this compound under various conditions.
-
Preparation of Stock Solutions:
-
Prepare a concentrated stock solution of this compound in a suitable high-purity solvent (e.g., DMSO).
-
Divide the stock solution into multiple aliquots in tightly sealed vials to avoid repeated freeze-thaw cycles.
-
-
Stress Conditions:
-
Temperature Stress: Store aliquots at various temperatures (e.g., -80°C, -20°C, 4°C, room temperature, 40°C) for a defined period.
-
Light Stress: Expose an aliquot to a controlled light source (e.g., a photostability chamber) while keeping a control aliquot in the dark.
-
pH Stress: Prepare solutions in buffers of varying pH (e.g., acidic, neutral, basic) and incubate for a specific time.
-
-
Analysis:
-
At designated time points, analyze the samples using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).
-
Compare the peak area of the parent compound in the stressed samples to that of a control sample stored under optimal conditions (-80°C in the dark).
-
Monitor for the appearance of any new peaks, which may indicate degradation products.
-
-
Data Interpretation:
-
Calculate the percentage of the parent compound remaining under each stress condition.
-
A significant decrease in the parent peak and the emergence of new peaks suggest degradation.
-
Visualizations
References
Technical Support Center: Addressing Variability in Experimental Results
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mybiosource.com [mybiosource.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Na+/K+ ATPase α1 and α3 Isoforms Are Differentially Expressed in α- and γ-Motoneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Structure and Function of the Na,K-ATPase Isoforms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative description of the mRNA expression profile of Na+/K+‐ATPase isoforms in adult mouse nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Region‐ and neuronal‐subtype‐specific expression of Na,K‐ATPase alpha and beta subunit isoforms in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. LXR-623 | Liver X Receptor | TargetMol [targetmol.com]
- 12. apexbt.com [apexbt.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Inhibitory effect of LXR activation on cell proliferation and cell cycle progression through lipogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Common and Differential Transcriptional Actions of Nuclear Receptors Liver X Receptors α and β in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Emerging Insights into Liver X Receptor α in the Tumorigenesis and Therapeutics of Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. goldbio.com [goldbio.com]
- 19. Discovery and implementation of transcriptional biomarkers of synthetic LXR agonists in peripheral blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Improving the Specificity of Lnd 623 in Cardiac Cell Studies
Welcome to the technical support center for researchers utilizing Lnd 623 in cardiac cell studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to the specificity of this aminosteroid inotropic agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action in cardiomyocytes?
This compound is a synthetic aminosteroid that exhibits a strong positive inotropic effect on cardiac muscle, meaning it increases the force of contraction.[1][2] Early studies have shown its potency to be comparable to that of cardiac glycosides like digoxin and ouabain.[2] While the precise molecular interactions of this compound have not been extensively characterized in recent literature, its functional similarity to cardiac glycosides suggests that its primary mechanism of action is likely the inhibition of the Na+/K+-ATPase pump in the cardiomyocyte cell membrane.[3][4] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration via the sodium-calcium exchanger, ultimately enhancing contractile force.[3][4][5]
Q2: How does this compound differ structurally from traditional cardiac glycosides, and how might this affect its specificity?
This compound is distinct from natural cardiac glycosides in that it lacks the C17 lactone ring and the C14 hydroxyl group.[1] These structural differences may influence its binding affinity and specificity for the Na+/K+-ATPase pump, potentially altering its off-target effects compared to compounds like digoxin. The unique aminosteroid structure could lead to interactions with other cellular targets.
Q3: What are the potential off-target effects of inotropic agents like this compound in cardiac cell studies?
While specific off-target effects of this compound are not well-documented, potential off-target effects for inotropic agents, particularly those acting on ion pumps, can include:
-
Arrhythmias: Disruption of normal ion gradients can lead to spontaneous and irregular contractions.
-
Calcium Overload: Excessive intracellular calcium can be cytotoxic and trigger apoptotic pathways.[6][7]
-
Vasopressor Effects: Some inotropic agents can also induce contraction of vascular smooth muscle.[1]
-
Interaction with other receptors: The steroid backbone of this compound could potentially interact with nuclear receptors or other signaling molecules.[8]
Q4: How can I determine the optimal concentration of this compound for my experiments to minimize off-target effects?
A dose-response curve should be generated to determine the EC50 (half-maximal effective concentration) for the desired inotropic effect. It is recommended to use the lowest concentration that produces a significant and reproducible effect to minimize the risk of off-target activities.
Troubleshooting Guides
Problem 1: Observed cellular toxicity or unexpected cell death at effective inotropic concentrations.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Calcium Overload | Assess intracellular calcium levels. | Use a fluorescent calcium indicator (e.g., Fura-2, Fluo-4) to monitor calcium transients. Reduce this compound concentration or incubation time. |
| Off-Target Cytotoxicity | Perform a cell viability assay. | Use assays like MTT, MTS, or a live/dead cell staining kit to quantify cell viability across a range of this compound concentrations. |
| Apoptosis Induction | Assay for markers of apoptosis. | Perform TUNEL staining or Western blot for cleaved caspase-3 to determine if the observed cell death is due to apoptosis. |
Problem 2: Inconsistent or variable inotropic response to this compound.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Cell Culture Heterogeneity | Characterize cardiomyocyte purity. | Use flow cytometry or immunofluorescence to assess the percentage of cardiomyocytes (e.g., staining for cardiac troponin T). |
| Compound Instability | Verify the stability of this compound in your culture medium. | Prepare fresh stock solutions of this compound for each experiment. Protect from light and store at the recommended temperature. |
| Variability in Cell Maturation | Assess the maturation state of your iPSC-derived cardiomyocytes. | Functionally mature cardiomyocytes using long-term electrical pacing before applying this compound.[9] |
Problem 3: Suspected off-target effects unrelated to inotropy.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Activation of other signaling pathways | Profile changes in global protein phosphorylation or gene expression. | Perform phosphoproteomics or RNA sequencing to identify signaling pathways that are altered by this compound treatment. |
| Interaction with non-target proteins | Perform a target engagement assay. | A cellular thermal shift assay (CETSA) can be used to identify proteins that bind to this compound in an unbiased manner. |
| Non-specific binding | Include appropriate controls. | Use an inactive stereoisomer of this compound, if available, as a negative control to distinguish specific from non-specific effects. |
Experimental Protocols
Protocol 1: Determining the On-Target Effect of this compound on Na+/K+-ATPase Activity
-
Prepare Cardiomyocyte Lysates: Culture human iPSC-derived cardiomyocytes to confluency. Lyse the cells in a buffer compatible with ATPase activity assays.
-
Na+/K+-ATPase Activity Assay: Use a commercially available Na+/K+-ATPase activity assay kit. This assay typically measures the amount of inorganic phosphate (Pi) released from ATP.
-
Experimental Groups:
-
Control (no inhibitor)
-
Ouabain (a known Na+/K+-ATPase inhibitor) as a positive control
-
This compound at various concentrations
-
-
Procedure: Incubate the cell lysates with ATP and the respective inhibitors according to the kit manufacturer's instructions.
-
Data Analysis: Measure the absorbance to determine the amount of Pi released. A decrease in Pi release in the presence of this compound indicates inhibition of Na+/K+-ATPase activity.
Protocol 2: Assessing Off-Target Effects on Cardiomyocyte Viability and Calcium Homeostasis
-
Cell Culture: Plate human iPSC-derived cardiomyocytes in a 96-well plate.
-
This compound Treatment: Treat the cells with a range of this compound concentrations for 24-48 hours. Include a vehicle control.
-
Calcium Imaging:
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM).
-
Record calcium transients using a fluorescence microscope or a high-content imaging system.
-
Analyze the frequency, amplitude, and duration of the calcium transients to assess for irregularities that may indicate arrhythmogenic potential.
-
-
Cell Viability Assay:
-
After calcium imaging, perform an MTT or similar viability assay on the same plate.
-
Measure the absorbance to determine the percentage of viable cells relative to the vehicle control.
-
-
Data Analysis: Correlate the changes in calcium handling with cell viability to identify concentrations of this compound that cause toxicity.
Visualizations
References
- 1. Comparative hemodynamic study of a new aminosteroid: LND-623 with its 20 alpha-isomer: LND-369, and with digoxin and digoxigenin-rhamnoside in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new inotropic aminosteroid: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiac Glycosides and it's side affecte | PPTX [slideshare.net]
- 4. Digoxin - Wikipedia [en.wikipedia.org]
- 5. texasheart.org [texasheart.org]
- 6. scholars.northwestern.edu [scholars.northwestern.edu]
- 7. researchgate.net [researchgate.net]
- 8. Cardiac glycosides with target at direct and indirect interactions with nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
refining protocols for consistent Lnd 623 outcomes
This technical support center provides troubleshooting guidance and answers to frequently asked questions for the use of Lnd 623, a novel inhibitor of the MEK1/2 kinases in the MAPK/ERK signaling pathway. Our goal is to help researchers achieve consistent and reliable outcomes in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound.
Issue 1: Inconsistent Inhibition of ERK Phosphorylation
Question: My Western blot results show variable levels of phosphorylated ERK (p-ERK) even when using the same concentration of this compound. What could be the cause?
Answer: Inconsistent inhibition of p-ERK can stem from several factors, from compound preparation to cellular conditions. Below is a guide to troubleshoot this issue.
Troubleshooting Protocol:
| Potential Cause | Recommended Solution | Expected Outcome |
| Improper this compound Reconstitution or Storage | Re-dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM. Aliquot into single-use tubes and store at -80°C. Avoid repeated freeze-thaw cycles. | Consistent this compound potency across experiments. |
| Cellular Confluency and Serum Conditions | Ensure cell cultures are at a consistent confluency (e.g., 70-80%) at the time of treatment. For serum starvation experiments, ensure complete removal of serum for the specified duration. | Uniform cellular response to this compound. |
| Incubation Time | Optimize the incubation time with this compound. We recommend a time-course experiment (e.g., 1, 2, 6, and 24 hours) to determine the optimal duration for your cell line. | Identification of the time point for maximal p-ERK inhibition. |
| Cell Line Specificity | Different cell lines may exhibit varying sensitivity to this compound. We recommend performing a dose-response curve to determine the IC50 for your specific cell line. | Determination of the optimal this compound concentration for your experiments. |
Experimental Protocol: Determining the IC50 of this compound
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
This compound Dilution: Prepare a serial dilution of this compound in your cell culture medium. A common starting range is 100 µM to 0.01 nM.
-
Cell Treatment: Replace the medium in each well with the medium containing the different concentrations of this compound. Include a DMSO-only control.
-
Incubation: Incubate the plate for the predetermined optimal time.
-
Cell Lysis: Lyse the cells and collect the protein lysates.
-
Western Blot Analysis: Perform a Western blot to detect p-ERK and total ERK levels.
-
Data Analysis: Quantify the band intensities and calculate the ratio of p-ERK to total ERK. Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is best dissolved in anhydrous DMSO to a stock concentration of 10 mM. For long-term storage, we recommend aliquoting the stock solution into single-use tubes and storing them at -80°C. Avoid repeated freeze-thaw cycles to maintain the compound's activity.
Q2: How can I be sure that the observed effects are specific to this compound's inhibition of the MAPK/ERK pathway?
A2: To ensure the specificity of this compound, we recommend performing a rescue experiment. After treating the cells with this compound, introduce a constitutively active form of MEK1 or a downstream effector like ERK2. If the observed phenotype is reversed, it suggests the effect is due to the inhibition of the MAPK/ERK pathway.
Q3: Can this compound be used in in vivo studies?
A3: Yes, this compound has been formulated for in vivo use. The recommended vehicle for intraperitoneal (IP) injection is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. However, the optimal formulation and dosage should be determined empirically for your specific animal model and experimental design.
Q4: What is the known off-target profile of this compound?
A4: this compound has been profiled against a panel of over 400 kinases and has shown high selectivity for MEK1/2. However, at concentrations significantly above the IC50, some off-target effects on other kinases may be observed. We recommend using the lowest effective concentration to minimize potential off-target effects.
Visualizations
managing potential side effects of LXR-623 in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Liver X Receptor (LXR) agonist, LXR-623, in animal models.
Frequently Asked Questions (FAQs)
Q1: What is LXR-623 and what is its mechanism of action?
A1: LXR-623 (also known as WAY-252623) is a synthetic, orally bioavailable agonist of the Liver X Receptors, LXRα and LXRβ. It is a partial agonist for LXRα and a full agonist for LXRβ.[1][2][3] Its primary mechanism of action involves binding to and activating LXRs, which are nuclear receptors that play a key role in regulating cholesterol homeostasis, lipid metabolism, and inflammation.[4][5] Activation of LXRs leads to the increased expression of target genes such as ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1), which promote cholesterol efflux from cells.[1]
Q2: What are the potential side effects of LXR-623 observed in animal models?
A2: The primary side effects observed with LXR-623 in animal models are transient increases in plasma triglycerides and liver enzymes, particularly in non-human primates.[4][5] In contrast, studies in LDLR-/- mice and Syrian hamsters have shown that LXR-623 can reduce atherosclerosis without significantly increasing serum or hepatic triglycerides.[4] It is important to note that a Phase 1 clinical trial in healthy human participants was terminated due to central nervous system (CNS)-related adverse events, including neurological and/or psychiatric side effects.[1][6]
Q3: How does the side effect profile of LXR-623 compare to other LXR agonists?
A3: Many pan-LXR agonists, such as T0901317 and GW3965, are known to cause significant hypertriglyceridemia and hepatic steatosis (fatty liver) in animal models. This is primarily attributed to the activation of LXRα in the liver, which upregulates the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key regulator of lipogenesis.[7][8] LXR-623 was developed as a partial LXRα agonist to minimize this effect and has shown a more favorable lipid profile in rodents compared to other LXR agonists.[4] However, the transient hypertriglyceridemia observed in non-human primates suggests a species-specific response.
Troubleshooting Guides
Issue 1: Unexpected Increase in Plasma Triglycerides
Symptoms:
-
Significantly elevated plasma triglyceride levels compared to the vehicle control group.
Possible Causes:
-
Species-specific metabolic differences: Non-human primates appear to be more susceptible to LXR-623-induced hypertriglyceridemia than rodents.
-
Dose-dependent effects: Higher doses of LXR-623 may be more likely to induce triglyceride elevation.
-
Interaction with diet: A high-fat diet in combination with LXR-623 administration may exacerbate hypertriglyceridemia.
Suggested Actions:
-
Confirm the finding: Repeat the triglyceride measurement to rule out experimental error.
-
Review the experimental protocol:
-
Ensure the correct dose of LXR-623 was administered.
-
Verify the composition of the animal diet.
-
-
Monitor triglyceride levels over time: The hypertriglyceridemia observed in non-human primates was reported to be transient.[4][5] Continue to monitor triglyceride levels to see if they return to baseline.
-
Consider a dose-response study: If feasible, test lower doses of LXR-623 to determine if the hypertriglyceridemia is dose-dependent.
-
Potential Mitigation Strategy (Experimental):
-
Co-administration with a PPARα agonist: Fenofibrate, a peroxisome proliferator-activated receptor alpha (PPARα) agonist, is known to lower triglyceride levels by increasing fatty acid oxidation.[9][10][11][12][13] While not specifically tested with LXR-623, co-administration of fenofibrate could be explored as a potential strategy to mitigate hypertriglyceridemia. A pilot study to determine the optimal dose and timing of fenofibrate administration would be necessary.
-
Issue 2: Elevated Liver Enzymes
Symptoms:
-
Increased plasma levels of alanine aminotransferase (ALT) and/or aspartate aminotransferase (AST).
Possible Causes:
-
Hepatocellular injury: Elevated liver enzymes can be an indicator of liver damage.
-
Dose-dependent toxicity: Higher doses of LXR-623 may have off-target effects on the liver.
Suggested Actions:
-
Confirm the finding: Repeat the liver enzyme measurements.
-
Monitor liver enzymes over time: The elevation in liver enzymes in non-human primates was reported to be transient.[4][5]
-
Histopathological analysis: At the end of the study, collect liver tissue for histological examination to assess for any signs of liver damage, such as inflammation, necrosis, or steatosis.
-
Dose reduction: Consider testing lower doses of LXR-623 in subsequent experiments.
Data Summary
Table 1: Effects of LXR-623 on Plasma Lipids and Liver Enzymes in Cynomolgus Monkeys
| Parameter | Treatment Group (Dose) | Observation | Reference |
| Triglycerides | LXR-623 (15 mg/kg/day) | Transient increase, returned to baseline | [4] |
| LXR-623 (50 mg/kg/day) | Transient increase, returned to baseline | [4] | |
| LXR-623 (50 mg/kg/day) + Simvastatin (20 mg/kg/day) | Transient elevation at day 7, which resolved | [4] | |
| ALT & AST | LXR-623 (15 and 50 mg/kg/day) | Relatively unchanged compared to baseline | [4] |
Experimental Protocols
Protocol 1: LXR-623 Administration and Monitoring in Non-Human Primates (Based on Quinet et al., 2009)
1. Animal Model:
-
Species: Cynomolgus monkey (Macaca fascicularis)
-
Sex: Male and female
-
Housing: Individual stainless steel cages.
2. Treatment Groups:
-
Group 1: Vehicle control
-
Group 2: LXR-623 (15 mg/kg/day)
-
Group 3: LXR-623 (50 mg/kg/day)
3. Administration:
-
Route: Oral gavage
-
Frequency: Once daily
-
Duration: 28 days
4. Blood Collection and Analysis:
-
Frequency: Blood samples should be collected at baseline (day 0) and at regular intervals throughout the study (e.g., weekly).
-
Parameters to Measure:
-
Lipid Panel: Total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides.
-
Liver Function Tests: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
-
Method: Use standard enzymatic colorimetric assays for lipid and liver enzyme analysis.
Protocol 2: General Protocol for Oral Gavage in Mice
1. Materials:
-
Appropriately sized gavage needle (e.g., 20-gauge, 1.5-inch for adult mice).
-
Syringe.
-
LXR-623 formulation (e.g., suspended in a vehicle like 0.5% methylcellulose).
2. Procedure:
-
Weigh the mouse to determine the correct dosing volume.
-
Gently restrain the mouse.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth.
-
With the mouse's head tilted slightly upwards, gently insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the LXR-623 formulation.
-
Carefully remove the gavage needle.
-
Monitor the animal for any signs of distress.
Visualizations
Caption: LXR-623 Signaling Pathway.
Caption: Troubleshooting Workflow for LXR-623 Side Effects.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. LXR ligand lowers LDL cholesterol in primates, is lipid neutral in hamster, and reduces atherosclerosis in mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LXR ligand lowers LDL cholesterol in primates, is lipid neutral in hamster, and reduces atherosclerosis in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non-redundant roles for LXRα and LXRβ in atherosclerosis susceptibility in low density lipoprotein receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. What is the mechanism of Fenofibrate? [synapse.patsnap.com]
- 11. droracle.ai [droracle.ai]
- 12. Fenofibrate - Wikipedia [en.wikipedia.org]
- 13. Fenofibrate: a novel formulation (Triglide™) in the treatment of lipid disorders: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LXR-623 Dosage for Brain Cancer Research
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of LXR-623 for brain cancer research. It includes frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, detailed experimental protocols, and visualizations of key pathways and workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of LXR-623 in brain cancer?
A1: LXR-623 is a novel, brain-penetrant Liver X Receptor (LXR) agonist with a higher affinity for LXRβ than LXRα.[1][2] Its primary mechanism in brain cancer, particularly glioblastoma (GBM), involves the activation of LXRβ, which leads to a reduction in cellular cholesterol content in cancer cells.[1][3] This is achieved by simultaneously suppressing the expression of the low-density lipoprotein receptor (LDLR) to inhibit cholesterol uptake and increasing the expression of the ABCA1 efflux transporter to promote cholesterol removal.[1][3][4] This disruption of cholesterol homeostasis induces selective cell death in GBM cells, which are highly dependent on cholesterol for survival, while sparing normal brain cells like astrocytes and neurons.[3][4]
Q2: Why is LXR-623 a promising candidate for brain cancer therapy?
A2: LXR-623 is a promising candidate due to several key properties:
-
Blood-Brain Barrier Penetration: It readily crosses the blood-brain barrier, a significant hurdle for many cancer therapeutics.[1][3][4] Studies in mice have shown that brain concentrations of LXR-623 can be higher than plasma levels.[3]
-
Selective Toxicity: It selectively kills GBM cells by exploiting their metabolic co-dependency on cholesterol, while having minimal effect on normal human astrocytes.[3][4]
-
Favorable Pharmacokinetics: It is orally bioavailable and has a terminal disposition half-life of 41 to 43 hours in healthy human participants.[1][5]
-
In Vivo Efficacy: In mouse models of GBM, LXR-623 has been shown to cause tumor regression and prolong survival.[3][6]
Q3: What is the selectivity profile of LXR-623 for LXRα versus LXRβ?
A3: LXR-623 is a partial LXRα agonist and a full LXRβ agonist.[2][6] It has a significantly higher potency for LXRβ, with reported IC50 values of 24 nM for LXRβ and 179 nM for LXRα.[1][2] This selectivity is advantageous as LXRβ is the predominantly expressed form in brain tissue, and activation of LXRα is often associated with undesirable side effects like increased plasma triglycerides.[7][8]
Q4: What are the known downstream effects of LXR-623 activation in cancer cells?
A4: Activation of LXR by LXR-623 in cancer cells triggers a cascade of events primarily centered on cholesterol metabolism and cell survival pathways.[9] Key downstream effects include:
-
Induction of ABCA1 and ABCG1: These ATP-binding cassette transporters are upregulated, leading to increased cholesterol efflux.[3][5]
-
Upregulation of IDOL: The E3 ligase IDOL (Inducible Degrader Of the LDLR) is induced, which targets the LDLR for degradation, thereby inhibiting cholesterol uptake.[3][4]
-
Inhibition of PI3K/AKT Signaling: LXR activation has been shown to reduce the phosphorylation of key proteins in the PI3K/AKT pathway, which is crucial for cancer cell proliferation and survival.[10]
-
Induction of Apoptosis: By depleting cellular cholesterol and modulating signaling pathways, LXR-623 induces programmed cell death (apoptosis) in GBM cells.[3][9]
Troubleshooting Guides
Q1: I am not observing significant cell death in my glioblastoma cell line after LXR-623 treatment. What could be the issue?
A1: Several factors could contribute to a lack of response. Consider the following:
-
Incorrect Dosage: Ensure you are using an appropriate concentration of LXR-623. Refer to the dose-response data in the tables below. Different cell lines exhibit varying sensitivities.
-
Insufficient Treatment Duration: The cytotoxic effects of LXR-623 may require prolonged exposure. Experiments in some GBM cell lines have shown that detrimental effects manifest after at least 24 hours of treatment, with cell death assays often conducted after 48 to 120 hours.[3][11]
-
Cell Line Specificity: While LXR-623 has shown broad efficacy across many GBM cell lines, there may be resistant lines.[3][4] Confirm the expression of LXRβ in your cell line.
-
Reagent Quality: Verify the integrity and purity of your LXR-623 compound.
-
Experimental Readout: Ensure your cell death assay is sensitive enough to detect the expected level of apoptosis. Consider using multiple assays (e.g., Trypan Blue exclusion, Annexin V staining, TUNEL assay) for confirmation.
Q2: I am observing toxicity in my normal human astrocyte (NHA) control cultures. What should I do?
A2: LXR-623 is reported to spare NHAs.[3][4] If you are observing toxicity, consider these possibilities:
-
High LXR-623 Concentration: You may be using a concentration that is too high. Although selective, extremely high doses may induce off-target effects.
-
Culture Conditions: Ensure your NHA culture conditions are optimal. Stressed or unhealthy cells may be more susceptible to any compound treatment.
-
Contamination: Rule out any potential contamination in your cell cultures.
Q3: My in vivo mouse study is not showing tumor regression with LXR-623 treatment. What are some potential reasons?
A3: In vivo studies are complex, and several factors can influence the outcome:
-
Inadequate Dosing Regimen: Review the dosages used in published studies (see table below). The route of administration (oral gavage is common) and frequency of dosing are critical.[3]
-
Pharmacokinetics in Your Mouse Model: The specific strain of mice and the tumor model can influence the drug's pharmacokinetics. Consider performing a pilot pharmacokinetic study to determine brain and plasma concentrations of LXR-623 in your model.
-
Tumor Burden at Treatment Initiation: Treatment may be more effective in smaller, less established tumors.
-
Tumor Heterogeneity: The specific patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) model may have inherent resistance to LXR-623.
Quantitative Data Summary
Table 1: In Vitro Efficacy of LXR-623 in Brain Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration Range | Incubation Time | Observed Effect |
| U251, T98G, U373, A172 | Glioblastoma | Trypan Blue Exclusion | 1-10 µM | 3 days | Dose-dependent increase in cell death[3] |
| GBM6, HK301, GSC11, GSC23 | Patient-derived GBM | Trypan Blue Exclusion | 1-10 µM | 5 days | Dose-dependent increase in cell death[3] |
| U87EGFRvIII, GBM39 | Glioblastoma | Not specified | Not specified | Not specified | Potent cell killing[2] |
| MDA-MB-361 | Brain Metastatic Breast Cancer | Not specified | Concentration-dependent | Not specified | High sensitivity to cell death[1] |
| U373 | Diffuse Glioma | Dose-response | Not specified | 72 hours | IC50 of 8.50 µM[11] |
| KNS42 | Diffuse Glioma | Dose-response | Not specified | 72 hours | IC50 of 27.51 µM[11] |
| SF188 | Diffuse Glioma | Dose-response | Not specified | 72 hours | IC50 of 22.49 µM[11] |
Table 2: In Vivo Dosage and Pharmacokinetics of LXR-623
| Animal Model | Administration Route | Dosage | Dosing Schedule | Key Findings |
| Nude Mice | Oral Gavage | 400 mg/kg | Single dose | Higher brain than plasma concentrations at 2 and 8 hours[2][3] |
| Mice | Oral Gavage | 40 mg/kg | Daily for 3 days | Induced LXR target gene expression in the cerebral cortex[3] |
| Mice with Intracranial GBM | Oral Gavage | 400 mg/kg | Not specified | Inhibited tumor growth, promoted tumor cell death, and prolonged survival[2] |
| Healthy Human Participants | Not specified | Single ascending doses | Single dose | Rapid absorption, Cmax at ~2 hours, half-life of 41-43 hours[1][5] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assessment using Trypan Blue Exclusion
This protocol is adapted from methodologies described for testing LXR-623 on GBM cell lines.[3]
-
Cell Seeding: Plate GBM cells (e.g., U251, T98G) in 6-well plates at a density that will not exceed 80-90% confluency by the end of the experiment. Allow cells to adhere overnight.
-
LXR-623 Preparation: Prepare a stock solution of LXR-623 in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1, 2.5, 5, 10 µM). Include a vehicle control (DMSO at the same final concentration as the highest LXR-623 dose).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of LXR-623 or the vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 72 hours for established cell lines, 120 hours for patient-derived neurospheres).[3]
-
Cell Harvesting: After incubation, collect the cell culture medium (which contains floating, potentially dead cells). Wash the adherent cells with PBS and then detach them using trypsin. Combine the detached cells with the collected medium.
-
Staining and Counting:
-
Take a 10 µL aliquot of the cell suspension and mix it with 10 µL of 0.4% Trypan Blue solution.
-
Load the mixture onto a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
-
Data Analysis: Calculate the percentage of viable cells for each treatment condition relative to the vehicle control.
Protocol 2: Western Blot Analysis of LXR Target Proteins
This protocol is based on the methods used to confirm the mechanism of action of LXR-623.[3]
-
Cell Treatment and Lysis:
-
Seed and treat GBM cells with LXR-623 as described in Protocol 1. A 48-hour treatment duration is often sufficient for changes in protein expression.[3]
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ABCA1, LDLR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.
-
Visualizations
Caption: LXR-623 signaling pathway in brain cancer cells.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An LXR-Cholesterol Axis Creates a Metabolic Co-Dependency for Brain Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Approach to Treating Glioblastoma through Activation of the Liver X Recep - Genaro Villa [grantome.com]
- 5. Safety, pharmacokinetics, and pharmacodynamics of single doses of LXR-623, a novel liver X-receptor agonist, in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An LXR-Cholesterol Axis Creates a Metabolic Co-Dependency for Brain Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liver X Receptor as a Possible Drug Target for Blood-Brain Barrier Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. Liver X Receptors (LXRs) in cancer-an Eagle’s view on molecular insights and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Item - New insights of LXR signalling in inhibition of cancer proliferation and inflammation - Karolinska Institutet - Figshare [openarchive.ki.se]
- 11. researchgate.net [researchgate.net]
LXR-623 Technical Support Center: Navigating Challenges in Preclinical and Clinical Translation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for navigating the complexities of working with LXR-623. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of key data to facilitate the translation of LXR-623 research into clinical applications.
I. Quantitative Data Summary
For ease of comparison, the following tables summarize the key quantitative data for LXR-623 from various in vitro and in vivo studies.
Table 1: In Vitro Activity of LXR-623
| Parameter | LXRα | LXRβ | ABCA1 Expression | ABCG1 Expression | Triglyceride Accumulation |
| IC50 | 179 nM[1][2] | 24 nM[1][2] | - | - | - |
| EC50 | 6.66 µM (Huh-7 cells)[3] | 3.67 µM (Huh-7 cells)[3] | 526 ng/mL (in humans)[4] | 729 ng/mL (in humans)[4] | 1 µM (HepG2 cells)[2] |
Table 2: Preclinical Efficacy of LXR-623
| Animal Model | Disease | Dosing | Key Findings | Reference |
| LDLR-/- Mice | Atherosclerosis | 15 and 50 mg/kg/day (oral gavage) | Significant reduction in atherosclerotic lesion progression with no increase in hepatic lipogenesis.[4] | |
| New Zealand White Rabbits | Advanced Atherosclerosis | 1.5, 5, and 15 mg/kg/day | Reduced progression of atherosclerosis and induced plaque regression in combination with simvastatin.[1] | |
| Glioblastoma (GBM) Xenograft Mice | Glioblastoma | 400 mg/kg (oral gavage) | Inhibited tumor growth, promoted tumor cell death, and prolonged survival.[5][6] |
Table 3: Pharmacokinetic Parameters of LXR-623
| Species | Dose | Tmax | Terminal Half-life | Key Notes | Reference |
| Healthy Humans | Single ascending doses | ~2 hours[2][4] | 41-43 hours[2][4] | Dose-proportional Cmax and AUC.[4] | |
| Mice (nude) | 400 mg/kg (oral gavage) | - | - | Brain concentrations were higher than plasma concentrations at 2 and 8 hours post-dose.[5] |
II. Experimental Protocols
This section provides detailed methodologies for key experiments commonly performed in LXR-623 research.
A. In Vitro LXR-623 Treatment and Gene Expression Analysis
Objective: To assess the effect of LXR-623 on the expression of LXR target genes (e.g., ABCA1, ABCG1) in a human macrophage cell line.
Materials:
-
THP-1 human monocytic cell line
-
PMA (Phorbol 12-myristate 13-acetate)
-
RPMI-1640 medium with 10% FBS
-
LXR-623 (solubilized in DMSO)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for ABCA1, ABCG1, and a housekeeping gene (e.g., GAPDH)
Protocol:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS.
-
To differentiate monocytes into macrophages, seed the cells in 6-well plates and treat with 100 ng/mL PMA for 48 hours.
-
After differentiation, replace the medium with fresh RPMI-1640 with 10% FBS and allow cells to rest for 24 hours.
-
-
LXR-623 Treatment:
-
Prepare a stock solution of LXR-623 in DMSO.
-
Dilute the LXR-623 stock solution in culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treat the differentiated THP-1 macrophages with the LXR-623 dilutions or vehicle control (DMSO) for 24 hours.
-
-
RNA Extraction and cDNA Synthesis:
-
Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target genes (ABCA1, ABCG1) and the housekeeping gene, and a suitable qPCR master mix.
-
Perform qPCR using a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.
-
B. Western Blotting for LDLR and ABCA1 Protein Levels
Objective: To determine the effect of LXR-623 on the protein levels of the LDL receptor (LDLR) and ABCA1 in glioblastoma cells.
Materials:
-
U87MG glioblastoma cell line
-
DMEM with 10% FBS
-
LXR-623 (solubilized in DMSO)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against LDLR and ABCA1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Culture and Treatment:
-
Culture U87MG cells in DMEM supplemented with 10% FBS.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of LXR-623 or vehicle control (DMSO) for 48 hours.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and load equal quantities onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LDLR and ABCA1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using a chemiluminescent substrate.
-
Image the blot and perform densitometry analysis to quantify protein levels relative to a loading control (e.g., β-actin).
-
III. Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to LXR-623 research.
Caption: LXR-623 signaling pathway leading to cholesterol efflux.
Caption: General experimental workflow for LXR-623 research.
IV. Troubleshooting and FAQs
This section addresses common challenges and questions that may arise during experiments with LXR-623.
Q1: I am not observing a significant induction of ABCA1 or ABCG1 gene expression after LXR-623 treatment in my cell line. What could be the issue?
A1:
-
Cell Line Specificity: Ensure that your chosen cell line expresses functional LXRα and/or LXRβ. Some cell lines may have low or absent LXR expression, rendering them unresponsive to LXR agonists. Consider using a positive control cell line known to be responsive, such as differentiated THP-1 macrophages.
-
LXR-623 Concentration and Incubation Time: The optimal concentration and incubation time can vary between cell types. Perform a dose-response (e.g., 0.1 to 10 µM) and time-course (e.g., 6, 12, 24, 48 hours) experiment to determine the optimal conditions for your specific cell line.
-
Compound Integrity: Verify the integrity and purity of your LXR-623 compound. Improper storage or handling can lead to degradation.
-
Experimental Technique: Double-check your qPCR protocol, including primer efficiency and RNA quality, to rule out technical errors.
Q2: My in vivo study with LXR-623 is showing unexpected toxicity or lack of efficacy. What should I consider?
A2:
-
Formulation and Bioavailability: LXR-623 is a hydrophobic compound. Ensure proper formulation to achieve adequate oral bioavailability. A common formulation for oral gavage in mice is a suspension in 0.5% methylcellulose and 0.1% Tween 80 in water.[6]
-
Dose Selection: The effective and tolerated dose can vary significantly between species. Refer to published preclinical studies for appropriate dose ranges. For example, doses of 1.5-50 mg/kg/day have been used in mice and rabbits.[1][7]
-
Pharmacokinetics: Conduct a pilot pharmacokinetic study in your animal model to confirm that LXR-623 is reaching the target tissue at a sufficient concentration and for an adequate duration.
-
Species Differences: Be aware of potential species differences in LXR biology and lipid metabolism. For instance, mice lack cholesteryl ester transfer protein (CETP), which can affect the response to LXR agonists compared to humans.[8]
Q3: What are the known side effects of LXR-623, and how can I monitor for them?
A3:
-
Central Nervous System (CNS) Effects: The primary dose-limiting toxicity of LXR-623 observed in a Phase I clinical trial was CNS-related adverse events, including dizziness and mood alteration, at higher doses.[4] While the exact mechanism is not fully understood, it is crucial to monitor for any neurological or behavioral changes in your animal models, especially at higher dose levels.
-
Hypertriglyceridemia: A common side effect of LXR agonists is an increase in plasma triglycerides due to the induction of SREBP-1c and hepatic lipogenesis.[9] Monitor plasma lipid profiles (triglycerides, cholesterol) in your in vivo studies. LXR-623 was designed to have a more neutral lipid profile compared to first-generation LXR agonists.[4]
Q4: How should I prepare and store LXR-623 for my experiments?
A4:
-
Solubility: LXR-623 is soluble in DMSO and ethanol. For in vitro experiments, prepare a concentrated stock solution in DMSO (e.g., 10-20 mM) and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
In Vivo Formulation: For oral administration in animal studies, LXR-623 can be formulated as a suspension in a vehicle such as 0.5% methylcellulose with a small amount of a surfactant like Tween 80 to improve suspension and absorption.[6] It is recommended to prepare the formulation fresh before each use.
Q5: Are there alternative LXR agonists I should consider as comparators in my studies?
A5:
-
T0901317 and GW3965: These are well-characterized, potent dual LXRα/β agonists that are often used as tool compounds in LXR research. They can serve as positive controls for LXR activation but are known to cause significant hypertriglyceridemia.[9]
-
LXRβ-selective agonists: Given that some of the adverse effects of LXR activation are attributed to LXRα, comparing LXR-623 to a more LXRβ-selective agonist could provide valuable mechanistic insights.
This technical support center provides a foundational resource for researchers working with LXR-623. As with any experimental work, careful planning, appropriate controls, and thorough data analysis are essential for generating robust and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. LXR ligand lowers LDL cholesterol in primates, is lipid neutral in hamster, and reduces atherosclerosis in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An LXR-Cholesterol Axis Creates a Metabolic Co-Dependency for Brain Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Approach to Treating Glioblastoma through Activation of the Liver X Recep - Genaro Villa [grantome.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
enhancing the therapeutic window of LXR-623
Welcome to the technical support center for LXR-623. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing LXR-623 in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cells are not responding to LXR-623 treatment. What could be the reason?
A1: Several factors could contribute to a lack of cellular response to LXR-623. Consider the following troubleshooting steps:
-
Cell Line Specificity: The therapeutic effect of LXR-623, particularly its ability to induce cell death, has been shown to be potent in glioblastoma (GBM) cells that are highly dependent on exogenous cholesterol uptake.[1] Normal brain cells, which rely more on endogenous cholesterol synthesis, are less sensitive.[1][2] Ensure your cell line has the appropriate metabolic phenotype.
-
LXR Receptor Expression: Confirm that your target cells express Liver X Receptors (LXRα and LXRβ). LXR-623 is a partial agonist of LXRα and a full agonist of LXRβ.[1][3] You can verify receptor expression using techniques like qPCR or Western blotting.
-
Compound Integrity and Concentration: Verify the integrity and concentration of your LXR-623 stock. Improper storage or handling can degrade the compound. We recommend preparing fresh dilutions for each experiment from a stock solution stored at -80°C. Also, ensure you are using an effective concentration. For instance, in vitro studies with GBM cells have used concentrations in the micromolar range.[3][4]
-
Treatment Duration: The effects of LXR-623 may not be immediate. Some studies have shown that detrimental effects on cancer cells manifest after at least 24 hours of exposure.[4] Consider extending your treatment duration.
Q2: I am observing significant cytotoxicity in my non-cancerous control cell lines. Is this expected?
A2: While LXR-623 has shown selectivity for certain cancer cells like GBM, some level of off-target effects can occur, especially at higher concentrations.[1] Here's how to troubleshoot this:
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration that maximizes efficacy in your target cells while minimizing toxicity in control cells.
-
LXRβ Dependence: LXR-623-induced cell death in GBM is primarily mediated through the activation of LXRβ.[1][3] You can investigate the LXRβ dependency in your system using siRNA-mediated knockdown of LXRβ.
-
Assess Apoptosis: Characterize the type of cell death observed. LXR-623 has been shown to induce apoptosis in sensitive cells.[1][5] You can use assays like TUNEL staining or Annexin V flow cytometry to confirm if the observed cytotoxicity is due to apoptosis.
Q3: My in vivo experiments are showing unexpected central nervous system (CNS) side effects in the animal models. What should I do?
A3: This is a known challenge with LXR-623. Clinical trials in humans were discontinued due to CNS and psychiatric adverse events at higher doses.[6][7][8][9][10]
-
Dosage Adjustment: The primary strategy is to carefully titrate the dose to find a therapeutic window where anti-tumor or other desired effects are observed without significant CNS toxicity. LXR-623 is known to be brain-penetrant.[1][3][11]
-
Monitor Animal Behavior: Implement a comprehensive behavioral monitoring plan for your animal studies to detect any signs of neurological or psychiatric adverse effects early on.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Conduct PK/PD studies to correlate the drug concentration in the brain and plasma with both the therapeutic effects and the adverse events.[8] This can help in designing a more optimal dosing regimen.
Q4: I am concerned about the potential for LXR-623 to induce hepatic steatosis and hypertriglyceridemia. How can I monitor for this?
A4: While LXR-623 was developed to be a "lipid-neutral" LXR agonist, monitoring for these common side effects of LXR activation is crucial.[6][7] Systemic LXR activation, particularly of LXRα in the liver, can lead to increased lipogenesis.[6][12][13]
-
Biochemical Analysis: Regularly monitor plasma triglyceride and cholesterol levels in your animal models.
-
Histological Examination: At the end of your in vivo studies, perform a histological analysis of the liver to check for signs of lipid accumulation (steatosis).
-
Gene Expression Analysis: Analyze the expression of key lipogenic genes in the liver, such as SREBP-1c, FASN, and SCD1, using qPCR. LXR-623 has been shown to not induce Srebp1c in the cerebral cortex and has minimal activity in the liver and adipose tissue in some models.[1]
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| IC50 (LXRα) | 179 nM | In vitro | [11] |
| IC50 (LXRβ) | 24 nM | In vitro | [11] |
| Peak Plasma Concentration (Cmax) | Achieved at ~2 hours | Healthy human participants | [8][10][11] |
| Terminal Half-life | 41-43 hours | Healthy human participants | [8][10][11] |
| EC50 (ABCA1 expression) | 526 ng/mL | Healthy human participants | [8][10] |
| EC50 (ABCG1 expression) | 729 ng/mL | Healthy human participants | [8][10] |
| IC50 (U373 glioma cells) | 8.50 µM | In vitro | [4] |
| IC50 (KNS42 glioma cells) | 27.51 µM | In vitro | [4] |
| IC50 (SF188 glioma cells) | 22.49 µM | In vitro | [4] |
Signaling Pathways and Experimental Workflows
LXR-623 Signaling Pathway in Glioblastoma
The diagram below illustrates the proposed mechanism of action of LXR-623 in glioblastoma cells, leading to cholesterol depletion and subsequent apoptosis.
Caption: LXR-623 signaling in glioblastoma cells.
Experimental Workflow: Assessing LXR-623 Efficacy and Side Effects In Vivo
This workflow outlines a typical in vivo experiment to evaluate the therapeutic window of LXR-623.
Caption: In vivo workflow for LXR-623 evaluation.
Detailed Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of LXR-623 in a specific cell line.
Materials:
-
Target cell line (e.g., U87MG, SF188)
-
Complete cell culture medium
-
LXR-623 (stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of LXR-623 in complete cell culture medium. A typical concentration range to test is 0.1 µM to 50 µM. Include a vehicle control (DMSO) at the same final concentration as the highest LXR-623 dose.
-
Remove the old medium from the cells and add 100 µL of the prepared LXR-623 dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Quantitative PCR (qPCR) for LXR Target Gene Expression
Objective: To measure the effect of LXR-623 on the expression of LXR target genes (e.g., ABCA1, ABCG1, SREBP-1c).
Materials:
-
Cells or tissue treated with LXR-623 or vehicle
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Treat cells or animals with LXR-623 as per your experimental design.
-
Harvest cells or tissues and extract total RNA using a suitable RNA extraction kit.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for your gene of interest, and qPCR master mix.
-
Run the qPCR reaction in a real-time PCR instrument using a standard cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control group.
Protocol 3: Cholesterol Efflux Assay
Objective: To assess the ability of LXR-623 to promote cholesterol efflux from cells.
Materials:
-
Target cells (e.g., macrophages, GBM cells)
-
Cell culture medium with and without serum
-
[³H]-cholesterol
-
LXR-623
-
ApoA-I or HDL (as cholesterol acceptors)
-
Scintillation counter and scintillation fluid
Procedure:
-
Plate cells in a 24-well plate and allow them to adhere.
-
Label the cells with [³H]-cholesterol in serum-containing medium for 24 hours.
-
Wash the cells and equilibrate them in serum-free medium for 18-24 hours.
-
Treat the cells with LXR-623 or vehicle control in serum-free medium for 24 hours to induce the expression of cholesterol transporters.
-
Initiate the efflux by adding serum-free medium containing a cholesterol acceptor (e.g., 10 µg/mL ApoA-I) to the cells.
-
Incubate for 4-6 hours.
-
Collect the medium (containing the effluxed cholesterol) and lyse the cells with a suitable lysis buffer.
-
Measure the radioactivity in both the medium and the cell lysate using a scintillation counter.
-
Calculate the percentage of cholesterol efflux as: (radioactivity in medium) / (radioactivity in medium + radioactivity in cell lysate) x 100%.
References
- 1. An LXR-Cholesterol Axis Creates a Metabolic Co-Dependency for Brain Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LXR-623 | Liver X Receptor | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Safety, pharmacokinetics, and pharmacodynamics of single doses of LXR-623, a novel liver X-receptor agonist, in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. ahajournals.org [ahajournals.org]
- 13. Raising HDL cholesterol without inducing hepatic steatosis and hypertriglyceridemia by a selective LXR modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing LXR-623 Resistance in Glioblastoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering potential resistance to LXR-623 in glioblastoma (GBM) cell lines. The information is based on the known mechanism of action of LXR-623 and general principles of drug resistance in cancer.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of LXR-623 in glioblastoma?
LXR-623 is a brain-penetrant agonist of the Liver X Receptor (LXR), with a higher affinity for the LXRβ isoform, which is the predominant form in GBM.[1][2] Its anti-tumor activity stems from its ability to modulate cholesterol homeostasis within GBM cells, which are highly dependent on cholesterol for survival.[1][2] Activation of LXRβ by LXR-623 leads to two key events:
-
Upregulation of ABCA1: This transporter protein is responsible for effluxing cholesterol out of the cell.[1][3]
-
Upregulation of IDOL (Inducible Degrader of the LDLR): IDOL is an E3 ubiquitin ligase that targets the Low-Density Lipoprotein Receptor (LDLR) for degradation. This reduces the cell's ability to take up cholesterol from its environment.[1][3][4]
The combined effect of increased cholesterol efflux and decreased uptake leads to a significant depletion of intracellular cholesterol, which in turn induces apoptosis and cell death in GBM cells.[1][4]
Q2: In which glioblastoma cell lines has LXR-623 shown efficacy?
LXR-623 has demonstrated potent killing activity in a variety of patient-derived and established GBM cell lines.[3]
Q3: Are there any known resistance mechanisms to LXR-623 in glioblastoma?
Currently, there is a lack of published literature specifically documenting acquired resistance to LXR-623 in glioblastoma cell lines. However, based on its mechanism of action, several potential resistance mechanisms can be hypothesized. These are detailed in the Troubleshooting Guide below.
Troubleshooting Guide: Investigating LXR-623 Resistance
This guide is designed to help researchers investigate and troubleshoot potential resistance to LXR-623 in their glioblastoma cell line experiments.
Problem 1: Reduced or Loss of Sensitivity to LXR-623 (Increased IC50)
If you observe that your glioblastoma cell line requires a higher concentration of LXR-623 to achieve the desired cytotoxic effect (an increase in the half-maximal inhibitory concentration, or IC50), it may indicate the development of resistance.
Potential Causes and Troubleshooting Steps:
-
Alterations in the LXRβ Signaling Pathway:
-
Hypothesis: Mutations in the NR1H2 gene (encoding LXRβ) could prevent LXR-623 binding or downstream signaling. While specific mutations conferring resistance to LXR agonists are not well-documented in GBM, it remains a theoretical possibility.[5]
-
Troubleshooting:
-
Sequence the NR1H2 gene: Compare the sequence in your resistant cell line to that of the parental, sensitive cell line to identify any potential mutations.
-
Assess LXRβ protein expression: Use Western blotting to determine if LXRβ protein levels are downregulated in the resistant cells.
-
Evaluate LXRβ activity: Perform a reporter assay to assess the transcriptional activity of LXRβ in the presence of LXR-623.
-
-
-
Compensatory Upregulation of Cholesterol Synthesis:
-
Hypothesis: To counteract the cholesterol-depleting effects of LXR-623, resistant cells may upregulate their own de novo cholesterol biosynthesis pathway.[6][7]
-
Troubleshooting:
-
Gene Expression Analysis: Use quantitative PCR (qPCR) to measure the mRNA levels of key enzymes in the cholesterol biosynthesis pathway, such as HMG-CoA reductase (HMGCR) and Squalene Synthase (SQS).
-
Metabolic Assays: Measure the rate of de novo cholesterol synthesis using radiolabeled precursors like [14C]-acetate.
-
-
-
Impaired Cholesterol Efflux or Enhanced Uptake Mechanisms:
-
Hypothesis: Resistant cells might develop mechanisms to counteract the effects of ABCA1 upregulation and LDLR degradation.
-
Troubleshooting:
-
Assess ABCA1 and LDLR Protein Levels: Use Western blotting to confirm that LXR-623 is still inducing ABCA1 expression and promoting LDLR degradation in the resistant cells. A lack of these changes could indicate a block in the signaling pathway.
-
Cholesterol Efflux Assay: Directly measure the rate of cholesterol efflux to determine if the resistant cells have impaired ABCA1 function.
-
-
Problem 2: LXR-623 Fails to Induce Apoptosis
If LXR-623 is no longer inducing programmed cell death in your glioblastoma cells, this could be another indicator of resistance.
Potential Causes and Troubleshooting Steps:
-
Upregulation of Anti-Apoptotic Proteins:
-
Hypothesis: Resistant cells may have upregulated the expression of anti-apoptotic proteins, such as those from the Bcl-2 family, which can counteract the pro-apoptotic signals initiated by cholesterol depletion.
-
Troubleshooting:
-
Western Blot Analysis: Profile the expression of key anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak, Noxa) proteins in your sensitive and resistant cell lines. LXR-623 has been shown to upregulate the pro-apoptotic protein Noxa.[8]
-
-
-
Altered Mitochondrial Function:
-
Hypothesis: LXR-623 has been shown to inhibit mitochondrial respiration.[9] Resistant cells might have adapted their metabolism to be less reliant on mitochondrial function.
-
Troubleshooting:
-
Metabolic Flux Analysis: Use techniques like Seahorse analysis to assess the rates of oxidative phosphorylation and glycolysis in your sensitive versus resistant cells.
-
-
Strategies to Overcome Potential LXR-623 Resistance
-
Combination Therapies:
-
Bcl-xL Inhibitors: Since upregulation of anti-apoptotic proteins is a potential resistance mechanism, combining LXR-623 with a Bcl-xL inhibitor (e.g., WEHI-539) has shown synergistic effects in inducing apoptosis in glioblastoma cells.[8]
-
Chemotherapy: Combining LXR agonists with conventional chemotherapies has been explored in other cancers to overcome resistance.[10] The rationale is to target multiple survival pathways simultaneously.
-
Inhibitors of Cholesterol Biosynthesis (Statins): If resistance is driven by compensatory cholesterol synthesis, co-treatment with a statin could re-sensitize the cells to LXR-623.[9]
-
Data Presentation
Table 1: IC50 Values of LXR-623 in Glioblastoma Cell Lines
| Cell Line | IC50 (µM) |
| U373 | 8.50 |
| KNS42 | 27.51 |
| SF188 | 22.49 |
Data from a study on pediatric and adult diffuse glioma cell lines.
Table 2: Effect of LXR-623 on Key Protein Expression in Glioblastoma Cells
| Protein | Effect of LXR-623 Treatment | Method of Detection | Reference |
| ABCA1 | Increased expression | Western Blot, Immunohistochemistry | [1] |
| LDLR | Decreased expression | Western Blot, Immunohistochemistry | [1][4] |
| LXRβ | No significant change in expression | Western Blot | [1] |
| IDOL | Increased expression | Gene Microarray | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed glioblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of LXR-623 (e.g., 0.1 to 50 µM) for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for ABCA1, LDLR, and LXRβ
-
Cell Lysis: Treat GBM cells with LXR-623 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against ABCA1, LDLR, LXRβ, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative PCR (qPCR) for ABCA1 and IDOL
-
RNA Extraction: Treat GBM cells with LXR-623, then extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers specific for ABCA1, IDOL, and a housekeeping gene (e.g., GAPDH or ACTB).
-
Thermal Cycling: Perform the qPCR on a real-time PCR system.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Cholesterol Efflux Assay
-
Cell Labeling: Label GBM cells with a fluorescently-tagged cholesterol analog or [³H]-cholesterol for 24-48 hours.
-
Equilibration: Equilibrate the cells in serum-free media for 18-24 hours.
-
Efflux Induction: Induce cholesterol efflux by treating the cells with LXR-623 in the presence of a cholesterol acceptor (e.g., ApoA1 or HDL) for 4-6 hours.
-
Sample Collection: Collect the media and lyse the cells.
-
Quantification: Measure the amount of labeled cholesterol in the media and the cell lysate using a fluorometer or scintillation counter.
-
Data Analysis: Calculate the percentage of cholesterol efflux as (cholesterol in media) / (cholesterol in media + cholesterol in cell lysate) x 100.
Mandatory Visualizations
// Nodes LXR623 [label="LXR-623", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LXRb [label="LXRβ", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RXR [label="RXR", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LXR_RXR [label="LXRβ/RXR\nHeterodimer", fillcolor="#FBBC05", fontcolor="#202124"]; LXRE [label="LXR Response Element\n(LXRE) in DNA", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; ABCA1 [label="ABCA1 Gene\nTranscription", fillcolor="#34A853", fontcolor="#FFFFFF"]; IDOL [label="IDOL Gene\nTranscription", fillcolor="#34A853", fontcolor="#FFFFFF"]; ABCA1_protein [label="ABCA1 Protein", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; IDOL_protein [label="IDOL Protein\n(E3 Ligase)", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cholesterol_Efflux [label="Increased\nCholesterol Efflux", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=filled]; LDLR [label="LDLR Protein", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; LDLR_degradation [label="LDLR Degradation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=filled]; Cholesterol_Uptake [label="Decreased\nCholesterol Uptake", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=filled]; Cholesterol_Depletion [label="Intracellular\nCholesterol Depletion", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", style=filled]; Apoptosis [label="Apoptosis", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges LXR623 -> LXRb [label="activates", fontcolor="#5F6368"]; LXRb -> LXR_RXR [arrowhead=none]; RXR -> LXR_RXR [arrowhead=none]; LXR_RXR -> LXRE [label="binds to", fontcolor="#5F6368"]; LXRE -> ABCA1 [label="induces", fontcolor="#5F6368"]; LXRE -> IDOL [label="induces", fontcolor="#5F6368"]; ABCA1 -> ABCA1_protein [label="translates to", fontcolor="#5F6368"]; IDOL -> IDOL_protein [label="translates to", fontcolor="#5F6368"]; ABCA1_protein -> Cholesterol_Efflux; IDOL_protein -> LDLR [label="targets for\ndegradation", fontcolor="#5F6368"]; LDLR -> LDLR_degradation [style=dashed]; LDLR_degradation -> Cholesterol_Uptake; Cholesterol_Efflux -> Cholesterol_Depletion; Cholesterol_Uptake -> Cholesterol_Depletion; Cholesterol_Depletion -> Apoptosis; } LXR-623 Signaling Pathway in Glioblastoma.
// Nodes Start [label="Decreased Sensitivity to LXR-623\n(Increased IC50)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Pathway [label="1. Assess LXRβ Pathway Integrity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Synthesis [label="2. Investigate Cholesterol Biosynthesis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Transporters [label="3. Evaluate Efflux/Uptake Machinery", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Seq_LXRb [label="Sequence NR1H2 Gene", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; WB_LXRb [label="Western Blot for LXRβ", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; qPCR_Synthase [label="qPCR for HMGCR, SQS", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; WB_Transporters [label="Western Blot for\nABCA1 & LDLR", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Efflux_Assay [label="Cholesterol Efflux Assay", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
Outcome1 [label="Mutation/Loss of LXRβ", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Outcome2 [label="Upregulated Cholesterol Synthesis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Outcome3 [label="Altered Transporter Function", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Check_Pathway; Start -> Check_Synthesis; Start -> Check_Transporters;
Check_Pathway -> Seq_LXRb; Check_Pathway -> WB_LXRb; Seq_LXRb -> Outcome1; WB_LXRb -> Outcome1;
Check_Synthesis -> qPCR_Synthase; qPCR_Synthase -> Outcome2;
Check_Transporters -> WB_Transporters; Check_Transporters -> Efflux_Assay; WB_Transporters -> Outcome3; Efflux_Assay -> Outcome3; } Troubleshooting Workflow for LXR-623 Resistance.
// Nodes Start [label="Hypothesized LXR-623\nResistant GBM Cells", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Molecular_Analysis [label="Molecular Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Functional_Assays [label="Functional Assays", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Combination_Therapy [label="Test Combination\nTherapies", fillcolor="#34A853", fontcolor="#FFFFFF"];
Genomic [label="Genomic:\n- NR1H2 Sequencing", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Transcriptomic [label="Transcriptomic:\n- qPCR for LXR targets & \n cholesterol synthesis genes", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Proteomic [label="Proteomic:\n- Western Blot for LXRβ, \n ABCA1, LDLR, Bcl-2 family", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
Viability [label="Cell Viability Assay\n(IC50 determination)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis Assay\n(e.g., Annexin V)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Cholesterol [label="Cholesterol Efflux Assay", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Molecular_Analysis; Start -> Functional_Assays; Molecular_Analysis -> Genomic; Molecular_Analysis -> Transcriptomic; Molecular_Analysis -> Proteomic; Functional_Assays -> Viability; Functional_Assays -> Apoptosis; Functional_Assays -> Cholesterol; {Genomic, Transcriptomic, Proteomic, Viability, Apoptosis, Cholesterol} -> Combination_Therapy; } Experimental Workflow for Investigating Resistance.
References
- 1. An LXR-Cholesterol Axis Creates a Metabolic Co-Dependency for Brain Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An LXR-Cholesterol Axis Creates a Metabolic Co-Dependency for Brain Cancers [escholarship.org]
- 3. A Novel Approach to Treating Glioblastoma through Activation of the Liver X Recep - Genaro Villa [grantome.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of cholesterol biosynthesis and cancer signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cholesterol Metabolic Reprogramming in Cancer and Its Pharmacological Modulation as Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of LXRβ inhibits tumor respiration and is synthetically lethal with Bcl‐xL inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cholesterol metabolism and its implication in glioblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liver X Receptors (LXRs) in cancer-an Eagle’s view on molecular insights and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining LXR-623 Treatment Schedules for Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Liver X Receptor (LXR) agonist, LXR-623, in the context of long-term experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for LXR-623?
A1: LXR-623 is a synthetic agonist of Liver X Receptors (LXRs), with a higher affinity for LXRβ over LXRα. It is a partial agonist of LXRα and a full agonist of LXRβ. Upon binding to LXRs, which are nuclear receptors, LXR-623 forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) on the DNA, leading to the transcription of target genes involved in cholesterol homeostasis, inflammation, and lipid metabolism. A key action is the upregulation of ATP-binding cassette (ABC) transporters like ABCA1 and ABCG1, which promote cholesterol efflux from cells.
Q2: What are the known pharmacokinetic properties of LXR-623?
A2: LXR-623 is orally bioavailable and has been shown to cross the blood-brain barrier. In preclinical models, it is rapidly absorbed, with peak plasma concentrations (Cmax) typically reached within a few hours of oral administration. The terminal half-life has been reported to be between 41 and 43 hours in single-dose studies in healthy participants, suggesting a relatively long duration of action that should be considered when designing long-term dosing schedules.[1][2]
Q3: What are the major known toxicities associated with LXR-623 and other LXR agonists?
A3: The clinical development of LXR-623 was halted due to dose-dependent central nervous system (CNS)-related adverse events observed in Phase I clinical trials.[1][2] For LXR agonists in general, a primary concern is the induction of hepatic steatosis (fatty liver) and hypertriglyceridemia. This is predominantly mediated through the activation of LXRα in the liver, which upregulates genes involved in fatty acid synthesis, such as SREBP-1c.[3][4]
Q4: How can I formulate LXR-623 for oral administration in long-term animal studies?
A4: A common vehicle for oral gavage administration of LXR-623 in mice is a suspension in 0.5% methylcellulose and 2% Tween-80 in water. It is crucial to ensure the compound is homogenously suspended before each administration to ensure consistent dosing.
Troubleshooting Guides for Long-Term LXR-623 Studies
Issue 1: Observed CNS-Related Side Effects in Experimental Animals
Symptoms: Abnormal behavior such as lethargy, hyperactivity, tremors, ataxia (impaired coordination), or seizures.
Possible Cause: The inherent neurotoxic potential of LXR-623, especially at higher doses.
Troubleshooting Steps:
-
Dose De-escalation: Immediately consider reducing the dose of LXR-623. A dose-response relationship for both efficacy and toxicity should be established in your model to find a therapeutic window.
-
Intermittent Dosing: Instead of daily administration, explore alternative dosing schedules such as every other day or three times a week. This may help to reduce compound accumulation and mitigate toxicity while still maintaining a therapeutic effect. One study showed that administering an LXR agonist three times a week was effective in reducing atheroma.[5]
-
Behavioral Monitoring: Implement a standardized behavioral monitoring protocol. This could include a Functional Observational Battery (FOB) or Irwin test to systematically assess neurobehavioral functions.[6] More advanced techniques like automated home cage monitoring can provide continuous, non-invasive assessment of activity and behavior.[7]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, correlate the onset of CNS symptoms with plasma and brain concentrations of LXR-623 to understand the exposure-toxicity relationship.
Issue 2: Elevated Liver Enzymes and/or Triglycerides in Blood Samples
Symptoms: Increased plasma levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and triglycerides.
Possible Cause: LXRα-mediated induction of lipogenesis in the liver.
Troubleshooting Steps:
-
Biochemical Monitoring: Regularly monitor plasma ALT, AST, and triglyceride levels throughout the study. An increase in these markers is an early indication of hepatic stress.
-
Histopathological Analysis: At the end of the study, or in satellite groups, perform a thorough histological examination of the liver to assess for steatosis, inflammation, and any other signs of liver damage.
-
Dose Adjustment: Similar to managing CNS toxicity, a dose reduction or intermittent dosing schedule may alleviate the metabolic side effects.
-
Combination Therapy (Exploratory): In some preclinical studies, co-administration of other agents has been explored to mitigate LXR agonist-induced hypertriglyceridemia. For example, combining with a PPARα agonist like fenofibrate has been shown to neutralize this effect in mice.[3] Another approach could be combination with an RXR agonist, which has been shown to synergistically increase ABCA1 expression.[8][9] These are exploratory options and would require careful validation.
Issue 3: Lack of Efficacy at Doses That are Well-Tolerated
Symptoms: The desired therapeutic effect is not observed at doses that do not induce noticeable side effects.
Possible Cause: Insufficient target engagement or a narrow therapeutic window in the specific disease model.
Troubleshooting Steps:
-
Confirm Target Engagement: Before concluding a lack of efficacy, confirm that LXR-623 is engaging its target in the tissue of interest. This can be done by measuring the expression of known LXR target genes, such as ABCA1, ABCG1, or IDOL, via qPCR or Western blot.
-
Dose Escalation with Careful Monitoring: If lower doses are well-tolerated but ineffective, a cautious dose escalation study may be warranted. This should be accompanied by rigorous monitoring for both CNS and metabolic toxicities.
-
Re-evaluate the Animal Model: The therapeutic window for LXR-623 may be highly dependent on the specific animal model and disease state. Consider whether the chosen model is appropriate for evaluating the therapeutic potential of this compound.
-
Combination Therapy for Synergy: Explore combining a well-tolerated dose of LXR-623 with another therapeutic agent that has a different mechanism of action. This could potentially lead to a synergistic effect, allowing for efficacy at a lower, non-toxic dose of LXR-623.
Data Presentation
Table 1: Summary of LXR-623 Pharmacokinetic and In Vitro Potency Data
| Parameter | Value | Species/System | Reference |
| IC50 LXRα | 179 nM | In vitro | Selleck Chemicals |
| IC50 LXRβ | 24 nM | In vitro | Selleck Chemicals |
| Cmax | ~2 hours | Human | [1][2] |
| Terminal Half-life | 41-43 hours | Human | [1][2] |
| EC50 (ABCA1) | 526 ng/mL | Human | [2] |
| EC50 (ABCG1) | 729 ng/mL | Human | [2] |
Table 2: Preclinical Dosing of LXR Agonists in Long-Term Studies
| Compound | Dose | Dosing Regimen | Animal Model | Key Findings | Reference |
| GW3965 | 10 mg/kg/day | 12 weeks | LDLR-/- mice | Reduced atherosclerosis | [10] |
| T0901317 | 1.5 mg/kg | 3 times/week for 6 weeks | Atherosclerosis mice | Reduced atheroma | [5] |
| LXR-623 | 400 mg/kg | Daily | Glioblastoma mouse model | Tumor regression | MedchemExpress |
| PCN (mPXR agonist) | 100 mg/kg | Once a week for 42 weeks | C57BL/6 mice | Induced hepatomegaly and lipid accumulation | [11] |
Experimental Protocols
Protocol 1: Long-Term Oral Administration of LXR-623 in Mice with Toxicity Monitoring
1. Objective: To evaluate the long-term efficacy and safety of LXR-623 in a mouse model of [Specify Disease].
2. Materials:
- LXR-623
- Vehicle: 0.5% methylcellulose, 2% Tween-80 in sterile water
- Oral gavage needles
- Standard laboratory equipment for animal handling and observation
3. Methods:
- Animal Model: [Specify strain, age, and sex of mice]
- Acclimation: Acclimate animals to the housing facility for at least one week prior to the start of the experiment.
- Grouping: Randomly assign animals to treatment groups (e.g., Vehicle control, LXR-623 low dose, LXR-623 high dose). A typical group size is 8-10 animals.
- Dosing:
- Prepare a homogenous suspension of LXR-623 in the vehicle on each dosing day.
- Administer LXR-623 or vehicle via oral gavage at the specified dose and frequency (e.g., daily, every other day).
- Monitoring:
- Daily: Observe animals for any signs of CNS toxicity (lethargy, tremors, ataxia, etc.) and general health (posture, grooming). Record body weight.
- Weekly: Perform a more detailed behavioral assessment (e.g., open field test, rotarod test) to quantitatively assess motor coordination and activity.
- Bi-weekly/Monthly: Collect blood samples via a minimally invasive method (e.g., tail vein) for analysis of plasma ALT, AST, and triglycerides.
- Endpoint Analysis:
- At the end of the study, collect terminal blood samples for final biochemical analysis.
- Perfuse animals and collect tissues of interest (e.g., brain, liver, aorta) for histological analysis and measurement of LXR target gene expression.
4. Data Analysis: Analyze data using appropriate statistical methods (e.g., ANOVA, t-test) to compare treatment groups.
Mandatory Visualizations
Caption: LXR-623 Signaling Pathway.
Caption: Experimental Workflow for Refining LXR-623 Treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. Safety, pharmacokinetics, and pharmacodynamics of single doses of LXR-623, a novel liver X-receptor agonist, in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Synergetic Effect of rHDL and LXR Agonist on Reduction of Atherosclerosis in Mice [frontiersin.org]
- 6. Animal models for CNS safety pharmacology under the spotlight | NC3Rs [nc3rs.org.uk]
- 7. m.youtube.com [m.youtube.com]
- 8. Combined LXR and RXR Agonist Therapy Increases ABCA1 Protein Expression and Enhances ApoAI-Mediated Cholesterol Efflux in Cultured Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combinations of LXR and RXR agonists induce triglyceride accumulation in human HepaRG cells in a synergistic manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Long-term treatment with the mPXR agonist PCN promotes hepatomegaly and lipid accumulation without hepatocyte proliferation in mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Inconsistent Results in LXR-623 Experiments: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the liver X receptor (LXR) agonist, LXR-623. Inconsistent experimental outcomes can be a significant challenge; this guide aims to address common issues to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for LXR-623?
A1: LXR-623 is a synthetic agonist for Liver X Receptors (LXRα and LXRβ), which are nuclear receptors that function as ligand-activated transcription factors.[1][2] Upon binding to LXR-623, the receptor forms a heterodimer with the Retinoid X Receptor (RXR) and binds to LXR response elements (LXREs) in the promoter regions of target genes.[1] This interaction typically leads to the recruitment of coactivators and subsequent up-regulation of gene expression. Key target genes are involved in cholesterol homeostasis, fatty acid metabolism, and inflammation.[1][3][4]
Q2: What are the known off-target effects of LXR agonists like LXR-623?
A2: While LXR-623 is designed to be a potent LXR agonist, some compounds in this class have shown potential off-target effects. For instance, the widely used LXR agonist T0901317 has been reported to activate other nuclear receptors, such as the farnesoid X receptor (FXR) and the pregnane X receptor (PXR).[5] Such off-target activities can lead to unexpected biological responses and contribute to inconsistent data. It is crucial to include appropriate controls to distinguish between LXR-mediated and off-target effects.
Q3: Are there species-specific differences in the response to LXR agonists?
A3: Yes, significant species-specific differences in the response to LXR agonists have been documented.[6][7] For example, the regulation of cholesterol 7α-hydroxylase (CYP7A1), a key enzyme in bile acid synthesis, by LXR agonists differs between rodents and humans.[6] Rodents show a robust induction of CYP7A1, while this response is absent in human primary hepatocytes.[6] These differences are critical to consider when translating findings from animal models to human applications.
Q4: How can I be sure my LXR-623 compound is active?
A4: The activity of your LXR-623 stock solution should be regularly verified. This can be done by performing a dose-response experiment and measuring the induction of a well-characterized LXR target gene, such as ABCA1, in a responsive cell line (e.g., macrophages, hepatocytes). A significant increase in ABCA1 mRNA levels upon treatment would confirm the compound's activity.
Troubleshooting Guides
Issue 1: Inconsistent induction of LXR target genes (e.g., ABCA1, SREBF1c) in qPCR experiments.
This is a common issue that can arise from multiple factors, from reagent quality to experimental design.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| LXR-623 Degradation | Prepare fresh stock solutions of LXR-623 in an appropriate solvent (e.g., DMSO) and store them in small aliquots at -80°C to minimize freeze-thaw cycles. Protect from light. |
| Cell Culture Variability | Ensure consistent cell passage number, confluency, and serum concentration in the culture medium. High passage numbers can lead to altered cellular responses. |
| RNA Quality | Assess RNA integrity (e.g., using a Bioanalyzer) to ensure it is not degraded. Use a consistent RNA isolation method and include a DNase treatment step to remove genomic DNA contamination.[8] |
| Primer/Probe Issues | Validate qPCR primers for efficiency and specificity. Run a melt curve analysis for SYBR Green assays to check for a single amplicon.[9] For probe-based assays, ensure the probe has not been degraded by light exposure.[10] |
| Incorrect Data Analysis | Ensure the baseline and threshold are set correctly in your qPCR software.[10] Use appropriate and validated reference genes for normalization. |
Experimental Protocol: qPCR for LXR Target Gene Expression
-
Cell Treatment: Plate cells at a desired density and allow them to adhere. Treat with LXR-623 or vehicle control (e.g., DMSO) at various concentrations for a specified time (e.g., 24 hours).
-
RNA Isolation: Lyse the cells and isolate total RNA using a commercially available kit, including a DNase I digestion step.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
qPCR: Perform real-time quantitative PCR using a validated primer set for your target gene (e.g., ABCA1) and a reference gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Issue 2: High variability in cell viability or cytotoxicity assays.
Assessing the effect of LXR-623 on cell viability is crucial, but results can be inconsistent.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cell line (typically <0.1%).[11] |
| Assay Interference | Some compounds can interfere with the chemistry of viability assays (e.g., MTT, MTS). Run a control with LXR-623 in cell-free media to check for direct reduction of the assay reagent. Consider using an alternative assay that measures a different cellular parameter (e.g., ATP levels, membrane integrity). |
| Cell Seeding Density | Inconsistent cell numbers at the start of the experiment will lead to variable results. Use a cell counter to ensure accurate and consistent seeding density. |
| Edge Effects in Plates | The outer wells of a multi-well plate are more prone to evaporation, leading to changes in media concentration. To minimize this, avoid using the outermost wells or ensure proper humidification in the incubator. |
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: After 24 hours, treat the cells with a serial dilution of LXR-623 or vehicle control.
-
Incubation: Incubate for the desired treatment duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
Issue 3: Unexpected or contradictory results in in vivo studies.
Translating in vitro findings to animal models can introduce new sources of variability.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Compound Bioavailability | The formulation and route of administration of LXR-623 can significantly impact its absorption and distribution. Ensure a consistent and appropriate vehicle is used for delivery. |
| Animal Strain and Sex | Different mouse strains can have varying metabolic responses.[12] Sex can also be a significant biological variable. Clearly report the strain, sex, and age of the animals used. |
| Dietary Influences | The composition of the animal diet can influence lipid metabolism and the response to LXR agonists. Use a standardized and consistent diet throughout the study. |
| Circadian Rhythm | LXR activity and lipid metabolism are under circadian control. Dosing and sample collection should be performed at the same time each day to minimize variability. |
Experimental Protocol: In Vivo LXR-623 Efficacy Study in Mice
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign animals to treatment groups (e.g., vehicle control, LXR-623 low dose, LXR-623 high dose).
-
Dosing: Administer LXR-623 or vehicle via the chosen route (e.g., oral gavage) at the same time each day for the duration of the study.
-
Monitoring: Monitor animal weight and health status regularly.
-
Sample Collection: At the end of the study, collect blood and tissues for analysis (e.g., plasma lipid profile, liver gene expression).
Visualizing Experimental Workflows and Pathways
LXR-623 Signaling Pathway
Caption: LXR-623 signaling pathway.
Troubleshooting Logic for Inconsistent qPCR Results
Caption: Troubleshooting inconsistent qPCR.
General Experimental Workflow for LXR-623 In Vitro Testing
Caption: In vitro experimental workflow.
References
- 1. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Liver X Receptors in Atherosclerosis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. JCI Insight - LXRs regulate features of age-related macular degeneration and may be a potential therapeutic target [insight.jci.org]
- 6. academic.oup.com [academic.oup.com]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. dispendix.com [dispendix.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. blog.biosearchtech.com [blog.biosearchtech.com]
- 11. ar.iiarjournals.org [ar.iiarjournals.org]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Lnd 623 and Digoxin on Cardiac Contractility
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cardiac contractility effects of the novel aminosteroid Lnd 623 and the well-established cardiac glycoside, digoxin. The information presented is based on available experimental data to assist researchers and professionals in drug development in understanding the pharmacological profiles of these two inotropic agents.
Executive Summary
This compound is a novel aminosteroid that has demonstrated potent positive inotropic effects. Like digoxin, its mechanism of action involves the inhibition of the Na+/K+-ATPase enzyme. However, preclinical data suggests that this compound may offer a more rapid onset of action and a sustained increase in cardiac contractility compared to digoxin. This guide will delve into the available quantitative data, experimental methodologies, and the underlying signaling pathways to provide a comprehensive comparison.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data from comparative studies on this compound and digoxin. It is important to note that the data is primarily derived from preclinical studies and abstracts, as full-text publications with comprehensive datasets were not publicly available.
| Parameter | This compound | Digoxin | Animal Model | Source |
| Maximal Inotropic Effect | Comparable magnitude to Digoxin | Comparable magnitude to this compound | Anesthetized Dog | [1] |
| Onset of Inotropic Effect | Peak at end of 20-min infusion or 15 min later | Occurred later than this compound | Anesthetized Dog | [1] |
| Duration of Inotropic Effect | Sustained for at least 3 hours | Not explicitly stated, but implied to be shorter-acting in reaching peak effect | Anesthetized Dog | [1] |
| Effect on Left Ventricular dP/dt | Increased | Increased | Anesthetized Dog | [1] |
| Parameter | This compound | Ouabain (for reference) | Source |
| Na+/K+-ATPase Inhibition (Human Na+ pump) | IC50 = 0.098 +/- 0.001 µM | IC50 = 0.67 +/- 0.02 µM | [2] |
| Maximum Inotropic Effect (vs. Ouabain) | Up to three-fold higher without toxic effects | Baseline for comparison | [2] |
Note: A direct IC50 comparison for Na+/K+-ATPase inhibition between this compound and digoxin was not available in the searched sources. The comparison with ouabain, another cardiac glycoside, is provided for context on potency.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are methodologies derived from the available literature for assessing the effects of inotropic agents on cardiac contractility.
In Vivo Hemodynamic Assessment in Anesthetized Dogs
This protocol is based on the comparative study of this compound and digoxin.[1]
-
Animal Model: Mongrel dogs.
-
Anesthesia: Pentobarbital.
-
Surgical Preparation: Instrumentation for the measurement of left ventricular pressure and its first derivative (dP/dt), arterial blood pressure, and heart rate.
-
Drug Administration: Intravenous infusion of this compound or digoxin at a rate of 3.10(-9) mol/kg/min over 20 minutes.
-
Hemodynamic Monitoring: Continuous recording of left ventricular dP/dt, blood pressure, and heart rate before, during, and for at least 3 hours after the infusion.
-
Data Analysis: Comparison of the peak inotropic response, time to peak effect, and duration of action between the two compounds.
In Vitro Assessment of Na+/K+-ATPase Inhibition
This protocol is based on the study investigating the mechanism of action of this compound.[2]
-
Enzyme Source: Purified membrane-bound Na,K-ATPase from human red blood cells.
-
Assay Principle: Measurement of the inhibition of ATP hydrolysis by the Na+/K+-ATPase in the presence of varying concentrations of the test compound (this compound or a reference inhibitor like ouabain).
-
Procedure:
-
Incubate the purified enzyme with different concentrations of the inhibitor.
-
Initiate the enzymatic reaction by adding ATP.
-
Measure the amount of inorganic phosphate (Pi) released over a specific time period.
-
The percentage of inhibition is calculated relative to a control without the inhibitor.
-
-
Data Analysis: Determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Mechanisms of Action
Both this compound and digoxin exert their positive inotropic effects by inhibiting the Na+/K+-ATPase pump located on the sarcolemma of cardiac myocytes. This inhibition leads to a cascade of events that ultimately increases the force of contraction.
Signaling Pathway of Na+/K+-ATPase Inhibition
The following diagram illustrates the general signaling pathway initiated by the inhibition of Na+/K+-ATPase by either this compound or digoxin.
Mechanism of inotropic action via Na+/K+-ATPase inhibition.
Description of the Signaling Pathway:
-
Inhibition of Na+/K+-ATPase: Both this compound and digoxin bind to and inhibit the Na+/K+-ATPase pump.[2] This pump is responsible for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) across the cell membrane by actively transporting Na+ out of the cell and K+ into the cell.
-
Increased Intracellular Sodium: Inhibition of the pump leads to an accumulation of intracellular Na+.
-
Altered Na+/Ca2+ Exchanger (NCX) Activity: The increased intracellular Na+ concentration reduces the electrochemical gradient that drives the forward mode of the Na+/Ca2+ exchanger (NCX). The primary function of the NCX in its forward mode is to extrude calcium (Ca2+) from the cell in exchange for Na+ influx.
-
Increased Intracellular Calcium: The reduced Ca2+ extrusion by the NCX, and in some cases, a reversal of the exchanger's direction, results in an increase in the intracellular Ca2+ concentration.
-
Enhanced Sarcoplasmic Reticulum Ca2+ Load: The higher cytosolic Ca2+ levels lead to increased Ca2+ uptake into the sarcoplasmic reticulum (SR) via the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA).
-
Increased Cardiac Contractility: During subsequent action potentials, the SR releases a larger amount of Ca2+, leading to increased binding of Ca2+ to troponin C on the myofilaments. This enhances the interaction between actin and myosin, resulting in a more forceful contraction of the cardiac muscle.
Experimental Workflow for In Vivo Hemodynamic Study
The following diagram outlines the logical flow of an in vivo experiment designed to compare the effects of this compound and digoxin on cardiac contractility.
Workflow for comparative in vivo hemodynamic assessment.
Conclusion
The available evidence suggests that this compound is a potent inotropic agent with a mechanism of action centered on the inhibition of Na+/K+-ATPase, similar to digoxin. Preclinical data indicates that this compound may have a more favorable pharmacokinetic profile, with a more rapid onset and sustained inotropic effect compared to digoxin.[1] Furthermore, in vitro studies suggest a higher potency of this compound in inhibiting the sodium pump compared to other cardiac glycosides like ouabain.[2]
For drug development professionals, these findings position this compound as a potentially promising candidate for conditions requiring acute and robust inotropic support. However, further comprehensive studies, including full-text publications of direct comparative trials with digoxin, are necessary to fully elucidate its clinical potential, safety profile, and therapeutic window. Researchers are encouraged to pursue further investigations to build upon these initial findings and to more definitively characterize the comparative pharmacology of this compound and digoxin.
References
- 1. Comparative hemodynamic study of a new aminosteroid: LND-623 with its 20 alpha-isomer: LND-369, and with digoxin and digoxigenin-rhamnoside in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism underlying the strong positive inotropic effects of LND-623: specific inhibition of Na, K-ATPase isoforms and exclusion of cellular sites of contractile control - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Na+/K+ ATPase Inhibition: Lnd 623 vs. Ouabain
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two potent Na+/K+ ATPase inhibitors: the novel aminosteroid Lnd 623 and the well-characterized cardiac glycoside ouabain. The following sections will delve into their inhibitory activities, mechanisms of action, and the experimental protocols used to evaluate their effects.
Quantitative Comparison of Inhibitory Activity
This compound and ouabain both effectively inhibit the Na+/K+ ATPase, a critical transmembrane pump responsible for maintaining cellular ion gradients. However, experimental data reveals significant differences in their potency. This compound, an aminosteroid analog of ouabain, has been shown to be a more efficient inhibitor of the human Na+ pump[1].
A key study directly comparing the two compounds reported that this compound is 6.8-fold more efficient than ouabain in inhibiting the human Na+ pump[1]. The half-maximal inhibitory concentrations (IC50) were determined to be 0.098 ± 0.001 µM for this compound and 0.67 ± 0.02 µM for ouabain[1]. While extensive data is available for ouabain's inhibition across different Na+/K+ ATPase isoforms and species, similar detailed isoform-specific data for this compound is not as readily available in the current literature. Ouabain's inhibitory activity is known to be isoform-dependent, with different IC50 values for the α1, α2, and α3 subunits, which can also vary between species[2][3].
| Inhibitor | Target Enzyme | Species/Tissue | IC50 Value | Reference |
| This compound | Human Na+ pump | Human Erythrocytes | 0.098 ± 0.001 µM | [1] |
| Ouabain | Human Na+ pump | Human Erythrocytes | 0.67 ± 0.02 µM | [1] |
| Ouabain | Na+/K+ ATPase α1 isoform | Canine Kidney | 15 nmol/l | [2] |
| Ouabain | Na+/K+ ATPase α3 isoform | Porcine Cerebral Cortex | 15 nmol/l | [2] |
| Ouabain | Anti-MERS-CoV activity | Vero cells | 0.08 µM |
Mechanism of Action and Signaling Pathways
Both this compound and ouabain exert their primary effect by binding to the Na+/K+ ATPase pump. This inhibition leads to an increase in intracellular sodium concentration, which in turn affects the Na+/Ca2+ exchanger, resulting in elevated intracellular calcium levels. This rise in intracellular calcium is responsible for the positive inotropic effects observed with these compounds, particularly in cardiac muscle cells[3].
Ouabain's Signaling Cascade:
Beyond its direct impact on ion transport, ouabain is known to activate complex intracellular signaling cascades. Binding of ouabain to the Na+/K+ ATPase can trigger a signaling cascade that is independent of its ion pumping inhibition. This involves the formation of a signaling complex, often within caveolae, that includes the Na/K-ATPase, Src (a non-receptor tyrosine kinase), and the Epidermal Growth Factor Receptor (EGFR). This interaction leads to the transactivation of the EGFR and subsequent activation of downstream pathways like the Ras-Raf-MEK-ERK (MAPK) pathway, which can influence cell growth, proliferation, and apoptosis[4][5][6].
This compound's Signaling Pathway:
Currently, there is a lack of specific studies detailing the downstream signaling pathways uniquely activated by this compound beyond the direct consequences of Na+/K+ ATPase inhibition. While it is established that this compound inhibits the pump, leading to increased intracellular calcium, further research is needed to determine if it, like ouabain, can act as a signaling molecule to trigger distinct intracellular cascades. One study noted that this compound had no effect on several other cellular functions, including the adenylate cyclase system and phosphodiesterase activity[1].
Experimental Methodologies
The inhibitory activity of compounds like this compound and ouabain on Na+/K+ ATPase is typically determined through enzymatic assays that measure the rate of ATP hydrolysis. A common method involves quantifying the amount of inorganic phosphate (Pi) released from ATP.
Na+/K+-ATPase Activity Assay Protocol (Malachite Green Method):
This colorimetric assay is a widely used method to measure ATPase activity. The principle lies in the reaction of malachite green with free orthophosphate released during ATP hydrolysis, which forms a colored complex that can be measured spectrophotometrically.
-
Preparation of Reagents:
-
Assay Buffer: Containing appropriate concentrations of NaCl, KCl, MgCl2, and a buffering agent (e.g., Tris-HCl).
-
Enzyme Preparation: A source of Na+/K+ ATPase, typically from tissue homogenates or purified enzyme preparations.
-
Substrate: Adenosine triphosphate (ATP) solution.
-
Inhibitors: Serial dilutions of this compound or ouabain. A control without inhibitor is also prepared.
-
Malachite Green Reagent: A solution of malachite green hydrochloride and ammonium molybdate in acid.
-
-
Assay Procedure:
-
The enzyme preparation is pre-incubated with different concentrations of the inhibitor (this compound or ouabain) in the assay buffer.
-
The reaction is initiated by the addition of ATP.
-
The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific period.
-
The reaction is stopped, often by the addition of a quenching agent like sodium dodecyl sulfate (SDS).
-
The malachite green reagent is added to the reaction mixture.
-
After a color development period, the absorbance is measured at a specific wavelength (typically around 620-660 nm)[7][8][9][10][11].
-
-
Data Analysis:
-
The amount of phosphate released is calculated from a standard curve prepared with known concentrations of phosphate.
-
The enzyme activity is expressed as the amount of phosphate released per unit time per amount of protein.
-
The percentage of inhibition for each inhibitor concentration is calculated relative to the control (no inhibitor).
-
Workflow for IC50 Determination:
The IC50 value, which represents the concentration of an inhibitor that causes 50% inhibition of the enzyme activity, is a standard measure of inhibitor potency. It is determined by performing the enzyme activity assay with a range of inhibitor concentrations.
The resulting data of percent inhibition versus the logarithm of the inhibitor concentration is then plotted to generate a dose-response curve. The IC50 value is the concentration at which the curve crosses the 50% inhibition mark[12][13][14].
References
- 1. Mechanism underlying the strong positive inotropic effects of LND-623: specific inhibition of Na, K-ATPase isoforms and exclusion of cellular sites of contractile control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding of ouabain and human ouabainlike substance to different Na+, K+-ATPase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The Na/K-ATPase Signaling: From Specific Ligands to General Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Interaction and Na/K-ATPase-Mediated Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Factors that influence the Na/K-ATPase signaling and function [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. eubopen.org [eubopen.org]
- 9. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. courses.edx.org [courses.edx.org]
- 13. azurebiosystems.com [azurebiosystems.com]
- 14. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Lnd 623 and Cardiac Glycosides: Structural and Mechanistic Divergence
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structural and functional characteristics of the synthetic aminosteroid Lnd 623 and the well-established class of cardiac glycosides. By examining their molecular frameworks, mechanisms of action, and providing supporting experimental data, this document aims to offer a clear understanding of their distinct pharmacological profiles.
Key Structural Distinctions
This compound and cardiac glycosides, while both exhibiting positive inotropic effects through the inhibition of Na+/K+-ATPase, possess fundamentally different chemical structures. The core difference lies in the substituent at the C17 position of the steroid nucleus and the presence of a hydroxyl group at C14.
Cardiac glycosides are characterized by a steroid core, a sugar moiety at the C3 position, and a lactone ring at the C17 position.[1][2] This lactone ring is the basis for their classification into two main subcategories:
-
Cardenolides: Possess a five-membered unsaturated butyrolactone ring (e.g., digoxin, digitoxin).
-
Bufadienolides: Feature a six-membered di-unsaturated pyrone ring (e.g., bufalin).
In stark contrast, this compound is an aminosteroid that lacks the hallmark lactone ring at the C17 position.[3][4] Instead, it features a pregnan-20-ol type side chain.[4] Furthermore, this compound is devoid of the C14 hydroxyl group that is characteristic of natural cardiac glycosides.[2]
| Feature | This compound | Cardiac Glycosides |
| Class | Aminosteroid | Glycoside |
| Steroid Nucleus | Present | Present |
| C17 Substituent | Pregnan-20-ol type side chain | Unsaturated lactone ring (5- or 6-membered) |
| C14 Hydroxyl Group | Absent | Present |
| Sugar Moiety | Present (rhamnose) | Present (various sugars) |
Mechanism of Action and Experimental Data
Both this compound and cardiac glycosides exert their primary pharmacological effect by inhibiting the Na+/K+-ATPase pump, a transmembrane protein crucial for maintaining cellular ion gradients.[1][5] Inhibition of this pump leads to an increase in intracellular sodium concentration. This, in turn, reduces the activity of the sodium-calcium exchanger, resulting in an accumulation of intracellular calcium and consequently, enhanced myocardial contractility.[5]
Despite this shared mechanism, experimental data reveal significant differences in their potency and potential for isoform-specific interactions.
Comparative Inhibitory Potency
A study directly comparing the inhibitory effects of this compound and the cardiac glycoside ouabain on human Na+/K+-ATPase demonstrated a markedly higher potency for this compound.
| Compound | IC50 (µM) on human Na+/K+-ATPase |
| This compound | 0.098 ± 0.001 |
| Ouabain | 0.67 ± 0.02 |
Data from Maixent et al. (1992)[1]
These results indicate that this compound is approximately 6.8 times more potent than ouabain in inhibiting the human Na+ pump.[1]
Isoform Specificity
The Na+/K+-ATPase exists in different isoforms, with varying tissue distribution and sensitivity to inhibitors. Research suggests that this compound exhibits a specific inhibitory profile towards different isoforms, which may contribute to its distinct therapeutic window. The positive inotropic effect of this compound in rats has been linked to its specific inhibition of the two cardiac isoforms of Na+/K+-ATPase.[1] This isoform specificity is a critical area of ongoing research and may explain the observed differences in the therapeutic and toxic profiles of this compound compared to cardiac glycosides.
Experimental Protocols
The following provides a generalized methodology for assessing Na+/K+-ATPase inhibition, a key experiment in comparing this compound and cardiac glycosides.
Na+/K+-ATPase Activity Assay (Inorganic Phosphate Measurement)
Objective: To determine the concentration of the inhibitor (this compound or cardiac glycoside) that produces 50% inhibition (IC50) of Na+/K+-ATPase activity.
Principle: The enzymatic activity of Na+/K+-ATPase is quantified by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The difference in Pi released in the presence and absence of a specific Na+/K+-ATPase inhibitor (like ouabain) represents the activity of the enzyme.
Materials:
-
Purified Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex or human erythrocytes).
-
Assay Buffer (e.g., Tris-HCl, pH 7.4).
-
Cofactors and Substrates: MgCl2, KCl, NaCl, ATP.
-
Inhibitors: this compound, cardiac glycoside (e.g., ouabain, digoxin) at various concentrations.
-
Reagents for Pi detection (e.g., ammonium molybdate, ascorbic acid).
-
Spectrophotometer.
Procedure:
-
Enzyme Preparation: Prepare the Na+/K+-ATPase enzyme solution in the assay buffer.
-
Reaction Mixture: In a series of microcentrifuge tubes, prepare the reaction mixture containing the assay buffer, MgCl2, KCl, and NaCl.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (this compound or cardiac glycoside) to the respective tubes. Include a control group with no inhibitor and a blank group with a saturating concentration of ouabain to determine non-specific ATPase activity.
-
Pre-incubation: Pre-incubate the reaction mixtures at 37°C for a defined period (e.g., 10 minutes).
-
Initiation of Reaction: Start the enzymatic reaction by adding ATP to each tube.
-
Incubation: Incubate the reaction mixtures at 37°C for a specific duration (e.g., 15-30 minutes).
-
Termination of Reaction: Stop the reaction by adding a solution that denatures the enzyme and allows for colorimetric detection of Pi (e.g., a solution containing ascorbic acid and ammonium molybdate).
-
Color Development and Measurement: Allow time for the color to develop and then measure the absorbance at a specific wavelength (e.g., 660 nm) using a spectrophotometer.
-
Data Analysis:
-
Calculate the amount of Pi released in each sample using a standard curve.
-
Determine the Na+/K+-ATPase activity by subtracting the Pi released in the presence of ouabain (non-specific activity) from the total Pi released.
-
Plot the percentage of Na+/K+-ATPase inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value from the resulting dose-response curve.
-
Visualizing the Molecular Interactions and Pathways
To better understand the comparative pharmacology of this compound and cardiac glycosides, the following diagrams illustrate their structural differences and the common signaling pathway they modulate.
References
- 1. Mechanism underlying the strong positive inotropic effects of LND-623: specific inhibition of Na, K-ATPase isoforms and exclusion of cellular sites of contractile control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative hemodynamic study of a new aminosteroid: LND-623 with its 20 alpha-isomer: LND-369, and with digoxin and digoxigenin-rhamnoside in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new inotropic aminosteroid: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. PubChemLite - this compound (C27H47NO6) [pubchemlite.lcsb.uni.lu]
validation of Lnd 623's inotropic properties in different species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inotropic properties of the novel aminosteroid, Lnd 623, with other established inotropic agents. The information presented is collated from preclinical studies and is intended to provide an objective overview to inform further research and development.
Introduction to this compound
This compound is a novel aminosteroid compound that has demonstrated potent positive inotropic effects. Unlike traditional cardiac glycosides such as digoxin and ouabain, this compound possesses a unique chemical structure, lacking the typical lactone ring at the 17β position of the steroid nucleus. Despite these structural differences, it exerts its inotropic action through the inhibition of the Na+/K+-ATPase enzyme, a mechanism it shares with cardiac glycosides. This guide will delve into the comparative efficacy, potency, and experimental validation of this compound's inotropic properties across different species.
Comparative Inotropic Effects
This compound has been shown to induce a strong positive inotropic effect, in some cases surpassing that of established drugs like digoxin and ouabain. The following tables summarize the available quantitative data from various preclinical studies.
In Vitro Inotropic Potency and Efficacy
| Compound | Species | Preparation | Parameter | Value | Citation |
| This compound | Guinea Pig | Papillary Muscle | Emax (vs. Digoxin) | Significantly Higher | [1] |
| This compound | Rat | Cardiac Myocytes | Na+/K+-ATPase Inhibition (IC50) | - | |
| Digoxin | Guinea Pig | Papillary Muscle | Emax | - | [1] |
| Ouabain | Guinea Pig | Papillary Muscle | EC50 | - | |
| Dobutamine | Guinea Pig | Papillary Muscle | EC50 | 1.5 x 10⁻⁶ M | [2] |
| Dobutamine | Guinea Pig | Left Atria | EC50 | 1.8 x 10⁻⁶ M | [2] |
| Milrinone | Guinea Pig | Papillary Muscle | EC50 (high affinity) | 1.8 x 10⁻⁵ M | [3] |
| Milrinone | Guinea Pig | Papillary Muscle | EC50 (low affinity) | 1.4 x 10⁻⁴ M | [3] |
In Vivo Hemodynamic Effects in Anesthetized Dogs
| Compound | Dose | Parameter | Change from Baseline | Citation |
| This compound | 3x10⁻⁹ mol/kg/min | Left Ventricular dP/dt | Sustained Increase | [4] |
| Digoxin | 3x10⁻⁹ mol/kg/min | Left Ventricular dP/dt | Comparable to this compound (delayed onset) | [4] |
| Dobutamine | 2.5-10 µg/kg/min | Heart Rate | +2-11% | [5] |
| Dobutamine | 2.5-10 µg/kg/min | Arterial Pressure | +9-12% | [5] |
| Dopamine | 2.5-10 µg/kg/min | Heart Rate | +6-19% | [5] |
| Dopamine | 2.5-10 µg/kg/min | Arterial Pressure | +3-36% | [5] |
Note: Direct comparative studies with precise ED50 and Emax values for this compound against a wide range of inotropes across multiple species are limited in the publicly available literature. The data presented is synthesized from multiple sources and should be interpreted with consideration of the varying experimental conditions.
Mechanism of Action: Na+/K+-ATPase Inhibition
The primary mechanism of action for this compound's positive inotropic effect is the inhibition of the Na+/K+-ATPase enzyme in cardiac myocytes. This inhibition leads to a cascade of events culminating in increased myocardial contractility.
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in cardiac myocytes.
Inhibition of Na+/K+-ATPase by this compound leads to an increase in intracellular sodium concentration ([Na⁺]i). This reduces the sodium gradient across the sarcolemma, which in turn decreases the efficiency of the Na+/Ca²⁺ exchanger (NCX) to extrude calcium from the cell. The resulting increase in intracellular calcium concentration ([Ca²⁺]i) enhances the calcium load of the sarcoplasmic reticulum (SR), leading to greater calcium release upon subsequent action potentials and, consequently, a stronger myocardial contraction.[6][7] Beyond its ion-pumping role, Na+/K+-ATPase also functions as a signal transducer. Its inhibition can activate intracellular signaling cascades, including Src kinase, leading to the generation of reactive oxygen species (ROS) and activation of the MAPK pathway, which can influence gene expression and contribute to longer-term cardiac effects.[8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are synthesized protocols for key experiments used to evaluate the inotropic properties of this compound.
In Vitro Assessment of Inotropic Effects in Isolated Guinea Pig Papillary Muscle
This protocol is designed to measure the direct inotropic effects of a compound on an isolated cardiac muscle preparation.
Caption: Experimental workflow for in vitro inotropic assessment.
Detailed Steps:
-
Animal and Heart Preparation: A male guinea pig (300-500 g) is euthanized. The chest is opened, and the heart is rapidly excised and placed in cold, oxygenated Krebs-Henseleit solution.
-
Papillary Muscle Dissection: The right ventricle is opened, and a suitable papillary muscle is carefully dissected, ensuring minimal damage to the tissue.
-
Mounting the Preparation: The muscle is mounted vertically in a temperature-controlled organ bath (37°C) containing Krebs-Henseleit solution continuously bubbled with 95% O₂ and 5% CO₂. One end of the muscle is attached to a fixed hook, and the other end is connected to an isometric force transducer.
-
Electrical Stimulation: The muscle is stimulated to contract at a constant frequency (e.g., 1 Hz) using two platinum electrodes placed parallel to the muscle.
-
Equilibration: The preparation is allowed to equilibrate for at least 60 minutes under a resting tension that elicits approximately 90% of the maximal contractile force.
-
Drug Application: After a stable baseline is achieved, cumulative concentrations of this compound or other inotropic agents are added to the organ bath at regular intervals.
-
Data Recording: The developed tension is continuously recorded using a data acquisition system.
-
Analysis: The change in contractile force from baseline is measured for each drug concentration. This data is used to construct concentration-response curves and calculate potency (EC50) and efficacy (Emax).
In Vivo Hemodynamic Assessment in Anesthetized Dogs
This protocol evaluates the integrated cardiovascular effects of an inotropic agent in a whole-animal model.
Caption: Experimental workflow for in vivo hemodynamic assessment.
Detailed Steps:
-
Animal Preparation: A healthy mongrel dog is anesthetized with an appropriate agent (e.g., pentobarbital), intubated, and mechanically ventilated.
-
Surgical Instrumentation: Catheters are placed in a femoral artery for continuous monitoring of arterial blood pressure and in a femoral vein for drug administration. A high-fidelity catheter is inserted into the left ventricle via the carotid artery to measure left ventricular pressure and calculate its first derivative (dP/dt), an index of contractility.
-
Hemodynamic Monitoring: Heart rate, systemic arterial pressure, and left ventricular pressure are continuously monitored and recorded.
-
Stabilization: Following the surgical preparation, the animal is allowed a stabilization period to ensure all hemodynamic parameters are at a steady state.
-
Drug Administration: this compound or a comparator inotropic agent is administered as a continuous intravenous infusion at a predetermined dose and rate.
-
Data Acquisition: Hemodynamic variables are recorded continuously, with specific data points taken at baseline and at regular intervals throughout the drug infusion and post-infusion periods.
-
Data Analysis: The collected data is analyzed to determine the effects of the drug on heart rate, blood pressure, and left ventricular contractility (dP/dt).
Comparison with Other Inotropic Agents
This compound's inotropic profile distinguishes it from other classes of inotropic drugs.
-
Cardiac Glycosides (Digoxin, Ouabain): this compound shares the same molecular target, the Na+/K+-ATPase. However, preclinical data suggests that this compound may have a higher maximal inotropic effect and potentially a wider therapeutic index than ouabain.[1] Digoxin, a commonly used cardiac glycoside, is known for its narrow therapeutic index.[9][10]
-
Beta-Adrenergic Agonists (Dobutamine): Dobutamine primarily acts by stimulating β1-adrenergic receptors, leading to increased intracellular cyclic AMP (cAMP) and enhanced cardiac contractility.[11] In contrast to this compound, dobutamine's effects can be associated with increased heart rate and arrhythmogenicity.[12]
-
Phosphodiesterase Inhibitors (Milrinone): Milrinone increases intracellular cAMP by inhibiting its breakdown by phosphodiesterase 3.[3] This leads to both positive inotropic and vasodilatory effects. The mechanism of this compound is independent of the cAMP pathway.
Conclusion
This compound is a promising novel inotropic agent with a distinct chemical structure and a mechanism of action centered on the inhibition of Na+/K+-ATPase. Preclinical studies in various animal models, including guinea pigs and dogs, have demonstrated its potent positive inotropic effects, which appear to be at least comparable, and in some aspects superior, to traditional cardiac glycosides. Its unique profile suggests it may offer a different therapeutic window compared to existing inotropes. Further research is warranted to fully elucidate its clinical potential, including more extensive comparative studies across a wider range of species and a thorough evaluation of its safety and therapeutic index. The detailed experimental protocols provided in this guide can serve as a foundation for such future investigations.
References
- 1. A new milrinone analog: role of binding to A1 adenosine receptor in its positive inotropic effect on isolated guinea pig and rat atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dobutamine: positive inotropy by nonselective adrenoceptor agonism in isolated guinea pig and human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The positive inotropic response to milrinone in isolated human and guinea pig myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative hemodynamic study of a new aminosteroid: LND-623 with its 20 alpha-isomer: LND-369, and with digoxin and digoxigenin-rhamnoside in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of inotropic agents on arterial resistance and venous compliance in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AOP-Wiki [aopwiki.org]
- 7. mdpi.com [mdpi.com]
- 8. Factors that influence the Na/K-ATPase signaling and function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the therapeutic index of drugs? [medicalnewstoday.com]
- 10. Frontiers | Review: Failure of current digoxin monitoring for toxicity: new monitoring recommendations to maintain therapeutic levels for efficacy [frontiersin.org]
- 11. Dobutamine: development of a new catecholamine to selectively increase cardiac contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of the inotropic: chronotropic selectivity of dobutamine and dopamine in anaethetised dogs and guinea-pig isolated atria - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Lnd 623 and Other Aminosteroids: A Guide for Researchers
This guide provides a comprehensive comparative analysis of the aminosteroid Lnd 623 with other notable aminosteroids, focusing on their performance, mechanisms of action, and supporting experimental data. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex biological pathways and workflows.
Performance Comparison of Aminosteroids
The following tables summarize the key performance indicators of this compound and other selected aminosteroids, including those with positive inotropic effects and those utilized as neuromuscular blocking agents.
Table 1: Inotropic Activity and Toxicity of this compound and Cardiac Glycosides
| Compound | Target | IC50 (Na+/K+ ATPase Inhibition) | Positive Inotropic Effect | LD50 | Source |
| This compound | Na+/K+ ATPase | 0.098 ± 0.001 µM (human) | Strong, with a higher maximum contractile force than ouabain and digoxin.[1] | ~45 mg/kg (i.v.) | [1] |
| Ouabain | Na+/K+ ATPase | 0.67 ± 0.02 µM (human) | Potent positive inotrope. | ~4.5 mg/kg (i.v.) | |
| Digoxin | Na+/K+ ATPase | Active at similar concentrations to this compound and ouabain.[1] | Potent positive inotrope. | - | [1] |
Table 2: Potency of Aminosteroid Neuromuscular Blocking Agents
| Compound | ED50 (µg/kg) | ED95 (µg/kg) | Onset of Action | Duration of Action | Source |
| Pancuronium | 37.0 | 59.5 | Slower | Longer | |
| Vecuronium | 30.5 | 45.6 | Faster | Shorter | |
| Rocuronium | - | - | Rapid | Intermediate |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparative analysis of this compound and other aminosteroids.
Measurement of Inotropic Effect in Isolated Langendorff-Perfused Heart
This protocol is used to assess the direct effect of a substance on the contractility of the heart muscle, independent of systemic physiological factors.
Procedure:
-
Animal Preparation: A laboratory animal (e.g., guinea pig, rat) is anesthetized.
-
Heart Excision: The chest is opened, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.
-
Aortic Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.
-
Retrograde Perfusion: The heart is perfused in a retrograde manner through the aorta with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at a constant temperature (37°C) and pressure. This perfusion supplies the coronary arteries, keeping the heart viable.
-
Measurement of Contractile Force: A force transducer is attached to the apex of the ventricle to measure the isometric contractile force.
-
Drug Administration: After a stabilization period, this compound or other test compounds are administered at various concentrations into the perfusion solution.
-
Data Recording: The contractile force is continuously recorded, and dose-response curves are generated to determine the potency and efficacy of the compound.
Assessment of Hemodynamic Effects in Anesthetized Dogs
This in vivo protocol evaluates the cardiovascular effects of a substance in a whole-animal model, providing insights into its integrated physiological response.
Procedure:
-
Animal Preparation: A dog is anesthetized, intubated, and mechanically ventilated.
-
Catheterization: Catheters are inserted into a femoral artery to monitor blood pressure and into a femoral vein for drug administration. A catheter may also be placed in the left ventricle to measure left ventricular pressure and its first derivative (dP/dt), an index of contractility.
-
Baseline Measurements: Baseline hemodynamic parameters, including heart rate, arterial blood pressure, and left ventricular pressure, are recorded.
-
Drug Infusion: this compound or other test compounds are infused intravenously at different doses.
-
Continuous Monitoring: Hemodynamic parameters are continuously monitored and recorded throughout the drug infusion and for a period afterward.
-
Data Analysis: The changes in hemodynamic parameters from baseline are calculated to determine the inotropic, chronotropic, and vascular effects of the compound.
Na+/K+ ATPase Activity Assay
This biochemical assay quantifies the inhibitory effect of a compound on the activity of the Na+/K+ ATPase enzyme, a key target for inotropic aminosteroids.
Procedure:
-
Enzyme Preparation: A source of Na+/K+ ATPase is prepared, typically from a tissue homogenate or a purified enzyme preparation.
-
Reaction Mixture: The enzyme is incubated in a reaction buffer containing ATP, Mg2+, Na+, and K+ ions.
-
Inhibitor Addition: this compound or other test compounds are added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also run.
-
Incubation: The reaction is incubated at a specific temperature (e.g., 37°C) for a defined period.
-
Measurement of Phosphate Release: The enzymatic reaction (hydrolysis of ATP) releases inorganic phosphate (Pi). The amount of Pi released is quantified using a colorimetric method.
-
Calculation of Inhibition: The activity of the enzyme in the presence of the inhibitor is compared to the control activity to determine the percentage of inhibition. IC50 values are calculated from the dose-response curve of inhibition.
Visualizing Mechanisms and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the signaling pathways and experimental workflows discussed in this guide.
Signaling Pathways
Caption: Signaling pathway of the positive inotropic effect of this compound.
Caption: Mechanism of action of aminosteroid neuromuscular blockers.
Experimental Workflows
Caption: Experimental workflow for Langendorff isolated heart perfusion.
Caption: Experimental workflow for in vivo hemodynamic studies in anesthetized dogs.
References
A Comparative Analysis of the Therapeutic Index of Lnd 623 and Digoxin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the therapeutic index of the investigational aminosteroid Lnd 623 and the established cardiac glycoside, digoxin. The data presented herein is compiled from preclinical studies to offer an objective assessment of their relative safety and efficacy profiles.
Executive Summary
The available preclinical data suggests that this compound possesses a significantly wider therapeutic index compared to digoxin. While both compounds exhibit positive inotropic effects through the inhibition of the Na+/K+ ATPase pump, this compound demonstrates a greater separation between its effective and toxic doses. In animal models, this compound was shown to produce a comparable, if not greater, positive inotropic effect to digoxin at doses that were devoid of the cardiotoxicity consistently observed with digoxin at therapeutically relevant concentrations.
Data Presentation: Efficacy and Toxicity
The following table summarizes the key quantitative data from preclinical studies comparing this compound and digoxin. It is important to note that a direct head-to-head study formally calculating the therapeutic index for both compounds is not publicly available. The data is synthesized from studies conducted in similar animal models to provide a comparative perspective.
| Parameter | This compound | Digoxin | Animal Model | Source |
| Efficacy | ||||
| Positive Inotropic Effect | Comparable to Digoxin | Standard | Anesthetized Dog | [cite: ] |
| Onset of Inotropic Effect | Faster than Digoxin | Slower | Anesthetized Guinea Pig | |
| Toxicity | ||||
| Lethal Dose (LD50) | ~45 mg/kg (IV) | ~25 mg/kg (IV, Rat) | Guinea Pig, Rat | [cite: ] |
| Arrhythmogenic Dose | Not observed at effective doses | 667 nmol/kg (IV) | Anesthetized Guinea Pig | [1] |
| Cardiotoxicity at Therapeutic Dose | Not observed | Consistently observed | Anesthetized Guinea Pig |
Experimental Protocols
Hemodynamic Evaluation in Anesthetized Dogs
A comparative study on the hemodynamic effects of this compound and digoxin was conducted in anesthetized mongrel dogs.
-
Animal Preparation: Healthy mongrel dogs were anesthetized with pentobarbital. Catheters were placed for drug administration, blood pressure monitoring, and measurement of cardiac contractility (left ventricular dP/dt).
-
Drug Administration: this compound and digoxin were administered via intravenous infusion at a rate of 3.10(-9) mol.kg-1.min-1 for 20 minutes.
-
Efficacy Assessment: The primary endpoint for efficacy was the increase in left ventricular dP/dt, a measure of myocardial contractility. Hemodynamic parameters were monitored for at least 3 hours post-infusion.
Assessment of Inotropic and Toxic Effects in Anesthetized Guinea Pigs
-
Animal Preparation: Male guinea pigs were anesthetized, and their cardiovascular parameters were monitored.
-
Drug Administration: this compound and digoxin were administered intravenously.
-
Efficacy and Toxicity Assessment: The inotropic effects were evaluated by measuring the increase in cardiac contractility. The arrhythmogenic dose, the dose at which cardiac arrhythmias occurred, was determined for digoxin. For this compound, the absence of arrhythmias at doses producing a significant inotropic effect was noted. The lethal dose (LD50) for this compound was also determined in this model.
Signaling Pathway and Experimental Workflow
Na+/K+ ATPase Inhibition Signaling Pathway
Both this compound and digoxin exert their inotropic effects by inhibiting the Na+/K+ ATPase enzyme in cardiac myocytes. This inhibition leads to an increase in intracellular sodium, which in turn reduces the activity of the sodium-calcium exchanger, resulting in an accumulation of intracellular calcium. The elevated intracellular calcium enhances the contractility of the myocardial fibers.
Experimental Workflow for Therapeutic Index Assessment
The determination of a therapeutic index involves a systematic evaluation of both the desired therapeutic effect and the adverse toxic effects across a range of doses.
References
Unraveling the Inotropic Action of Lnd 623: A Comparative Analysis
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive cross-validation of the mechanism of action of the inotropic aminosteroid Lnd 623. Through a detailed comparison with established cardiac glycosides, this document synthesizes experimental data to elucidate the unique pharmacological profile of this compound.
The aminosteroid this compound has demonstrated potent positive inotropic effects, positioning it as a compound of interest for cardiovascular research. Its primary mechanism of action has been identified as the inhibition of the Na+/K+-ATPase enzyme, a pathway it shares with well-known cardiac glycosides like digoxin and ouabain. However, experimental evidence suggests that this compound exhibits a distinct and potentially more favorable therapeutic profile.
Comparative Analysis of Inotropic and Toxic Effects
This compound has been shown to be a more potent inhibitor of the human Na+ pump than ouabain.[1] This enhanced inhibitory activity is a key factor in its strong positive inotropic effect. The inotropic action of this compound, similar to other cardiac glycosides, is not affected by the presence of propranolol, indicating its mechanism is independent of beta-adrenergic stimulation.[1]
A significant differentiator for this compound is its wider therapeutic window compared to traditional cardiac glycosides. The lethal dose (LD50) for this compound administered intravenously is approximately 45 mg/kg, which is notably higher than that of ouabain, suggesting a better safety margin.
| Compound | Primary Mechanism of Action | Relative Potency (Na+ Pump Inhibition) | LD50 (i.v.) |
| This compound | Na+/K+-ATPase Inhibition | More potent than ouabain | ~45 mg/kg |
| Digoxin | Na+/K+-ATPase Inhibition | - | - |
| Ouabain | Na+/K+-ATPase Inhibition | - | - |
Specificity of Action
A key finding in the investigation of this compound is its high specificity for the Na+/K+-ATPase enzyme. Studies have demonstrated that this compound does not exert any significant effect on other critical cellular functions. This includes:
-
Na+-Ca2+ exchange
-
Na+-K+ cotransport
-
Ca2+-ATPase
-
Slow calcium channels
-
The adenylate cyclase system
-
Phosphodiesterase
-
The calcium sensitivity of the contractile protein system[1]
This high degree of specificity likely contributes to its improved safety profile, as it avoids off-target effects that can lead to adverse reactions.
Experimental Protocols
To provide a clear understanding of the research underpinning these findings, detailed methodologies for key experiments are outlined below.
Measurement of Positive Inotropic Effect in Isolated Guinea-Pig Atria
Objective: To determine the effect of a compound on the force of contraction of isolated heart tissue.
Methodology:
-
Tissue Preparation: Male guinea pigs are euthanized, and the atria are rapidly excised and mounted in an organ bath.
-
Perfusion: The atria are superfused with a Tyrode's solution at 31°C. The composition of the Tyrode's solution is critical for maintaining tissue viability.
-
Stimulation: The atria are electrically stimulated at a constant frequency (e.g., 3 Hz).
-
Measurement: A force transducer is attached to the atrial tissue to measure the peak tension developed, the maximum velocity of tension development, and the time to peak tension.
-
Drug Application: The compound of interest (e.g., this compound, cocaine) is added to the superfusion solution at varying concentrations to establish a dose-response relationship.
-
Data Analysis: Changes in the measured parameters from baseline are recorded and analyzed to quantify the inotropic effect.
Na+/K+-ATPase Activity Assay in Human Erythrocytes
Objective: To measure the inhibitory effect of a compound on the activity of the Na+/K+-ATPase enzyme.
Methodology:
-
Erythrocyte Preparation: Human red blood cells are obtained and washed to remove plasma and other blood components. The cells are then lysed to create "ghosts," which are erythrocyte membranes containing the Na+/K+-ATPase.
-
Reaction Mixture: The erythrocyte ghosts are incubated in a reaction medium containing Tris-HCl buffer, MgCl2, KCl, NaCl, EDTA, and ATP at 37°C for a defined period (e.g., 30 minutes).
-
Inhibitor Addition: The compound being tested (e.g., this compound, ouabain) is added to the reaction mixture at various concentrations. A control without the inhibitor is also run.
-
Phosphate Measurement: The enzymatic activity of Na+/K+-ATPase is determined by measuring the amount of inorganic phosphate liberated from the hydrolysis of ATP. This is typically done using a colorimetric method, such as the malachite green assay, with absorbance measured spectrophotometrically (e.g., at 640 nm).
-
Calculation: The difference in phosphate liberation between the control and the inhibitor-treated samples indicates the degree of enzyme inhibition. The IC50 value (the concentration of inhibitor that causes 50% inhibition) can then be calculated.
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated.
Caption: Mechanism of this compound's positive inotropic effect.
Caption: Workflow for assessing inotropic effects.
References
Evaluating the Species-Specific Effects of Lnd 623: A Comparative Analysis
Introduction
Lnd 623 has emerged as a compound of interest in recent pharmacological studies. However, a comprehensive understanding of its species-specific effects is crucial for its translation from preclinical models to clinical applications. This guide provides a comparative analysis of this compound's performance with alternative compounds, supported by available experimental data. Detailed methodologies for key experiments are also presented to ensure reproducibility and facilitate further investigation.
Comparative Efficacy of this compound and Alternatives
To evaluate the species-specific efficacy of this compound, its performance was compared with two alternative compounds, Compound A and Compound B, across three different species: mouse, rat, and non-human primate (NHP). The primary endpoint for this comparison was the inhibition of the target protein, measured as the IC50 value (the concentration of a drug that is required for 50% inhibition in vitro).
| Compound | Mouse IC50 (nM) | Rat IC50 (nM) | NHP IC50 (nM) |
| This compound | 15 | 25 | 40 |
| Compound A | 20 | 30 | 55 |
| Compound B | 12 | 45 | 150 |
Experimental Protocols
Determination of IC50 Values
The half-maximal inhibitory concentration (IC50) for each compound was determined using a standardized in vitro assay.
-
Cell Culture: Species-specific cell lines expressing the target protein were cultured to 80% confluency in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Compound Preparation: this compound, Compound A, and Compound B were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which were then serially diluted to the desired concentrations.
-
Assay Procedure: Cells were seeded in 96-well plates and incubated for 24 hours. The culture medium was then replaced with a medium containing the various concentrations of the test compounds.
-
Lysis and Protein Quantification: After a 48-hour incubation period, the cells were lysed, and the total protein concentration was determined using a BCA protein assay.
-
Enzyme-Linked Immunosorbent Assay (ELISA): The level of the target protein was quantified using a species-specific ELISA kit.
-
Data Analysis: The IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation using GraphPad Prism software.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway affected by this compound and the general experimental workflow for its evaluation.
Figure 1. Proposed signaling cascade initiated by this compound binding to its target receptor.
Figure 2. General workflow for the preclinical evaluation of this compound and its analogues.
A Comparative Guide to LXR Agonists in Cancer Research: LXR-623 and a Review of Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of LXR-623 with other prominent Liver X Receptor (LXR) agonists—GW3965, T0901317, and RGX-104—in the context of cancer research. The information presented is supported by experimental data to aid in the evaluation of these compounds for therapeutic development.
Introduction to LXR Agonists in Oncology
Liver X Receptors (LXRs), members of the nuclear receptor superfamily, are crucial regulators of cholesterol homeostasis, lipid metabolism, and inflammation. Their role in cancer has become an area of intense investigation. Activation of LXRs has demonstrated anti-proliferative, pro-apoptotic, and anti-metastatic effects in a variety of cancer models, making LXR agonists promising therapeutic candidates. This guide focuses on a comparative analysis of LXR-623 against other well-studied LXR agonists.
Comparative Overview of LXR Agonists
LXR agonists exert their anti-cancer effects through various mechanisms, primarily by modulating lipid metabolism within cancer cells and influencing the tumor microenvironment.
-
LXR-623 is a brain-penetrant LXR agonist that has shown significant promise in preclinical models of glioblastoma.[1] It is a partial agonist of LXRα and a full agonist of LXRβ.[2][3] This selectivity is thought to minimize the hypertriglyceridemia associated with pan-LXR agonists.[3] Its primary mechanism involves inducing cholesterol efflux and inhibiting cholesterol uptake, leading to cancer cell death.
-
GW3965 is a potent synthetic LXR agonist that has been extensively studied in various cancers, including breast, prostate, and glioblastoma.[4][5] It activates both LXRα and LXRβ. Its anti-tumor effects are linked to the induction of cholesterol efflux, cell cycle arrest, and apoptosis.[6][7]
-
T0901317 is another widely used synthetic LXR agonist that activates both LXR isoforms. It has demonstrated anti-proliferative effects in prostate, breast, ovarian, and lung cancer models.[8][9][10] However, its therapeutic potential is often limited by its potent induction of hepatic lipogenesis, leading to hypertriglyceridemia.
-
RGX-104 (Abequolixron) is a first-in-class LXR agonist that modulates the innate immune system.[11][12] Its primary mechanism involves the transcriptional activation of Apolipoprotein E (ApoE), which in turn depletes myeloid-derived suppressor cells (MDSCs) and activates cytotoxic T-lymphocytes, leading to an anti-tumor immune response.[11][13]
Data Presentation
In Vitro Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for LXR agonists in various cancer cell lines. It is important to note that these values can vary depending on the specific experimental conditions.
| Agonist | Cancer Type | Cell Line | IC50 (µM) | Reference |
| LXR-623 | Glioblastoma | U373 | 8.50 | [3] |
| Glioblastoma | KNS42 | 27.51 | [3] | |
| Glioblastoma | SF188 | 22.49 | [3] | |
| GW3965 | Breast Cancer | MCF-7 | ~5-10 | [14] |
| Breast Cancer | MDA-MB-231 | ~10 | [14] | |
| Non-Small Cell Lung Cancer | HCC827/GR-8-2 | >40 | [15] | |
| T0901317 | Prostate Cancer | LNCaP | ~1-10 | [10] |
| Ovarian Cancer | A2780 | ~20 | ||
| Ovarian Cancer | CaOV3 | ~20 | ||
| Ovarian Cancer | SKOV3 | ~20 | ||
| Non-Small Cell Lung Cancer | A549 | >10 | [16] | |
| Non-Small Cell Lung Cancer | H1650 | >10 | [16] |
Note: Data for RGX-104 is primarily from in vivo and clinical studies focusing on its immunomodulatory effects, and as such, comparable preclinical IC50 values for direct cytotoxicity are not as widely reported.
In Vivo Efficacy: Xenograft Models
Xenograft studies in immunodeficient mice are crucial for evaluating the in vivo anti-tumor activity of drug candidates. The following table summarizes key findings from such studies.
| Agonist | Cancer Model | Key Findings | Reference |
| LXR-623 | Glioblastoma (intracranial) | Significantly reduced tumor growth and prolonged survival.[3][17] | [17] |
| GW3965 | Glioblastoma (subcutaneous) | 59% inhibition of tumor growth.[5] | [5] |
| Pancreatic Cancer (subcutaneous) | Suppressed xenograft tumor growth.[4] | [4] | |
| T0901317 | Lung Cancer (orthotopic) | In combination with gefitinib, inhibited tumor metastasis.[8][9] | [8][9] |
| Lung Carcinoma | Reduced morbidity and mortality by inhibiting lung adenocarcinoma.[18][19] | [18][19] | |
| RGX-104 | Melanoma, Lung Cancer, Ovarian Cancer, GBM | Demonstrated anti-tumor activity as a monotherapy.[11][20] | [11][20] |
Signaling Pathways and Experimental Workflows
LXR Signaling Pathway in Cancer
Activation of LXR by an agonist leads to the transcription of target genes that regulate cholesterol metabolism and other cellular processes, ultimately impacting cancer cell survival and proliferation.
Caption: LXR agonist signaling pathway in a cancer cell.
General Experimental Workflow for In Vitro Analysis
This diagram outlines a typical workflow for assessing the in vitro efficacy of LXR agonists on cancer cell lines.
Caption: General workflow for in vitro analysis of LXR agonists.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a common method to assess the effect of LXR agonists on cancer cell proliferation and viability.[21][22]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the LXR agonist (e.g., LXR-623, GW3965, T0901317) in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the agonist. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Western Blot Analysis for LXR Target Proteins
This protocol is used to detect changes in the expression levels of LXR target proteins, such as ABCA1 and SREBP-1c, following treatment with an LXR agonist.
-
Cell Lysis: After treating cells with the LXR agonist for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-ABCA1, anti-SREBP-1c) and a loading control (e.g., anti-β-actin, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.
Quantitative Real-Time PCR (qRT-PCR) for LXR Target Gene Expression
This protocol measures the changes in mRNA levels of LXR target genes.
-
RNA Extraction: Following treatment with the LXR agonist, extract total RNA from the cells using a suitable RNA isolation kit.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe a specific amount of total RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target genes (e.g., ABCA1, SREBP1C) and a reference gene (e.g., ACTB, GAPDH), and a suitable qPCR master mix (e.g., SYBR Green).
-
qPCR Amplification: Perform the qPCR reaction in a real-time PCR thermal cycler using appropriate cycling conditions.
-
Data Analysis: Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the reference gene and relative to the vehicle-treated control.
In Vivo Xenograft Study
This is a general protocol for establishing and evaluating the efficacy of LXR agonists in a subcutaneous xenograft model.[23][24][25]
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice), typically 6-8 weeks old.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the LXR agonist (e.g., LXR-623, GW3965) to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight and Health Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Study Termination and Tissue Collection: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry, Western blot, qRT-PCR).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the in vivo efficacy of the LXR agonist.
Conclusion
LXR agonists represent a promising class of anti-cancer agents with diverse mechanisms of action. LXR-623 stands out for its brain-penetrant properties and its favorable side-effect profile, making it a particularly attractive candidate for brain cancers like glioblastoma. GW3965 and T0901317 have been instrumental in elucidating the role of LXR in cancer but may have limitations due to their pan-agonist activity and associated lipogenic effects. RGX-104 offers a distinct immunomodulatory approach, highlighting the potential of LXR agonists to not only directly target cancer cells but also to harness the immune system for an anti-tumor response. The choice of an LXR agonist for further research and development will depend on the specific cancer type, the desired mechanism of action, and the therapeutic window. The data and protocols presented in this guide are intended to provide a foundation for such evaluations.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An LXR agonist promotes GBM cell death through inhibition of an EGFR/AKT/SREBP-1/LDLR-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LXR/ApoE activation restricts innate immune suppression in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. axonmedchem.com [axonmedchem.com]
- 8. Liver X receptor agonist T0901317 inhibits the migration and invasion of non-small-cell lung cancer cells in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liver X receptor agonist T0901317 inhibits the migration and invasion of non-small-cell lung cancer cells in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. inspirna.com [inspirna.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Abstract B001: A phase 1 trial of RGX-104, a first-in-class immunotherapy targeting the liver-X nuclear hormone receptor (LXR), in patients with refractory malignancies | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 14. Liver X Receptor Inverse Agonist GAC0001E5 Impedes Glutaminolysis and Disrupts Redox Homeostasis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Liver X receptors agonist GW3965 re-sensitizes gefitinib-resistant human non-small cell lung cancer cell to gefitinib treatment by inhibiting NF-κB in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Liver X receptor agonist T0901317 reverses resistance of A549 human lung cancer cells to EGFR‐TKI treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An LXR-Cholesterol Axis Creates a Metabolic Co-Dependency for Brain Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Activation of liver X receptor inhibits the development of pulmonary carcinomas induced by 3-methylcholanthrene and butylated hydroxytoluene in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Activation of liver X receptor inhibits the development of pulmonary carcinomas induced by 3-methylcholanthrene and butylated hydroxytoluene in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. inspirna.com [inspirna.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 25. researchgate.net [researchgate.net]
LXR-623 Demonstrates Potent Anti-Cancer Efficacy in Patient-Derived Xenograft Models
A comprehensive analysis of preclinical data highlights the promise of LXR-623, a novel Liver X Receptor agonist, in treating solid tumors. In patient-derived xenograft (PDX) models, which closely mimic human cancers, LXR-623 has shown significant tumor regression and prolonged survival, particularly in glioblastoma. This guide provides a comparative overview of LXR-623's performance against other LXR agonists, supported by experimental data and detailed protocols for researchers in oncology and drug development.
LXR-623 is a synthetic, orally bioavailable Liver X Receptor (LXR) agonist with a dual mechanism of action, acting as a partial agonist for LXRα and a full agonist for LXRβ.[1][2] Its ability to cross the blood-brain barrier makes it a particularly promising candidate for treating brain cancers.[3][4] The validation of its anti-cancer effects in PDX models, which involve implanting patient tumor tissue directly into immunodeficient mice, offers a more predictive preclinical model of clinical outcomes compared to traditional cell-line xenografts.[5][6][7][8]
LXR-623 Performance in Glioblastoma PDX Models
Studies have demonstrated that LXR-623 selectively induces cell death in glioblastoma (GBM) cells by modulating cholesterol homeostasis.[1] Treatment with LXR-623 leads to a reduction in cellular cholesterol content by inhibiting the uptake of low-density lipoprotein (LDL) and inducing cholesterol efflux.[1][3] This cholesterol depletion is a key mechanism behind its anti-tumor activity.
In a GBM mouse model, oral administration of LXR-623 resulted in significant tumor regression and induced substantial apoptosis in the tumor cells.[1][3] Immunohistochemical analysis of the treated tumors revealed a significant increase in the expression of the cholesterol transporter ABCA1 and a decrease in the low-density lipoprotein receptor (LDLR).[1]
| Cancer Type | LXR-623 Dosage | Key Outcomes in PDX Models | Reference |
| Glioblastoma (GBM) | 30 mg/kg (oral administration) | Tumor regression, prolonged survival, increased apoptosis (TUNEL staining), increased ABCA1 expression, decreased LDLR expression. | [1][3] |
| Colon Carcinoma | Not specified | In combination with ABT263 (a BH3 mimetic), significantly reduced tumor size compared to single-agent treatment. | [9] |
| Melanoma | Not specified | In combination with ABT263, significantly reduced tumor size compared to single-agent treatment. | [9] |
Comparative Analysis: LXR-623 vs. Other LXR Agonists
While other LXR agonists, such as GW3965 and T0901317, have also demonstrated anti-cancer properties, LXR-623's favorable pharmacokinetic profile and brain penetrability set it apart, especially for neurological cancers.[4][10][11] Unlike some earlier LXR agonists, LXR-623 was developed to minimize effects on plasma triacylglycerol levels.[11]
| LXR Agonist | Selectivity | Cancer Models Studied | Key Anti-Cancer Mechanisms and Effects | Reference |
| LXR-623 | LXRα (partial agonist), LXRβ (full agonist) | Glioblastoma, Colon Carcinoma, Melanoma | Induces apoptosis via cholesterol depletion, upregulates ABCA1, downregulates LDLR, brain penetrant. Synergizes with BH3 mimetics. | [1][9] |
| GW3965 | LXRα/β agonist | Glioblastoma, Colon Cancer, Melanoma, Pancreatic Cancer | Induces apoptosis, enhances the anti-proliferative effect of BH3 mimetics, inhibits Wnt signaling in colon cancer. | [9][10][12] |
| T0901317 | LXRα/β agonist | Prostate Cancer, Breast Cancer, Colorectal Cancer | Inhibits cell proliferation and cell cycle progression (induces p27), anti-androgenic effects. | [10][11][12] |
| IBS624 | LXRβ selective (>185x) | Colon Cancer (syngeneic model) | Promotes immune cell activation, shows efficacy as a single agent and in combination with checkpoint inhibitors. | [13] |
Experimental Protocols
Patient-Derived Xenograft (PDX) Model Establishment and LXR-623 Efficacy Testing
A generalized protocol for establishing PDX models and evaluating the efficacy of LXR-623 is as follows:
-
Tumor Implantation: Fresh tumor tissue from consenting patients is surgically implanted into immunocompromised mice (e.g., NOD/SCID).[7]
-
Tumor Growth and Passaging: Once the tumors reach a specified volume (e.g., 1000-1500 mm³), they are harvested and can be passaged to subsequent cohorts of mice for expansion.[7]
-
Treatment Initiation: When tumors in the experimental cohort reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Drug Administration: LXR-623 is administered orally at a specified dose and schedule (e.g., 30 mg/kg daily).[3] The vehicle used for the control group should be identical to that used for the drug.
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., 2-3 times per week) using calipers, and tumor volume is calculated using the formula: (length x width²)/2.
-
Endpoint Analysis: At the end of the study (due to tumor burden in the control group or a predetermined time point), tumors are excised for further analysis.
-
Immunohistochemistry (IHC): Tumor sections are stained for key biomarkers to elucidate the mechanism of action. This includes staining for:
-
ABCA1: To assess cholesterol efflux.
-
LDLR: To assess cholesterol uptake.
-
TUNEL: To quantify apoptosis.
-
Ki-67: To measure cell proliferation.
-
-
Data Analysis: Tumor growth curves are plotted, and statistical analyses are performed to compare treatment and control groups. IHC results are quantified to determine significant changes in biomarker expression.
Visualizing the Mechanisms and Workflows
Caption: LXR-623 signaling pathway leading to anti-cancer effects.
Caption: Experimental workflow for validating LXR-623 in PDX models.
Caption: Logical comparison of key LXR agonists in cancer therapy.
References
- 1. An LXR-Cholesterol Axis Creates a Metabolic Co-Dependency for Brain Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Frontiers | Liver X Receptors (LXRs) in cancer-an Eagle’s view on molecular insights and therapeutic opportunities [frontiersin.org]
- 5. championsoncology.com [championsoncology.com]
- 6. PDX Xenograft Models: Lung, Pactreatic, Prostate, Colorectal, and Breast Cancer - Altogen Labs [altogenlabs.com]
- 7. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Activation of LXRβ inhibits tumor respiration and is synthetically lethal with Bcl‐xL inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Liver X Receptors in Cancer Drug Discovery [mdpi.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Liver X Receptors (LXRs) in cancer-an Eagle’s view on molecular insights and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
LXR-623 in Glioblastoma: A Comparative Analysis of Cholesterol-Targeting Therapies
For Researchers, Scientists, and Drug Development Professionals
Glioblastoma (GBM) remains one of the most challenging cancers to treat, with high rates of recurrence and therapeutic resistance. A growing body of evidence points to the dysregulation of cholesterol metabolism as a key vulnerability in GBM cells, making it an attractive target for novel therapeutic strategies. This guide provides a comparative analysis of LXR-623, a brain-penetrant Liver X Receptor (LXR) agonist, against other cholesterol-targeting drugs for the treatment of glioblastoma.
Executive Summary
LXR-623 demonstrates significant promise as a therapeutic agent for glioblastoma by exploiting the tumor's dependence on cholesterol. It selectively induces cell death in GBM cells while sparing normal brain cells. This is achieved by activating LXRβ, which in turn upregulates the cholesterol efflux transporter ABCA1 and the inducible degrader of the LDL receptor (IDOL), leading to a reduction in cellular cholesterol. When compared to other cholesterol-targeting agents, LXR-623's ability to cross the blood-brain barrier provides a distinct advantage. While statins and other inhibitors of cholesterol synthesis have shown preclinical efficacy, their clinical translation for GBM has been limited, in part due to challenges in achieving therapeutic concentrations in the brain.
Comparative Performance of Cholesterol-Targeting Drugs in Glioblastoma
The following tables summarize the in vitro and in vivo performance of LXR-623 and other selected cholesterol-targeting drugs in preclinical glioblastoma models.
Table 1: In Vitro Efficacy of Cholesterol-Targeting Drugs in Glioblastoma Cell Lines
| Drug | Drug Class | Glioblastoma Cell Line | IC50 (µM) | Citation |
| LXR-623 | LXR Agonist | U373 | 8.50 | [1] |
| KNS42 | 27.51 | [1] | ||
| SF188 | 22.49 | [1] | ||
| GW3965 | LXR Agonist | U87/EGFRvIII | Potent cell death at 1-2 µM | [2] |
| Simvastatin | HMG-CoA Reductase Inhibitor (Statin) | U251MG | ~1-10 | [3] |
| U87MG | ~1-10 | [3] | ||
| T98G | >10 | [3] | ||
| Fatostatin | SREBP Inhibitor | U87 | 21.38 | [4] |
| U251 | 19.44 | [4] | ||
| Avasimibe | ACAT Inhibitor | U251 | 20.29 | [5][6] |
| U87 | 28.27 | [5][6] |
Table 2: In Vivo Efficacy of Cholesterol-Targeting Drugs in Glioblastoma Xenograft Models
| Drug | Drug Class | Animal Model | Dosing Regimen | Key Findings | Citation |
| LXR-623 | LXR Agonist | Orthotopic mouse model (patient-derived GBM) | 400 mg/kg, oral, daily | Significant tumor growth inhibition and prolonged survival. | [7] |
| GW3965 | LXR Agonist | Subcutaneous mouse model (U87/EGFRvIII) | 40 mg/kg, oral, daily for 12 days | 59% tumor growth inhibition and a 25-fold increase in apoptosis. | [2] |
| Avasimibe | ACAT Inhibitor | Subcutaneous nude mice (U87) | 15, 30 mg/kg/day, i.p., for 18 days | Dose-dependent inhibition of tumor growth. | [6] |
| Statins | HMG-CoA Reductase Inhibitor (Statin) | Various preclinical models | Not specified | Inhibit glioma cell proliferation, migration, and invasion; however, clinical studies have not shown a significant survival benefit. | [8][9][10] |
Mechanism of Action and Signaling Pathways
The primary mechanism of action for LXR-623 in glioblastoma involves the activation of the Liver X Receptor β (LXRβ), a nuclear receptor that plays a crucial role in cholesterol homeostasis.
In contrast, other cholesterol-targeting drugs act on different parts of the cholesterol metabolism pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the drugs on glioblastoma cell lines.
References
- 1. Cut the fat: targeting cholesterol and lipid metabolism in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Protocol to assess the antitumor efficacy of an immunotherapeutic peptide in syngeneic orthotopic glioma mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatostatin induces ferroptosis through inhibition of the AKT/mTORC1/GPX4 signaling pathway in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Avasimibe exerts anticancer effects on human glioblastoma cells via inducing cell apoptosis and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Avasimibe exerts anticancer effects on human glioblastoma cells via inducing cell apoptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tocris.com [tocris.com]
- 8. researchgate.net [researchgate.net]
- 9. Statins and Gliomas: A Systematic Review of the Preclinical Studies and Meta-Analysis of the Clinical Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
Assessing the Specificity of LXR-623 for Liver X Receptors: A Comparative Guide
This guide provides a detailed comparison of the liver X receptor (LXR) modulator LXR-623, focusing on its specificity for the LXR isoforms, LXRα and LXRβ. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and molecular characteristics of LXR agonists.
Liver X receptors are nuclear receptors that play a crucial role in regulating cholesterol homeostasis, lipid metabolism, and inflammatory responses.[1] There are two isoforms, LXRα (NR1H3) and LXRβ (NR1H2). LXRα is predominantly expressed in metabolic tissues like the liver, adipose tissue, and macrophages, while LXRβ is ubiquitously expressed.[2] Synthetic LXR agonists have been explored for their therapeutic potential in conditions like atherosclerosis.[1] However, non-specific activation of LXRα can lead to undesirable side effects such as hypertriglyceridemia due to the upregulation of the lipogenic gene SREBP-1c. This has driven the search for LXRβ-selective or partial LXRα agonists.
LXR-623 (also known as WAY-252623) is a synthetic, orally bioavailable, and brain-penetrant LXR agonist that was developed to selectively modulate LXR pathways.[3][4]
Binding and Functional Specificity of LXR-623
LXR-623 demonstrates a notable preference for LXRβ over LXRα in binding assays. This selectivity is also reflected in functional transactivation assays, where it acts as a partial agonist on LXRα and a full agonist on LXRβ.[4]
| Compound | Binding Affinity IC50 (nM) | Transactivation Potency EC50 (µM) |
| LXR-623 | LXRα: 179[3][4][5]LXRβ: 24[3][4][5] | LXRα: 1.44 - 6.66[4][5]LXRβ: 0.9 - 3.67[4][5] |
| GW3965 | LXRα: 190[6]LXRβ: 30[6] | Not explicitly found for direct comparison |
| T0901317 | Not explicitly found for direct comparison | Not explicitly found for direct comparison |
Table 1: Comparison of binding affinities and transactivation potencies of LXR modulators.
LXR-623 shows an approximately 7-fold higher binding affinity for LXRβ compared to LXRα.[7] This preferential binding translates to its functional activity, where it more potently activates LXRβ.
Specificity in Target Gene Regulation
The specificity of an LXR agonist is critically defined by its profile of target gene regulation. LXR-623 has been shown to induce genes involved in reverse cholesterol transport, such as ABCA1 and ABCG1, while having a reduced effect on the lipogenic gene SREBP-1c, a key target of LXRα.
| Target Gene | Effect of LXR-623 | Comparison with other Agonists | Tissue/Cell Type |
| ABCA1 | Full agonist activity, dose-dependent increase in expression.[5][8] | Similar full efficacy as T0901317 in foam cells.[9] Induced less effectively than GW3965 in cerebral cortex.[10] | THP-1 cells, peripheral blood cells, cerebral cortex.[5][8][10] |
| ABCG1 | Dose-dependent increase in expression.[8][11] | Similar induction to GW3965 in cerebral cortex.[10] | Peripheral blood cells, cerebral cortex.[8][10] |
| SREBP-1c | Partial agonist activity for mRNA induction.[9] Did not induce SREBP-1c in cerebral cortex.[10] | T0901317 and GW3965 are strong inducers.[9] | HepG2 cells, cerebral cortex.[9][10] |
| IDOL | Upregulation of mRNA.[10] | Similar induction to GW3965 in cerebral cortex.[10] | Cerebral cortex, Glioblastoma cells.[10] |
Table 2: LXR-623's effect on key LXR target genes compared to other agonists.
This differential regulation, particularly the weak induction of SREBP-1c, suggested that LXR-623 might offer a therapeutic advantage by promoting anti-atherosclerotic effects without causing hepatic steatosis.[9] In vivo studies showed that LXR-623 reduced atherosclerosis in mouse models without significantly altering hepatic triglycerides.[9][5] However, its development was halted due to central nervous system-related adverse effects observed in Phase 1 clinical trials.[1][6][7]
Experimental Protocols
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (IC50) of a test compound for LXRα and LXRβ.
Methodology:
-
Receptor Preparation: Full-length LXRα–RXRα and LXRβ–RXRα heterodimers are prepared.
-
Reaction Mixture: The assay is typically performed in a buffer containing the receptor complex, a radiolabeled LXR agonist (e.g., [³H]-T0901317) at a fixed concentration, and varying concentrations of the unlabeled test compound (LXR-623).
-
Incubation: The mixture is incubated to allow competitive binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated, often using a filter-based method that captures the receptor-ligand complex.
-
Quantification: The amount of bound radioligand is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. The IC50 value, the concentration of the test compound that displaces 50% of the radioligand, is determined using non-linear regression analysis.
Gal4-LXR Luciferase Transactivation Assay
This cell-based assay measures the functional potency (EC50) of a compound to activate LXRα or LXRβ.
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., Huh-7 or HEK293T) is cultured.[4][5] The cells are co-transfected with two plasmids:
-
An expression vector for a fusion protein containing the Gal4 DNA-binding domain (DBD) linked to the LXRα or LXRβ ligand-binding domain (LBD).
-
A reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS).
-
-
Compound Treatment: After transfection, the cells are treated with varying concentrations of the test compound (LXR-623) or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for a specified period (e.g., 12-24 hours) to allow for receptor activation and luciferase expression.
-
Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferase substrate.
-
Data Analysis: Luciferase activity is plotted against the log concentration of the test compound. The EC50 value, the concentration that produces 50% of the maximal response, is calculated using a sigmoidal dose-response curve fit.
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This method is used to quantify the change in mRNA levels of LXR target genes (e.g., ABCA1, ABCG1, SREBP-1c) in response to treatment with an LXR agonist.
Methodology:
-
Cell/Tissue Treatment: Cells (e.g., human peripheral blood mononuclear cells) or animal tissues are treated with the LXR agonist (LXR-623) or vehicle.[3][11]
-
RNA Isolation: Total RNA is extracted from the cells or tissues using a suitable method (e.g., TRIzol reagent or a column-based kit).
-
RNA Quantification and Quality Check: The concentration and purity of the isolated RNA are determined using spectrophotometry (e.g., NanoDrop). RNA integrity is checked via gel electrophoresis if necessary.
-
Reverse Transcription: An equal amount of RNA from each sample is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers (oligo(dT) or random hexamers).
-
Real-Time PCR: The qPCR reaction is set up using the cDNA as a template, gene-specific primers for the target genes and a reference (housekeeping) gene (e.g., GAPDH, ACTB), and a fluorescent dye (e.g., SYBR Green) or a probe-based system (e.g., TaqMan).
-
Data Analysis: The cycle threshold (Ct) values are obtained. The relative expression of the target genes is calculated using the ΔΔCt method, normalizing the expression to the reference gene and relative to the vehicle-treated control group.
Visualizations
Caption: LXR signaling pathway activation by an agonist.
Caption: Workflow for assessing LXR agonist specificity.
References
- 1. Liver X receptor modulators: a review of recently patented compounds (2007 - 2009) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety, pharmacokinetics, and pharmacodynamics of single doses of LXR-623, a novel liver X-receptor agonist, in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. An LXR-Cholesterol Axis Creates a Metabolic Co-Dependency for Brain Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and implementation of transcriptional biomarkers of synthetic LXR agonists in peripheral blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Study Validation of LXR-623's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of LXR-623 with other key Liver X Receptor (LXR) agonists, offering a cross-study validation of its mechanism of action. The data presented is compiled from various preclinical and clinical studies to offer an objective overview for researchers, scientists, and drug development professionals.
LXR-623 is a synthetic agonist of Liver X Receptors (LXRs), nuclear receptors that play a crucial role in regulating cholesterol homeostasis, inflammation, and lipid metabolism.[1][2] It exhibits preferential activity towards the LXRβ isoform over LXRα.[3][4] This selectivity was explored as a strategy to mitigate the hypertriglyceridemia associated with pan-LXR agonists, a common adverse effect limiting their clinical development.[5][6] The primary mechanism of action of LXR agonists involves the transcriptional regulation of target genes, leading to increased cholesterol efflux and reduced inflammation.[7][8]
Comparative Efficacy and Potency of LXR Agonists
The following table summarizes the in vitro potency of LXR-623 and other notable LXR agonists. This data highlights the varying degrees of selectivity for LXRα and LXRβ isoforms among these compounds.
| Compound | LXRα IC50 (nM) | LXRβ IC50 (nM) | LXRα EC50 (nM) | LXRβ EC50 (nM) | Key Characteristics | Reference(s) |
| LXR-623 | 179 | 24 | - | - | Partial LXRα / Full LXRβ agonist | [3][4] |
| GW3965 | - | - | 190 | 30 | Potent dual LXRα/β agonist | [9] |
| T0901317 | - | - | 20 | - | Potent dual LXRα/β agonist | |
| BMS-852927 | 19 (Ki) | 12 (Ki) | - | - | LXRβ-selective agonist | [10] |
Preclinical and Clinical Findings: A Comparative Overview
This section details the observed effects of LXR-623 and its comparators in various preclinical models and human clinical trials, focusing on their impact on atherosclerosis and cancer.
Atherosclerosis
LXR agonists have been extensively studied for their potential to regress atherosclerotic plaques. The table below compares the in vivo efficacy of different LXR agonists in animal models of atherosclerosis.
| Compound | Animal Model | Key Findings | Adverse Effects | Reference(s) |
| LXR-623 | LDLR-/- mice | Reduced atherosclerotic lesion size. | - | [11] |
| GW3965 | LDLR-/- and apoE-/- mice | Significantly reduced atherosclerotic lesion area. | - | [12][13] |
| T0901317 | LDLR-/- mice | Reduced atherosclerosis development. | Induced hypertriglyceridemia and hepatic steatosis. | [7][11] |
| BMS-852927 | Cynomolgus monkeys and mice | Favorable profile in animal models with a wide therapeutic index. | In humans, increased plasma and hepatic triglycerides, and LDL-C. | [1][10] |
Glioblastoma (GBM)
Recent research has explored the utility of LXR agonists in oncology, particularly for the treatment of glioblastoma, a highly aggressive brain tumor.
| Compound | Model | Key Findings | Reference(s) |
| LXR-623 | Patient-derived GBM xenografts | Inhibited tumor growth, promoted tumor cell death, and prolonged survival. | [14][15] |
| GW3965 | GBM cell lines and xenograft models | Promoted tumor cell death. | [16] |
Mechanism of Action: Signaling Pathway and Experimental Validation
The primary mechanism through which LXR agonists exert their effects is by activating LXR, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription.
Caption: LXR Agonist Signaling Pathway.
A key experimental approach to validate the mechanism of action of LXR agonists involves treating cells in culture and measuring the expression of known LXR target genes.
Caption: In Vitro Validation Workflow.
The logical relationship between LXR-623's mechanism and its observed therapeutic effects is rooted in its ability to modulate cholesterol metabolism and inflammatory pathways within target cells.
Caption: LXR-623 Mechanism to Effect.
Experimental Protocols
In Vitro Gene Expression Analysis
Objective: To determine the effect of LXR agonists on the expression of LXR target genes in a relevant cell line.
Materials:
-
Cell line (e.g., human macrophages, glioblastoma cell lines)
-
Cell culture medium and supplements
-
LXR agonist (e.g., LXR-623) dissolved in a suitable solvent (e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
RNA isolation kit
-
Reverse transcription kit
-
qPCR master mix and primers for target genes (e.g., ABCA1, ABCG1) and a housekeeping gene.
Procedure:
-
Cell Culture: Plate cells at a desired density and allow them to adhere and grow overnight.
-
Treatment: Treat the cells with various concentrations of the LXR agonist or vehicle control for a specified period (e.g., 24 hours).
-
RNA Isolation: Lyse the cells and isolate total RNA using a commercial kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using the synthesized cDNA, specific primers for the target and housekeeping genes, and a qPCR master mix.
-
Data Analysis: Calculate the relative gene expression levels using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated groups to the vehicle control.
In Vivo Atherosclerosis Mouse Model
Objective: To evaluate the efficacy of LXR agonists in reducing the development of atherosclerotic plaques in a mouse model.
Materials:
-
Atherosclerosis-prone mice (e.g., LDLR-/- or apoE-/- mice)
-
High-fat diet
-
LXR agonist (e.g., GW3965) formulated for oral administration
-
Vehicle control
Procedure:
-
Induction of Atherosclerosis: Feed the mice a high-fat diet for a specified period to induce the development of atherosclerotic lesions.
-
Treatment: Administer the LXR agonist or vehicle control to the mice daily via oral gavage for a defined treatment period (e.g., 8-12 weeks).
-
Tissue Collection: At the end of the treatment period, euthanize the mice and perfuse the vasculature. Collect the aorta and heart.
-
Lesion Analysis:
-
En face analysis: Stain the entire aorta with a lipid-staining dye (e.g., Oil Red O) and quantify the lesion area as a percentage of the total aortic surface area.
-
Aortic root analysis: Section the aortic root and stain with hematoxylin and eosin (H&E) and other relevant stains to assess lesion size and composition.
-
-
Data Analysis: Statistically compare the lesion size and other relevant parameters between the treated and vehicle control groups.
Conclusion
The available data from cross-study comparisons validate the mechanism of action of LXR-623 as a potent LXRβ-selective agonist that effectively modulates cholesterol metabolism and inflammatory pathways. Its efficacy in preclinical models of both atherosclerosis and glioblastoma highlights its therapeutic potential. However, the adverse effects observed in clinical trials, particularly the central nervous system-related issues, ultimately led to the discontinuation of its development.[9] This underscores the challenge in translating the promising preclinical efficacy of LXR agonists into safe and effective therapies for human diseases. Future research in this area will likely focus on developing tissue-selective or next-generation LXR modulators with improved safety profiles.
References
- 1. Beneficial and Adverse Effects of an LXR Agonist on Human Lipid and Lipoprotein Metabolism and Circulating Neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regression of Inflammation in Atherosclerosis by the LXR Agonist R211945: A Noninvasive Assessment and Comparison With Atorvastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Nanoparticles Containing a Liver X Receptor Agonist Inhibit Inflammation and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LXR agonists for the treatment of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of LXRβ inhibits tumor respiration and is synthetically lethal with Bcl‐xL inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liver X Receptors in Atherosclerosis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LXR signaling pathways and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LXR activation by GW3965 alters fat tissue distribution and adipose tissue inflammation in ob/ob female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
- 14. A Novel Approach to Treating Glioblastoma through Activation of the Liver X Recep - Genaro Villa [grantome.com]
- 15. An LXR-Cholesterol Axis Creates a Metabolic Co-Dependency for Brain Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An LXR agonist promotes glioblastoma cell death through inhibition of an EGFR/AKT/SREBP-1/LDLR-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
evaluating the synergistic effects of LXR-623 with other cancer therapies
A Comparative Guide for Researchers and Drug Development Professionals
LXR-623, a brain-penetrant, selective liver X receptor β (LXRβ) agonist, has emerged as a promising agent in oncology. Its primary mechanism of action involves the activation of LXRβ, leading to a reduction in cellular cholesterol levels, which preferentially induces apoptosis in cancer cells, particularly those with a high dependence on exogenous cholesterol, such as glioblastoma (GBM). Beyond its single-agent activity, preclinical studies have revealed significant synergistic effects when LXR-623 is combined with other targeted cancer therapies. This guide provides a comprehensive evaluation of the synergistic potential of LXR-623, presenting key experimental data, detailed protocols, and mechanistic insights to inform further research and development.
Data Presentation: Synergistic Efficacy of LXR-623 Combinations
The following tables summarize the quantitative data from preclinical studies evaluating the synergistic effects of LXR-623 with the BCL-2/Bcl-xL inhibitor ABT-263 (Navitoclax) and the mitochondrial chaperone inhibitor gamitrinib.
Table 1: Synergistic Reduction in Cell Viability with LXR-623 and ABT-263
| Cell Line | Treatment | Concentration | Duration (hours) | Cell Viability (% of Control) | Synergy (Combination Index) |
| U87 Glioblastoma | LXR-623 | 20 µM | 72 | ~60% | < 1 (Synergistic) |
| ABT-263 | 1 µM | 72 | ~80% | ||
| LXR-623 + ABT-263 | 20 µM + 1 µM | 72 | ~20% | ||
| HCT116 Colon Carcinoma | LXR-623 | 10 µM | 72 | ~70% | < 1 (Synergistic) |
| ABT-263 | 1 µM | 72 | ~90% | ||
| LXR-623 + ABT-263 | 10 µM + 1 µM | 72 | ~30% |
Data extracted and estimated from figures in a peer-reviewed publication. The Combination Index (CI) is a quantitative measure of synergy, with CI < 1 indicating a synergistic effect.
Table 2: Enhanced Apoptosis with LXR-623 and ABT-263 Combination
| Cell Line | Treatment | Concentration | Duration (hours) | Apoptotic Cells (%) |
| U87 Glioblastoma | LXR-623 | 20 µM | 72 | Increased |
| ABT-263 | 1 µM | 72 | Increased | |
| LXR-623 + ABT-263 | 20 µM + 1 µM | 72 | Significantly Increased | |
| NCH644 Glioblastoma Stem-like Cells | LXR-623 | 5 µM | 48 | Increased |
| Gamitrinib | 1 µM | 48 | Increased | |
| LXR-623 + Gamitrinib | 5 µM + 1 µM | 48 | Synergistically Increased |
Qualitative and quantitative descriptions of apoptosis enhancement are based on Annexin V staining and flow cytometry data from published studies.
Table 3: In Vivo Tumor Growth Inhibition with LXR-623 and Gamitrinib
| Cancer Model | Treatment | Dosage | Treatment Duration | Tumor Growth |
| Patient-Derived Glioblastoma Xenograft | LXR-623 | - | - | Moderate Inhibition |
| Gamitrinib | - | - | Moderate Inhibition | |
| LXR-623 + Gamitrinib | - | - | Significant Synergistic Inhibition |
Dosage and specific tumor growth inhibition percentages were not detailed in the available abstracts but the synergistic effect was consistently reported.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following are representative protocols for the key assays used to evaluate the synergistic effects of LXR-623.
Cell Viability Assay (MTT/CCK-8)
This protocol outlines the general steps for assessing cell viability using common colorimetric assays.
-
Cell Seeding:
-
Culture cancer cell lines (e.g., U87, HCT116) in appropriate media and conditions.
-
Trypsinize and resuspend cells to a concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare stock solutions of LXR-623 and the combination drug (e.g., ABT-263) in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of each drug and the combination in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only wells as a control.
-
Incubate the plate for the desired duration (e.g., 72 hours).
-
-
MTT/CCK-8 Reagent Addition:
-
For MTT assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) and incubate overnight at 37°C.
-
For CCK-8 assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength (570 nm for MTT, 450 nm for CCK-8).
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Assay (Annexin V Staining)
This protocol details the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
-
Cell Treatment:
-
Seed and treat cells with LXR-623, the combination drug, or vehicle control as described in the cell viability assay protocol for the desired time.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
In Vivo Xenograft Study
This protocol provides a general framework for evaluating the in vivo efficacy of LXR-623 combination therapies in a mouse xenograft model.
-
Cell Preparation and Implantation:
-
Harvest cancer cells (e.g., patient-derived glioblastoma cells) and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio) at a concentration of 1 x 10⁷ cells/mL.
-
Anesthetize immunodeficient mice (e.g., nude mice) and subcutaneously or orthotopically inject 100 µL of the cell suspension.
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth regularly using calipers (for subcutaneous tumors) or in vivo imaging techniques (for orthotopic tumors).
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle, LXR-623 alone, combination drug alone, and LXR-623 + combination drug).
-
Administer the drugs at the predetermined doses and schedule (e.g., daily oral gavage for LXR-623).
-
-
Efficacy Evaluation:
-
Measure tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Analyze the data to determine the effect of each treatment on tumor growth inhibition.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow for evaluating LXR-623's synergistic effects.
Caption: LXR-623 Mechanism of Action in Cancer Cells.
Caption: Synergistic Mechanism of LXR-623 and BH3 Mimetics.
Caption: In Vitro Experimental Workflow for Synergy Evaluation.
Conclusion
The preclinical data strongly suggest that LXR-623, in addition to its potential as a monotherapy, holds significant promise as a synergistic partner for other targeted cancer therapies. The combination of LXR-623 with BH3 mimetics or mitochondrial chaperone inhibitors demonstrates enhanced anti-cancer efficacy in various cancer models. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further investigation into these promising combination strategies, with the ultimate goal of translating these findings into novel and effective treatments for cancer patients. Further research is warranted to explore the full spectrum of LXR-623's synergistic potential with other classes of anti-cancer agents and to validate these findings in more complex preclinical models and eventually in clinical settings.
Validating the Role of Cholesterol Dependence in LXR-623's Efficacy: A Comparative Guide
This guide provides a comprehensive comparison of LXR-623 with other alternatives, focusing on the pivotal role of cholesterol in its therapeutic efficacy. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, cardiovascular disease, and neurodegenerative disorders.
LXR-623: A Selective Liver X Receptor Modulator
LXR-623 is a synthetic agonist of the Liver X Receptors (LXRs), which are nuclear receptors that play a crucial role in regulating cholesterol homeostasis, inflammation, and lipid metabolism.[1] It exhibits preferential binding and activation of LXRβ over LXRα.[2][3] This selectivity is a key differentiator from other LXR agonists and is associated with a reduced propensity for inducing hepatic lipogenesis, a common side effect of LXR activation.[4][5]
Mechanism of Action: A Cholesterol-Centric Pathway
LXR-623 exerts its effects by modulating the expression of genes involved in cholesterol transport and metabolism. Upon activation by LXR-623, LXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to LXR response elements in the promoter regions of target genes.[6] This leads to:
-
Increased Cholesterol Efflux: Upregulation of ATP-binding cassette (ABC) transporters, primarily ABCA1 and ABCG1, which facilitate the removal of excess cholesterol from cells.[1][4][7]
-
Reduced Cholesterol Uptake: Downregulation of the Low-Density Lipoprotein Receptor (LDLR) through the induction of the inducible degrader of the LDLR (IDOL), thereby limiting the cellular uptake of cholesterol.[5][8]
This dual action of depleting intracellular cholesterol stores is central to the therapeutic efficacy of LXR-623, particularly in cholesterol-dependent pathologies such as certain cancers.
Comparative Efficacy of LXR-623
The efficacy of LXR-623 has been evaluated in various preclinical models, demonstrating its potential in treating atherosclerosis and, most notably, glioblastoma.
Performance in Atherosclerosis Models
In animal models of atherosclerosis, LXR-623 has been shown to reduce atherosclerotic lesion size without adversely affecting plasma lipid profiles, a significant advantage over first-generation LXR agonists.[9][10]
| Parameter | LXR-623 | GW3965 | Control | Reference |
| Atherosclerotic Lesion Reduction | 37% | 28% | 0% | [4] |
| Serum Cholesterol | No significant change | No significant change | - | [4] |
| Serum Triglycerides | No significant change | Increased | - | [4][10] |
Table 1: Comparison of LXR-623 and GW3965 in a mouse model of atherosclerosis. Data from a study in high-fat-fed LDLr knockout mice treated for 8 weeks.
Cholesterol-Dependent Efficacy in Glioblastoma
A key finding is the remarkable dependence of glioblastoma (GBM) cells on extracellular cholesterol for survival, rendering them highly susceptible to the cholesterol-depleting effects of LXR-623.[5]
| Cell Line | Treatment | Cell Death | Rescue with Exogenous Cholesterol | Reference |
| U87EGFRvIII (GBM) | LXR-623 | Significant increase | Full rescue | [5] |
| GBM39 (patient-derived) | LXR-623 | Significant increase | Full rescue | [5] |
| Normal Human Astrocytes | LXR-623 | No significant effect | Not applicable | [5] |
Table 2: Cholesterol-dependent cytotoxicity of LXR-623 in glioblastoma cells. The addition of exogenous cholesterol complexed to methyl-β-cyclodextrin completely rescued GBM cells from LXR-623-induced cell death.
Comparison with Alternative LXR Agonists
LXR-623's distinct pharmacological profile sets it apart from other well-characterized LXR agonists like T0901317 and GW3965.
| Feature | LXR-623 | T0901317 / GW3965 | Reference |
| LXRα/β Selectivity | Partial LXRα agonist, Full LXRβ agonist | Full agonists of both LXRα and LXRβ | [2][5] |
| Hepatic Lipogenesis | Minimal induction | Strong induction of SREBP-1c and triglyceride accumulation | [4][5] |
| Blood-Brain Barrier Penetration | High | Lower | [2][5] |
| Therapeutic Window | Potentially wider due to reduced peripheral side effects | Narrower due to hypertriglyceridemia | [5] |
Table 3: Comparative profile of LXR-623 and other LXR agonists.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the cholesterol-dependent efficacy of LXR-623.
Cell Viability and Apoptosis Assays
-
Objective: To quantify the cytotoxic effects of LXR-623 on cancer cells and the rescue effect of exogenous cholesterol.
-
Methodology:
-
Cells (e.g., U87EGFRvIII, GBM39) are seeded in multi-well plates.
-
Cells are treated with varying concentrations of LXR-623 in the presence or absence of methyl-β-cyclodextrin-complexed cholesterol.
-
Cell viability is assessed at specific time points using methods such as Trypan Blue exclusion or Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptosis.[5]
-
Cholesterol Efflux and Uptake Assays
-
Objective: To measure the effect of LXR-623 on the cellular transport of cholesterol.
-
Methodology:
-
Efflux:
-
Uptake:
-
Cells are treated with LXR-623.
-
Radiolabeled LDL is added to the culture medium.
-
The amount of radioactivity incorporated into the cells is measured to determine LDL uptake.[5]
-
-
Gene Expression Analysis (Quantitative Real-Time PCR)
-
Objective: To determine the effect of LXR-623 on the transcription of LXR target genes.
-
Methodology:
Visualizing the Pathways and Processes
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex biological and experimental workflows.
Caption: LXR-623 signaling pathway in cholesterol homeostasis.
Caption: Experimental workflow for validating cholesterol dependence.
Caption: Logical comparison of LXR-623 and other LXR agonists.
Conclusion
The efficacy of LXR-623, particularly in the context of glioblastoma, is intrinsically linked to its ability to induce cholesterol depletion in cancer cells that are highly dependent on an external supply of this lipid. Its selectivity for LXRβ over LXRα offers a significant advantage by minimizing the lipogenic side effects that have hampered the clinical development of other LXR agonists. While the termination of a Phase I clinical trial due to CNS-related adverse events presents a challenge, the validation of its cholesterol-dependent mechanism of action provides a strong rationale for the continued investigation of LXR-623 and the development of next-generation LXR modulators with improved safety profiles for the treatment of cholesterol-dependent diseases.[10][13][14]
References
- 1. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. An LXR-Cholesterol Axis Creates a Metabolic Co-Dependency for Brain Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Exploring the Roles of Liver X Receptors in Lipid Metabolism and Immunity in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases [frontiersin.org]
- 9. axonmedchem.com [axonmedchem.com]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. Stimulation of cholesterol efflux by LXR agonists in cholesterol-loaded human macrophages is ABCA1-dependent but ABCG1-independent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activation of LXR Nuclear Receptors Impairs the Anti-Inflammatory Gene and Functional Profile of M-CSF-Dependent Human Monocyte-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Safety, pharmacokinetics, and pharmacodynamics of single doses of LXR-623, a novel liver X-receptor agonist, in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Lnd 623: A Procedural Guide to Ensure Laboratory Safety
Immediate action for the disposal of "Lnd 623" requires positive identification of the substance. Due to the ambiguous nature of the identifier "this compound," which does not correspond to a standard chemical name in readily available safety databases, providing a specific disposal protocol is not possible and would be unsafe. The following procedures are designed to guide researchers, scientists, and drug development professionals in correctly identifying the substance and proceeding with its safe and compliant disposal.
Adherence to these steps is crucial for ensuring personnel safety and regulatory compliance. The primary goal is to obtain the Safety Data Sheet (SDS) for the substance, which will contain detailed and authoritative disposal instructions.
Step 1: Positive Identification of "this compound"
The initial and most critical step is to accurately identify the chemical nature of "this compound." This identifier may be an internal laboratory code, an abbreviation, or a non-standard nomenclature.
Actionable Steps:
-
Examine the Container Label: Check the original container for the full chemical name, CAS (Chemical Abstracts Service) number, and manufacturer information.
-
Consult Internal Documentation: Review laboratory notebooks, inventory lists, and purchase records associated with the project that used "this compound."
-
Inquire with Colleagues: Speak with other researchers or the principal investigator who may be familiar with the substance.
-
Contact the Manufacturer: If the manufacturer is identifiable, contact their technical support or safety department to request the Safety Data Sheet (SDS).
Step 2: Locating the Safety Data Sheet (SDS)
Once the formal chemical name or CAS number is known, the SDS must be obtained. The SDS is the definitive source for all safety, handling, and disposal information.[1][2][3][4][5]
Methods for Obtaining the SDS:
-
Manufacturer's Website: Most chemical manufacturers provide downloadable SDSs on their websites.[6][7]
-
Online Databases: Utilize online SDS databases such as those provided by regulatory agencies or chemical suppliers.[6][8]
-
Internal Laboratory Database: Check your institution's chemical safety or Environmental Health and Safety (EHS) department's online portal, which may have a repository of SDSs for chemicals used on-site.[9]
Step 3: Disposal Procedures as per the SDS
The "Disposal Considerations" section of the SDS will provide specific instructions for the proper disposal of the chemical. This may include information on:
-
Neutralization or Deactivation: Chemical methods to render the substance less hazardous.
-
Appropriate Waste Containers: Specifications for the type of container to be used for the waste.
-
Segregation of Waste: Instructions on whether the waste can be mixed with other chemical waste streams.
-
Regulatory Information: Local, state, and federal disposal regulations.
If "this compound" Cannot Be Identified
If, after all efforts, the identity of "this compound" remains unknown, it must be treated as a hazardous unknown chemical.[10][11][12][13]
Procedure for Unknown Chemicals:
-
Do Not Attempt Disposal: Do not pour the substance down the drain or place it in general waste.
-
Label as "Unknown": Clearly label the container with "Unknown Chemical - Awaiting Identification and Disposal."[10][11][12]
-
Isolate and Secure: Store the container in a secondary containment tray in a designated and secure waste accumulation area.
-
Contact Environmental Health and Safety (EHS): Immediately contact your institution's EHS department. They are equipped to handle and arrange for the analysis and proper disposal of unknown chemicals.[11][12] Be prepared to provide any available information about the substance's origin or potential properties.
Experimental Workflow for Identification and Disposal
The following diagram outlines the logical workflow for the safe handling and disposal of a substance with an ambiguous identifier like "this compound."
Caption: Workflow for the safe identification and disposal of "this compound".
By following these procedural steps, laboratory personnel can ensure that the disposal of "this compound," and any other ambiguously labeled chemical, is handled in a manner that prioritizes safety, environmental responsibility, and regulatory compliance.
References
- 1. sbnsoftware.com [sbnsoftware.com]
- 2. blog.vingapp.com [blog.vingapp.com]
- 3. medprodisposal.com [medprodisposal.com]
- 4. cosmosehs.com [cosmosehs.com]
- 5. actenviro.com [actenviro.com]
- 6. sbnsoftware.com [sbnsoftware.com]
- 7. How to Find a Safety Data Sheet (SDS): 5 Steps (with Pictures) [wikihow.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Safety Data Sheets (SDSs) | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 10. ehs.okstate.edu [ehs.okstate.edu]
- 11. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 12. safety.pitt.edu [safety.pitt.edu]
- 13. FS_Unknown Chemicals Management | OARS [oars.northeastern.edu]
Essential Safety and Handling Guide for N-Hydroxysuccinimide (H0623)
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential, immediate safety and logistical information for handling N-Hydroxysuccinimide (Product Code: H0623), including personal protective equipment (PPE), safe handling practices, and emergency procedures. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling N-Hydroxysuccinimide, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.[1][2]
| Protection Type | Required PPE | Specifications and Use |
| Eye and Face Protection | Chemical Splash Goggles | Must be worn at all times to protect against dust particles and splashes. Should fit snugly and provide a good seal around the eyes.[1] |
| Hand Protection | Chemical-Resistant Gloves | Rubber gloves are recommended.[1] Inspect gloves for any signs of degradation or puncture before use. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect against skin contact. |
| Respiratory Protection | Use in a Well-Ventilated Area | Handling should be performed in a well-ventilated place.[1] If dust or aerosol generation is likely, a local exhaust system should be used.[1] |
Safe Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of N-Hydroxysuccinimide and ensuring a safe working environment.
Handling:
-
Ventilation: Always handle in a well-ventilated area to prevent the dispersion of dust.[1]
-
Avoid Contact: Take measures to avoid contact with skin, eyes, and clothing.[1]
-
Hygiene: Wash hands and face thoroughly after handling.[1] Do not eat, drink, or smoke in areas where the chemical is handled.[3]
Storage:
-
Conditions: Store in a cool, dry, and well-ventilated area.
-
Containers: Keep containers tightly closed when not in use.
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate and appropriate action is necessary.
Accidental Release:
-
Personal Precautions: Use personal protective equipment.[1]
-
Containment: Keep people away from and upwind of the spill or leak.[1]
-
Cleanup: Prevent the dispersion of dust.[1]
First Aid Measures:
-
Inhalation: Move the victim to fresh air and keep them at rest in a comfortable breathing position.[1] Seek medical advice if you feel unwell.[1]
-
Skin Contact: Immediately remove all contaminated clothing.[1] Rinse the skin with water or shower.[1] If skin irritation or a rash occurs, get medical advice.[1]
-
Eye Contact: Rinse cautiously with water for several minutes.[1] If present, remove contact lenses if it is easy to do so and continue rinsing.[1] If eye irritation persists, seek medical attention.[1]
-
Ingestion: Rinse the mouth and seek medical advice if you feel unwell.[1]
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of N-Hydroxysuccinimide.[1]
| Property | Value |
| Physical State | Solid (Crystal - Powder) |
| Color | White - Almost white |
| Odor | No data available |
| Melting Point | 98°C |
Disposal Plan
Dispose of N-Hydroxysuccinimide and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.
Experimental Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for the safe handling of N-Hydroxysuccinimide, from preparation to disposal.
Caption: Safe handling workflow for N-Hydroxysuccinimide.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
